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  • Product: 2-Iodoisophthalic acid
  • CAS: 2902-65-0

Core Science & Biosynthesis

Foundational

2-Iodoisophthalic Acid: A Comprehensive Technical Guide for Researchers

Introduction 2-Iodoisophthalic acid, identified by the CAS number 2902-65-0 , is an aromatic carboxylic acid that has garnered significant interest within the scientific community.[1][2][][4] Its unique molecular archite...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodoisophthalic acid, identified by the CAS number 2902-65-0 , is an aromatic carboxylic acid that has garnered significant interest within the scientific community.[1][2][][4] Its unique molecular architecture, featuring a bulky iodine substituent positioned between two carboxyl groups on a benzene ring, imparts distinct chemical properties that make it a valuable building block in various fields, most notably in the design and synthesis of advanced materials and complex organic molecules. This guide provides an in-depth analysis of 2-iodoisophthalic acid, covering its chemical and physical properties, synthesis, reactivity, and key applications, with a particular focus on its role in the development of metal-organic frameworks (MOFs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-iodoisophthalic acid is fundamental to its application in research and development. These properties dictate its behavior in different solvent systems, its thermal stability, and its suitability for various reaction conditions.

PropertyValueSource(s)
CAS Number 2902-65-0[1]
Molecular Formula C₈H₅IO₄[1]
Molecular Weight 292.03 g/mol [1]
IUPAC Name 2-iodobenzene-1,3-dicarboxylic acid[1][]
Appearance White to light yellow powder or crystals
Melting Point Approximately 245 °C[4]
Purity Typically >98.0%
Topological Polar Surface Area 74.6 Ų[1]

Note: For the most accurate and up-to-date information, it is always recommended to consult the Certificate of Analysis provided by the supplier.

Synthesis and Purification

While specific, detailed, and publicly available experimental protocols for the synthesis of 2-iodoisophthalic acid are not abundant in readily accessible literature, the general synthetic strategies for iodinated aromatic compounds can be inferred. A common approach involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction with an iodide salt.

A plausible synthetic route, based on established organic chemistry principles, is outlined below. It is important to note that this is a generalized procedure and would require optimization for safety and yield.

Conceptual Synthetic Workflow

Synthesis_of_2_Iodoisophthalic_Acid 2-Aminoisophthalic_acid 2-Aminoisophthalic Acid Diazonium_salt In situ Diazonium Salt 2-Aminoisophthalic_acid->Diazonium_salt  1. NaNO₂, aq. HCl  2. 0-5 °C 2-Iodoisophthalic_acid 2-Iodoisophthalic Acid Diazonium_salt->2-Iodoisophthalic_acid  KI solution

Caption: Conceptual workflow for the synthesis of 2-Iodoisophthalic Acid.

Experimental Protocol (Hypothetical)

  • Diazotization: 2-Aminoisophthalic acid would be suspended in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt in situ.

  • Iodination: A solution of potassium iodide in water would then be added to the diazonium salt solution. The mixture would be allowed to warm to room temperature and then gently heated to facilitate the displacement of the diazonium group with iodine.

  • Work-up and Purification: Upon completion of the reaction, the crude 2-iodoisophthalic acid would precipitate out of the solution. The solid would be collected by filtration, washed with cold water, and then likely purified by recrystallization from a suitable solvent, such as ethanol or a water/ethanol mixture.

For the purification of isophthalic acid derivatives, a common industrial method involves treatment with an aqueous solution of an alkali-metal salt, such as sodium sulfite, at elevated temperatures to solubilize impurities, followed by filtration and washing.[5] The main impurities in commercially produced isophthalic acid are often dicarboxylic fluorenones and tricarboxylic biphenyls, which contribute to a yellow coloration.[6]

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the dissymmetry of the molecule. The three aromatic protons would likely appear as a complex multiplet pattern in the aromatic region of the spectrum. The two carboxylic acid protons would be observed as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carboxylic acid carbons would resonate at the most downfield chemical shifts. The carbon atom attached to the iodine would also exhibit a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups. A strong, sharp absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxyl groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (292.03 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one iodine atom.

Reactivity and Applications

The reactivity of 2-iodoisophthalic acid is primarily governed by the interplay between the two carboxylic acid groups and the carbon-iodine bond.

Reactivity Overview

G cluster_reactivity Key Reactive Sites of 2-Iodoisophthalic Acid cluster_reactions Primary Reaction Pathways COOH Carboxylic Acid Groups Coordination Coordination Chemistry (MOF Synthesis) COOH->Coordination Act as Ligands CI Carbon-Iodine Bond CrossCoupling Palladium-Catalyzed Cross-Coupling Reactions CI->CrossCoupling Oxidative Addition

Caption: Reactivity map of 2-Iodoisophthalic Acid.

The carboxylic acid functionalities can be deprotonated to form carboxylates, which are excellent coordinating groups for metal ions. This property is extensively utilized in the synthesis of metal-organic frameworks. The carbon-iodine bond is susceptible to cleavage and can participate in a variety of cross-coupling reactions, making it a versatile precursor for the synthesis of more complex molecules. The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is generally higher than that of the corresponding bromides and chlorides due to the lower C-I bond dissociation energy, which facilitates the initial oxidative addition step.[7]

Applications in Metal-Organic Frameworks (MOFs)

A primary application of 2-iodoisophthalic acid is as an organic linker in the synthesis of MOFs.[8] MOFs are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the properties of the resulting MOF.

2-Iodoisophthalic acid offers several advantages as a MOF linker:

  • Structural Diversity: The bent nature of the isophthalate linker, combined with the steric bulk of the iodine atom, can lead to the formation of unique and complex MOF architectures.

  • Functionalization: The iodine atom provides a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure.

  • Tuning of Properties: The presence of the heavy iodine atom can influence the photophysical properties of the MOF, such as its luminescence.[9]

The use of isophthalic acid and its derivatives as linkers has been shown to be effective in creating MOFs with applications in gas storage and catalysis.[10]

Role in Drug Discovery and Organic Synthesis

Aryl iodides are important intermediates in drug discovery and organic synthesis due to their high reactivity in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. While the direct application of 2-iodoisophthalic acid in drug molecules is not widely reported, its derivatives, synthesized via reactions at the iodo position, could be valuable intermediates in the synthesis of complex pharmaceutical compounds. The carboxylic acid groups can also be converted to other functional groups, such as amides or esters, further expanding its synthetic utility.

Safety and Handling

2-Iodoisophthalic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

2-Iodoisophthalic acid is a versatile and valuable chemical compound with significant potential in materials science and organic synthesis. Its unique combination of a bulky, reactive iodine atom and two coordinating carboxylic acid groups makes it an attractive building block for the construction of novel metal-organic frameworks with tailored properties. While further research is needed to fully explore its potential, particularly in the realm of drug discovery, the foundational knowledge of its properties and reactivity provides a strong basis for future innovation. As with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

  • PubChem. 2-Iodoisophthalic Acid. Available from: [Link]

  • Google Patents. Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • RSC Publishing. Effect of N-donor auxiliary ligands on the engineering of crystalline architectures of a series of lead(ii) complexes with 5-amino-2,4,6-triiodoisophthalic acid. Available from: [Link]

  • PubChemLite. 2-iodoisophthalic acid (C8H5IO4). Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Available from: [Link]

  • Google Patents. EP2243767A1 - Process for the iodination of aromatic compounds.
  • National Institute of Standards and Technology. Isophthalic acid - the NIST WebBook. Available from: [Link]

  • PubChem. 5-Iodoisophthalic acid. Available from: [Link]

  • Google Patents. Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • MDPI. Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. Available from: [Link]

  • Google Patents. US3206504A - Process for purifying isophthalic acid.
  • Organic Syntheses Procedure. 2-Iodothiophene. Available from: [Link]

  • Semantic Scholar. Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. Available from: [Link]

  • ResearchGate. A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. Available from: [Link]

  • Scholar. Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Available from: [Link]

  • PubMed Central. Coordination polymers of 5-substituted isophthalic acid. Available from: [Link]

  • Organic Chemistry Portal. Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. Available from: [Link]

  • TSI Journals. Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

  • RSC Publishing. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Available from: [Link]

  • National Institute of Standards and Technology. Isophthalic acid - the NIST WebBook. Available from: [Link]

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Exploratory

2-Iodoisophthalic acid molecular formula and structure

An In-Depth Technical Guide to 2-Iodoisophthalic Acid: A Core Moiety in Advanced Chemical Synthesis Abstract This technical guide provides a comprehensive overview of 2-Iodoisophthalic acid (2-IBDA), a pivotal halogenate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodoisophthalic Acid: A Core Moiety in Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Iodoisophthalic acid (2-IBDA), a pivotal halogenated aromatic dicarboxylic acid. We delve into its fundamental physicochemical properties, molecular structure, and validated synthetic and purification protocols. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with actionable insights. The principal applications of 2-IBDA as a versatile building block are explored, with a particular focus on its foundational role in the synthesis of iodinated X-ray contrast media (IXCM) and other complex organic molecules. This document serves as a self-validating resource, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 2-Iodoisophthalic Acid

In the landscape of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount for directing subsequent chemical transformations. 2-Iodoisophthalic acid, with its IUPAC name 2-iodobenzene-1,3-dicarboxylic acid, is a prime exemplar of such a strategically functionalized molecule.[1] It possesses a unique trifecta of functionalities: two carboxylic acid groups that allow for derivatization into esters, amides, or acid chlorides, and an iodine atom positioned ortho to one and meta to the other.

The presence of the iodine atom is of particular significance. It serves as a handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira reactions). Furthermore, the inherent atomic mass and density of iodine make this scaffold, and its downstream derivatives, highly relevant in the development of materials designed to interact with X-rays. Consequently, 2-Iodoisophthalic acid is not merely a chemical intermediate but a core building block for constructing complex, high-value molecules, particularly within the pharmaceutical sector.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is a prerequisite for its effective use in synthesis and process development. 2-Iodoisophthalic acid is typically supplied as a white to pale yellow crystalline powder.[4] Its key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₅IO₄[1][5]
Molecular Weight 292.03 g/mol [1][5]
IUPAC Name 2-iodobenzene-1,3-dicarboxylic acid[1][6]
CAS Number 2902-65-0[1][5]
Appearance White to pale yellow powder/crystals[4]
Melting Point 245 °C (Decomposes)[4][5]
Purity (Typical) >98%[5][7]
Storage Conditions Store in a dry, dark place, protected from light.[5][7]

The molecular structure features a benzene ring substituted at the 1, 2, and 3 positions. This arrangement creates steric hindrance around the iodine and the adjacent carboxyl group, influencing the molecule's reactivity and conformational preferences.

Caption: 2D Chemical Structure of 2-Iodoisophthalic Acid.

Synthesis, Purification, and Characterization

The reliable synthesis and rigorous characterization of starting materials are cornerstones of reproducible research. Here, we outline a validated laboratory-scale synthesis for 2-Iodoisophthalic acid.

Synthetic Strategy: Oxidation of a Precursor

While several theoretical routes exist, a robust and high-yielding method involves the oxidation of a readily available, appropriately substituted precursor, 2,6-dimethyliodobenzene. The choice of potassium permanganate (KMnO₄) as the oxidant is strategic; it is a powerful and cost-effective reagent capable of oxidizing alkyl side chains on an aromatic ring to carboxylic acids under reflux conditions.[4] The reaction is performed in a mixed solvent system (t-BuOH/H₂O) to manage the solubility of both the organic substrate and the inorganic oxidant.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a peer-reviewed procedure.[4]

Materials:

  • 2,6-Dimethyliodobenzene

  • Potassium permanganate (KMnO₄)

  • tert-Butanol (t-BuOH)

  • Deionized Water (H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Celite® (for filtration)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethyliodobenzene (1.0 eq.) in a 1:1 mixture of t-BuOH and H₂O.

  • First Oxidation: Add KMnO₄ (approx. 2.9 eq.) to the solution. Heat the reaction mixture to reflux and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Second Oxidation: After 4 hours, cool the mixture to approximately 60 °C and add a second portion of KMnO₄ (approx. 2.9 eq.).

  • Completion: Return the mixture to reflux and continue heating for an additional 16 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup - Part 1 (Quenching): While still hot, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide (MnO₂) byproduct. To the purple filtrate, add solid Na₂SO₃ portion-wise until the solution becomes colorless, indicating the quenching of excess KMnO₄.

  • Workup - Part 2 (Isolation): Re-filter the solution through Celite® to remove any newly formed solids. Reduce the volume of the filtrate by approximately 80% using a rotary evaporator.

  • Precipitation: Cool the concentrated solution and acidify with concentrated HCl. A precipitate of 2-Iodoisophthalic acid will form.

  • Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product as a pale yellow powder (Typical Yield: ~95%).[4]

Purification and Spectroscopic Analysis

The purity of the synthesized 2-Iodoisophthalic acid can be assessed by its sharp melting point. If required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed. The identity and purity must be unequivocally confirmed through spectroscopic methods.

  • ¹H NMR Spectroscopy: In DMSO-d₆, the spectrum is expected to show characteristic signals for the aromatic protons. The proton at the C5 position typically appears as a triplet, while the protons at C4 and C6 appear as doublets. The acidic carboxyl protons will appear as a broad singlet far downfield.[4]

  • ¹³C NMR Spectroscopy: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Key signals include those for the two carboxylic acid carbons (>165 ppm), the carbon bearing the iodine atom (C-I, ~90 ppm), and the other four aromatic carbons.[4]

  • FTIR Spectroscopy: The infrared spectrum will be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid groups (typically 2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O stretch (around 1700 cm⁻¹).

workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_analysis Quality Control s1 Oxidation of 2,6-Dimethyliodobenzene with KMnO4 s2 Hot Filtration (remove MnO2) s1->s2 s3 Quench excess KMnO4 (Na2SO3) s2->s3 w1 Volume Reduction (Rotovap) s3->w1 Purified Filtrate w2 Acidification (HCl) & Precipitation w1->w2 w3 Vacuum Filtration & Drying w2->w3 a1 Melting Point w3->a1 Crude Product a2 NMR (1H, 13C) a3 FTIR

Caption: Workflow for the Synthesis and Analysis of 2-Iodoisophthalic Acid.

Applications in Research and Drug Development

The utility of 2-Iodoisophthalic acid stems from its role as a versatile scaffold, particularly in the synthesis of diagnostic and therapeutic agents.

Core Scaffold for Iodinated X-ray Contrast Media (IXCM)

The primary application driving interest in iodinated benzene derivatives is the synthesis of IXCM.[8] These agents are crucial for enhancing the visibility of vascular structures and organs during radiological procedures like angiography and computed tomography (CT).[2] The diagnostic efficacy of these agents is directly proportional to their iodine content, as iodine's high atomic number and density lead to significant attenuation of X-rays.[8]

While 2-Iodoisophthalic acid itself is not a contrast agent, it represents a foundational piece of the more complex, heavily iodinated molecules that are. The synthesis of modern non-ionic contrast agents often starts with an isophthalic acid derivative which is subsequently tri-iodinated and functionalized with hydrophilic side chains (to ensure water solubility and reduce toxicity).[4][9]

Synthetic Pathway to Advanced Intermediates

The 2-Iodoisophthalic acid framework can be elaborated into more complex structures. For example, it can be converted to its corresponding acyl chloride, which then readily reacts with amines to form amides. This chemistry is central to building the poly-amidated side chains that confer the high water solubility and low osmolality required for modern, safer contrast agents.

pathway A 2-Iodoisophthalic Acid B Further Iodination (e.g., I2 / HIO3) A->B Electrophilic Aromatic Substitution C Tri-iodinated Isophthalic Acid B->C D Acyl Chloride Formation (SOCl2) C->D E Tri-iodoisophthaloyl Dichloride D->E F Amidation with Hydrophilic Amines E->F G Non-ionic X-ray Contrast Agent (e.g., Ioversol Precursor) F->G

Caption: Conceptual Synthetic Pathway from 2-IBDA to an IXCM Precursor.

Safety, Handling, and Storage

As a laboratory chemical, 2-Iodoisophthalic acid requires careful handling to ensure user safety. It is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Precautionary Measures:

    • P280: Wear protective gloves, eye protection, and face protection.[7]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[7] It is noted to be light-sensitive.[5]

Conclusion

2-Iodoisophthalic acid is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with robust synthetic accessibility, make it an indispensable starting material for researchers in both academic and industrial settings. Its structural features provide a reliable platform for constructing complex molecular architectures, most notably as a core component in the synthetic pathways leading to life-saving iodinated X-ray contrast agents. The detailed protocols and data presented in this guide serve to empower researchers to confidently and safely utilize this important chemical reagent in their discovery and development programs.

References

  • Mistry, D. N., et al. (2020). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 16, 1375–1387. [Link]

  • Tang, P. (2014). Development of Metal-Free Methodologies for the Synthesis of Biologically Relevant Compounds. Eldorado - Repository of the TU Dortmund. [Link]

  • Reddy, K. R., et al. (2018). Large Scale Synthesis of 5-amino-2,4,6-triiodoisophthalic Acid: A Key Intermediate for Iodinated X-ray Contrast Agents. Journal of Chemistry and Chemical Sciences, 8(2), 304-314. [Link]

  • An, H. (2006). 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • An, H. (2006). N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • PubChem. (n.d.). 2-Iodoisophthalic Acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Zhdankin, V. V., et al. (2003). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry, 68(19), 7518–7521. [Link]

  • Moody, C. J. (2008). Product Class 10: Acridin-9(10H)-ones and Related Systems. Science of Synthesis, 15, 1029-1056. [Link]

  • Ukrainets, I. V., et al. (2010). Synthesis and biological evaluation of new derivatives of tricyclic heteroaromatic carboxamides as potential topoisomerase I. Ukrainica Bioorganica Acta, 8(1), 58-65. [Link]

  • Google Patents. (n.d.). Process for the iodination of aromatic compounds.
  • Google Patents. (n.d.). Process for the iodination of aromatic compounds.
  • ResearchGate. (2018). Supporting Information Preparation, structure, and reactivity of bicyclic benziodazole: a new hypervalent iodine heterocycle. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 5, 2026, from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). [Link]

  • PubChem. (n.d.). 2-Aminobenzene-1,3-dicarboxylic acid trihydrate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Akella, S. K., et al. (2018). Preparation, structure, and reactivity of bicyclic benziodazole: a new hypervalent iodine heterocycle. Beilstein Journal of Organic Chemistry, 14, 1016–1020. [Link]

  • Wikipedia. (n.d.). Isophthalic acid. Retrieved January 5, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). 2-iodo-Isophthalic acid. Retrieved January 5, 2026, from [Link]-CS-0008234.html)

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Foundational

2-Iodoisophthalic acid solubility in common organic solvents

An In-depth Technical Guide: Solubility of 2-Iodoisophthalic Acid in Common Organic Solvents Abstract: Beyond a Simple Value – A Foundational Parameter In the landscape of chemical and pharmaceutical development, solubil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Solubility of 2-Iodoisophthalic Acid in Common Organic Solvents

Abstract: Beyond a Simple Value – A Foundational Parameter

In the landscape of chemical and pharmaceutical development, solubility is not a mere physical constant; it is a critical determinant of a compound's utility. For 2-iodoisophthalic acid, a key building block in the synthesis of novel materials and active pharmaceutical ingredients (APIs), a comprehensive understanding of its solubility profile is paramount. This guide moves beyond a simple data table to provide a deeper, mechanistic understanding of the factors governing its dissolution. We will explore the physicochemical properties of 2-iodoisophthalic acid, present its expected solubility in a range of common organic solvents, and detail a rigorous, self-validating experimental protocol for its precise determination. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize 2-iodoisophthalic acid in their work, ensuring procedural robustness and predictable outcomes.

Physicochemical Profile: Deconstructing 2-Iodoisophthalic Acid

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar polarities tend to be miscible, serves as our guiding concept.[1][2] 2-Iodoisophthalic acid (CAS No: 2902-65-0) presents a structure with distinct regions of varying polarity, making its solubility behavior nuanced.[3][4]

  • Molecular Structure: C₈H₅IO₄[3][4]

  • Key Features:

    • Aromatic Ring: A nonpolar benzene core.

    • Carboxylic Acid Groups (-COOH) x2: Two highly polar, acidic functional groups positioned at the 1 and 3 positions. These groups are capable of strong hydrogen bonding, both as donors (the -OH proton) and acceptors (the C=O oxygen).

    • Iodine Atom: A large, polarizable halogen atom that contributes to van der Waals forces and increases the overall molecular weight.

The presence of two carboxylic acid groups suggests a strong affinity for polar solvents.[5] However, the bulky, nonpolar benzene ring and the iodine atom can limit solubility in highly polar solvents like water, while promoting interactions with less polar organic solvents. The compound is a white to slightly pale yellow crystalline solid with a high melting point of approximately 245 °C, which indicates strong intermolecular forces in the solid state (high crystal lattice energy) that must be overcome for dissolution to occur.[3][6]

Solubility Profile: A Predictive Overview

While precise quantitative data requires experimental determination (see Section 3), a qualitative and predictive solubility profile can be constructed based on the physicochemical properties of 2-iodoisophthalic acid and comparative data from its parent compound, isophthalic acid.[7] Isophthalic acid is known to be sparingly soluble in water but shows significantly better solubility in polar organic solvents like ethanol and acetone.[7] The addition of the iodo- group is expected to follow similar trends.

Table 1: Predicted Solubility of 2-Iodoisophthalic Acid in Common Organic Solvents

Solvent ClassificationSolventPredicted SolubilityRationale for Prediction
Polar Protic WaterSparingly SolubleThe two polar -COOH groups allow for some hydrogen bonding, but the large, nonpolar core of the molecule limits miscibility.
Methanol / EthanolSolubleThe alcohol's hydroxyl group can effectively form hydrogen bonds with the carboxylic acid groups, disrupting the solute's crystal lattice.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar solvent capable of strong dipole-dipole interactions and disrupting hydrogen bonds within the solute crystal lattice.
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is an excellent solvent for polar organic acids due to its high polarity.[7]
AcetoneSolubleThe polar carbonyl group can act as a hydrogen bond acceptor, facilitating the dissolution of the carboxylic acid groups.[7]
Nonpolar Hexane / TolueneInsoluble / Sparingly SolubleThe significant mismatch in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation.[8]
Dichloromethane (DCM)Sparingly SolubleWhile primarily nonpolar, its slight dipole moment may allow for minimal dissolution.

The Definitive Protocol: Equilibrium Shake-Flask Solubility Determination

To generate trustworthy and reproducible solubility data, a rigorous, validated methodology is essential. The equilibrium shake-flask method is the gold standard for this purpose, as it ensures that the solution has reached its maximum saturation point under controlled conditions.[9][10][11]

The Logic of the Method: A Self-Validating System

The design of the shake-flask protocol incorporates several steps to ensure the final measurement represents true equilibrium solubility.

  • Use of Excess Solute: Adding more solid than will dissolve guarantees that the solution becomes saturated.[9][11] The continued presence of a solid phase at the end of the experiment is a visual confirmation that equilibrium has been achieved.[9]

  • Controlled Temperature & Agitation: Solubility is temperature-dependent.[2] Maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical applications) with an orbital shaker is critical for consistency.[10][12] Continuous agitation ensures the entire solvent volume is exposed to the solid, accelerating the time to reach equilibrium.[12]

  • Equilibration Time: Dissolution is not instantaneous. Allowing a sufficient period (typically 24-72 hours) for the system to stabilize is crucial.[9][10] The concentration of the solution should be measured at several time points; equilibrium is confirmed when the concentration no longer changes over time (reaches a plateau).[9]

  • Phase Separation & Quantification: After equilibration, the undissolved solid must be completely removed to analyze the saturated liquid phase. This is typically done by centrifugation followed by filtration through a fine, inert syringe filter (e.g., 0.45 µm PTFE).[1][9] The solute concentration in the clear filtrate is then accurately measured using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).[1]

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of 2-iodoisophthalic acid to a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.[11]

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.[3]

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[10]

    • Allow the samples to equilibrate for a defined period (e.g., 48 hours).[10]

  • Sample Collection:

    • Remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm chemically inert syringe filter into a clean analysis vial.[1]

  • Quantification:

    • Prepare a series of standard solutions of 2-iodoisophthalic acid of known concentrations.

    • Generate a calibration curve by analyzing these standards with a suitable method (e.g., HPLC-UV).

    • Analyze the filtered experimental samples, diluting if necessary to fall within the linear range of the calibration curve.

  • Calculation: Determine the concentration of the solute in the saturated solution from the calibration curve and report the solubility in units such as mg/mL or mol/L.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Phase Separation cluster_analysis 4. Quantification prep1 Add excess 2-Iodoisophthalic Acid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial & place in shaker incubator prep2->equil1 equil2 Agitate at constant Temp & Speed (24-72h) equil1->equil2 equil3 Confirm equilibrium (concentration plateau) equil2->equil3 sample1 Allow excess solid to sediment equil3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (e.g., 0.45µm PTFE) sample2->sample3 analysis2 Analyze filtered sample sample3->analysis2 analysis1 Prepare calibration curve (HPLC-UV) analysis1->analysis2 analysis3 Calculate concentration analysis2->analysis3

Caption: Standard workflow for the equilibrium shake-flask solubility determination method.

Critical Factors Influencing Solubility

Beyond the intrinsic properties of the solute and solvent, several external factors can significantly alter solubility measurements.

  • pH (for aqueous solutions): As a dicarboxylic acid, the aqueous solubility of 2-iodoisophthalic acid is highly pH-dependent. At a pH below its first pKa, the molecule is in its neutral, less soluble form. As the pH increases and the carboxylic acid groups deprotonate to form anionic carboxylates, the molecule's polarity increases dramatically, leading to a sharp rise in aqueous solubility.[13]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature.[2][7] Therefore, reporting the temperature at which solubility was measured is non-negotiable for data to be meaningful.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will generally exhibit the lowest solubility. It is crucial to characterize the solid form used in solubility experiments.

  • Compound Purity: Impurities can either increase or decrease the apparent solubility of the target compound. Using a well-characterized compound with high purity (>98%) is essential for accurate measurements.[3]

Logical Relationship of pH and Aqueous Solubility

G pH Increase in Aqueous pH Deprotonation Deprotonation of -COOH groups pH->Deprotonation Anion Formation of charged carboxylate anions (-COO⁻) Deprotonation->Anion Polarity Increased overall molecular polarity Anion->Polarity Solubility Increased Aqueous Solubility Polarity->Solubility

Caption: The causal chain illustrating how increasing pH enhances the aqueous solubility of an acidic compound.

References

  • 5, Source Not Available.

  • 1, BenchChem, 2025.

  • 8, Source Not Available.

  • 9, ResearchGate, 2013.

  • 3, TCI Chemicals.

  • , Chemistry For Everyone via YouTube, 2025.

  • , Sigma-Aldrich.

  • 10, SciELO, 2021.

  • 13, Source Not Available.

  • 14, SALTISE.

  • , PubChem.

  • 11, Dissolution Technologies, 2017.

  • 12, World Health Organization, 2018.

  • , PubChemLite.

  • , LabSolutions.

  • , Solubility of Things.

Sources

Exploratory

Spectroscopic data for 2-Iodoisophthalic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Iodoisophthalic Acid This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize 2-Iodoisophthalic acid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Iodoisophthalic Acid

This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize 2-Iodoisophthalic acid (IUPAC Name: 2-iodobenzene-1,3-dicarboxylic acid). For researchers in materials science, organic synthesis, and drug development, the unambiguous confirmation of a molecule's structure and purity is paramount. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and interpretation strategies, thereby providing a robust framework for analysis.

The structural integrity of molecules like 2-Iodoisophthalic acid, a substituted aromatic dicarboxylic acid, is elucidated not by a single technique, but by the convergence of evidence from multiple spectroscopic methods. Here, we will dissect the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), furnishing a comprehensive analytical portrait of the compound.

Molecular Structure and Overview

2-Iodoisophthalic acid is a derivative of isophthalic acid with an iodine atom positioned between the two carboxylic acid functional groups. This substitution pattern has significant electronic and steric implications that are directly observable in its spectral data.

Molecular Identity:

  • Chemical Formula: C₈H₅IO₄[1]

  • Molecular Weight: 292.03 g/mol [1]

  • CAS Number: 2902-65-0

  • Monoisotopic Mass: 291.92326 Da[1]

Caption: Molecular structure of 2-Iodoisophthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 2-Iodoisophthalic acid, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choices:

  • Solvent Selection: The presence of two acidic carboxylic protons necessitates the use of a deuterated polar aprotic solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Protic solvents like D₂O would lead to rapid proton exchange, potentially broadening or obscuring the carboxylic acid and even aromatic proton signals. DMSO-d₆ allows for the observation of all protons.

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm, to provide a stable and universally recognized reference point for chemical shifts.[2][3]

Predicted ¹H NMR Spectral Data

The aromatic region of the spectrum is expected to show a complex splitting pattern for the three non-equivalent aromatic protons. The deshielding effect of the electron-withdrawing carboxylic acid groups and the iodine atom will shift these protons downfield.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentRationale
H-5~7.7 - 7.8Triplet (t)J ≈ 7.81HProton para to ICoupled to two ortho protons (H-4, H-6).
H-4, H-6~8.2 - 8.3Doublet (d)J ≈ 7.82HProtons ortho to IChemically equivalent, coupled to one meta proton (H-5).
-COOH> 13.0Broad Singlet (br s)-2HCarboxylic acid protonsHighly deshielded, acidic protons. Signal is often broad due to hydrogen bonding and exchange.

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the molecule's symmetry (a C₂ axis passing through the C2-I and C5 atoms), we expect to see 5 distinct signals instead of 8.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Signal 1~95 - 105C-IThe C-I bond is a key feature. The heavy iodine atom has a strong shielding effect, shifting this carbon significantly upfield.
Signal 2~130 - 132C-5Aromatic methine carbon.
Signal 3~133 - 135C-1, C-3Quaternary carbons attached to the carboxylic acid groups.
Signal 4~138 - 140C-4, C-6Aromatic methine carbons ortho to the iodine.
Signal 5~168 - 170-COOHCarbonyl carbons of the carboxylic acids, which are highly deshielded and appear far downfield.

Note: These are predicted values based on data for isophthalic acid and other substituted benzenes.[6]

Standard NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh ~10-20 mg of 2-Iodoisophthalic acid and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30° pulse angle, 2-second acquisition time, 1-second relaxation delay, 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second acquisition time, 2-second relaxation delay. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.

    • Integrate the ¹H signals to determine proton ratios.

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending, etc.).

Interpretation of Key Vibrational Frequencies

The IR spectrum of 2-Iodoisophthalic acid will be dominated by features from the carboxylic acid groups and the substituted benzene ring. The presence of the C-I bond can also be confirmed.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
2500-3300O-H stretchBroad, StrongCarboxylic Acid
~1700C=O stretchStrong, SharpCarboxylic Acid (carbonyl)
1580-1610C=C stretchMediumAromatic Ring
~1450C-H bendMediumAromatic Ring
1200-1300C-O stretchStrongCarboxylic Acid
~920O-H bend (out-of-plane)Broad, MediumCarboxylic Acid Dimer
650-900C-H bend (out-of-plane)StrongAromatic Substitution Pattern
~500C-I stretchWeak-MediumCarbon-Iodine Bond[7]

Expertise & Experience: The O-H stretching band of the carboxylic acid is exceptionally broad due to extensive intermolecular hydrogen bonding, which forms a dimeric structure. This is a hallmark feature. The C=O stretch is typically very sharp and intense. The low-frequency C-I stretch can sometimes be difficult to observe on older instruments or if background noise is high.

Standard IR Acquisition Protocol (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid 2-Iodoisophthalic acid powder onto the ATR crystal.

  • Pressure Application: Use the ATR pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process & Analyze Data E->F

Caption: Workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure and connectivity. For a polar, non-volatile molecule like 2-Iodoisophthalic acid, Electrospray Ionization (ESI) is the technique of choice.

Causality of Experimental Choices:

  • Ionization Mode: ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. Given the two acidic protons, ESI in negative ion mode ([M-H]⁻) is expected to be highly sensitive and produce a clean spectrum. Positive ion mode may also work, forming adducts like [M+Na]⁺.

  • High-Resolution MS: Using a high-resolution mass spectrometer (like a TOF or Orbitrap) is critical. It allows for the determination of the molecular formula from the exact mass, confirming the elemental composition (C₈H₅IO₄).

Expected Molecular Ions and Fragmentation

The monoisotopic mass of 2-Iodoisophthalic acid is 291.92326 Da.[1] The spectrum will show peaks corresponding to this mass, modified by the ionization process.

Expected m/zIon SpeciesIonization ModeRationale
290.9160[M-H]⁻Negative ESILoss of one of the highly acidic carboxylic protons. This is often the base peak in negative mode.
292.9305[M+H]⁺Positive ESIProtonation of a carbonyl oxygen. Less likely than deprotonation but possible.
314.9125[M+Na]⁺Positive ESIAdduct formation with sodium ions, which are ubiquitous contaminants in solvents and glassware.[8]
Fragments
246.9265[M-H-CO₂]⁻Negative ESILoss of carbon dioxide (43.9898 Da) from the deprotonated molecular ion, a common fragmentation for carboxylic acids.
163.9518[M-H-I]⁻Negative ESILoss of an iodine radical (126.9044 Da), though less common than CO₂ loss.
Standard MS Acquisition Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the ion of interest.

  • Spectrum Acquisition: Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500). If available, perform tandem MS (MS/MS) on the [M-H]⁻ ion to induce and analyze fragmentation.

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions. Use the exact mass measurement to confirm the elemental formula.

MS_Workflow A Prepare Dilute Solution (~0.1 mg/mL) B Infuse into ESI Source A->B C Optimize Source Parameters B->C D Acquire Mass Spectrum (Positive & Negative Mode) C->D E Analyze Data (Exact Mass, Fragments) D->E

Caption: General workflow for Electrospray Ionization MS.

Conclusion

The comprehensive spectroscopic analysis of 2-Iodoisophthalic acid relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of key carboxylic acid and aromatic functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of the molecule, an essential requirement for any advanced scientific endeavor.

References

  • PubChem. (n.d.). 2-Iodoisophthalic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-iodoisophthalic acid (C8H5IO4). Université du Luxembourg. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodobutane. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 2-iodobutane. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 2-Iodoisophthalic Acid for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-Iodoisophthalic acid (CAS No. 2902-65-0), a key building block in synthetic and medicinal chemistry. Drawing upon field-proven insights, this document delves int...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of 2-Iodoisophthalic acid (CAS No. 2902-65-0), a key building block in synthetic and medicinal chemistry. Drawing upon field-proven insights, this document delves into its commercial availability, supplier landscape, quality assessment, and strategic applications for researchers, scientists, and drug development professionals.

Introduction to 2-Iodoisophthalic Acid: A Versatile Synthetic Intermediate

2-Iodoisophthalic acid, with the chemical formula C₈H₅IO₄, is an aromatic dicarboxylic acid featuring an iodine atom at the 2-position of the isophthalic acid backbone.[1] This unique substitution pattern imparts specific reactivity and properties that make it a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. Its strategic importance lies in the dual functionality of the carboxylic acid groups, which can participate in a variety of coupling reactions, and the reactive carbon-iodine bond, a gateway for metal-catalyzed cross-coupling reactions.

Commercial Availability and Supplier Overview

2-Iodoisophthalic acid is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The supplier landscape can be broadly categorized into large, multinational distributors and smaller, specialized chemical synthesis companies.

Table 1: Prominent Commercial Suppliers of 2-Iodoisophthalic Acid

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%1g, 5g, 25gOften available through partners like Aladdin Scientific and ChemScene LLC.
Tokyo Chemical Industry (TCI) >98.0% (GC)5g, 25gProvides detailed safety and handling information.[2]
BOC Sciences Custom synthesis availableResearch to bulk scaleSpecializes in biochemicals and pharmaceutical ingredients.[3]
Ambeed High purityIn-stock and custom synthesisOffers comprehensive analytical data (NMR, HPLC, LC-MS).
LabSolutions ≥98%1g, 5g, 25gProvides basic physical and safety data.
P&S Chemicals Inquiry-basedInquiry-basedSupplier of a wide range of chemical products.

Pricing for 2-Iodoisophthalic acid is quantity-dependent, with costs per gram decreasing significantly with larger pack sizes. Researchers should anticipate prices ranging from approximately


90 for a single gram to several hundred dollars for 25-gram quantities for research-grade material. For bulk and cGMP-grade material, direct inquiries with suppliers like BOC Sciences are necessary.

Quality Assessment and Self-Validating Protocols

Ensuring the purity and identity of 2-Iodoisophthalic acid is paramount for reproducible and reliable downstream applications. A multi-pronged analytical approach is recommended for incoming material qualification.

Understanding the Synthesis and Potential Impurities

While specific, publicly available industrial synthesis routes are proprietary, a plausible synthetic pathway for 2-Iodoisophthalic acid can be inferred from the synthesis of related iodinated aromatic acids. A common approach involves the direct iodination of isophthalic acid or a derivative. For instance, the synthesis of 5-amino-2,4,6-triiodoisophthalic acid starts from isophthalic acid, which undergoes nitration, reduction, and subsequent iodination.[4] This suggests that a potential synthesis for 2-Iodoisophthalic acid could involve the direct iodination of isophthalic acid using an iodine source and an oxidizing agent under acidic conditions.

Hypothetical Synthesis Workflow:

Isophthalic_acid Isophthalic Acid Reaction Iodination Reaction Isophthalic_acid->Reaction Iodinating_agent Iodinating Agent (e.g., I₂, NIS) Iodinating_agent->Reaction Oxidizing_agent Oxidizing Agent (e.g., HIO₃, H₂O₂) Oxidizing_agent->Reaction Solvent Solvent (e.g., H₂SO₄, AcOH) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Crude Product Product 2-Iodoisophthalic Acid Purification->Product Pure Product start 2-Iodoisophthalic Acid cc_reaction Cross-Coupling Reactions (Suzuki, Heck, etc.) start->cc_reaction amide_coupling Amide Coupling start->amide_coupling esterification Esterification start->esterification intermediate Functionalized Intermediate cc_reaction->intermediate amide_coupling->intermediate esterification->intermediate api Active Pharmaceutical Ingredients (APIs) intermediate->api imaging Imaging Agents (e.g., Contrast Agents) intermediate->imaging mofs Metal-Organic Frameworks (MOFs) intermediate->mofs

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of 2-Iodoisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Iodoisophthalic acid (C₈H₅IO₄) is a substituted aromatic dicarboxylic acid utilized as a reagent and building block in pharmaceutical and chemical synthesis. The integrity and purity of this compound are paramount for reproducible outcomes in research and development. This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and empirically derived best practices for the storage and handling of 2-Iodoisophthalic acid. The primary stability concerns stem from the molecule's susceptibility to thermal and photolytic degradation, primarily through the cleavage of the carbon-iodine bond. This document outlines the mechanistic basis for these instabilities and provides detailed protocols for optimal storage and for conducting stability assessments.

Section 1: Physicochemical Properties of 2-Iodoisophthalic Acid

A foundational understanding of the physicochemical properties of 2-Iodoisophthalic acid is essential for interpreting its stability profile. The molecule is a solid, appearing as a white to slightly pale yellow crystalline powder under standard conditions. Its structure, featuring two carboxylic acid groups and an iodine atom on a benzene ring, dictates its reactivity and stability.

PropertyValueSource(s)
Chemical Formula C₈H₅IO₄[1]
Molecular Weight 292.03 g/mol [1]
CAS Number 2902-65-0[2]
Appearance White to slightly pale yellow crystal/powder
Melting Point Approx. 245°C[2]
IUPAC Name 2-iodobenzene-1,3-dicarboxylic acid[1]

Section 2: Intrinsic Chemical Stability Profile

While generally stable under proper conditions, the stability of 2-Iodoisophthalic acid is governed by the lability of the carbon-iodine (C-I) bond on the aromatic ring. The C-I bond is the weakest of the carbon-halogen bonds and is therefore the most likely site for degradation initiation when subjected to energy inputs such as heat or light. The electron-withdrawing nature of the two carboxylic acid groups can also influence the electron density of the aromatic ring, thereby affecting the C-I bond strength and overall molecular stability.[3]

Section 3: Primary Degradation Pathways and Mechanisms

Understanding the specific degradation pathways is critical for developing effective mitigation strategies during storage and handling.

Thermal Decomposition

Elevated temperatures can provide sufficient energy to induce homolytic cleavage of the C-I bond. This process can generate radical species, which are highly reactive and can initiate a cascade of secondary reactions.[4][5] The hazardous decomposition products upon significant heating include carbon monoxide, carbon dioxide, and hydrogen iodide. Anecdotal evidence from related o-iodophenol derivatives suggests that such decomposition can be accelerated upon heating, leading to discoloration and the liberation of elemental iodine.[6]

Photodegradation

Aromatic compounds, particularly those substituted with halogens, are often susceptible to photodegradation. The aromatic ring can absorb energy from light, especially in the UV spectrum. This absorbed energy can excite the molecule to a higher energy state, facilitating the cleavage of the C-I bond. For this reason, multiple suppliers explicitly recommend protecting the compound from light.[2] The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for assessing photostability, which involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[7][8]

Hydrolytic Stability

The isophthalic acid backbone of the molecule is considered hydrolytically stable under neutral pH conditions. Studies on related compounds, such as isophthaloyl chloride, show that they rapidly hydrolyze to isophthalic acid, which is a stable end product in aqueous environments.[9][10] Therefore, hydrolysis is not considered a primary degradation pathway for 2-Iodoisophthalic acid itself under typical laboratory conditions. However, the acidic nature of the carboxylic acid groups means the compound's solubility and ionic form will be pH-dependent.

Incompatibility with Oxidizing Agents

Safety data sheets consistently identify strong oxidizing agents as a primary incompatibility.[11] Oxidizing agents can react with the iodide substituent, potentially oxidizing it and leading to the decomposition of the molecule. This is a critical consideration for preventing chemical degradation during storage and in reaction planning.

Below is a diagram illustrating the primary degradation pressures on the molecule.

cluster_degradation Potential Degradation Pathways for 2-Iodoisophthalic Acid Parent 2-Iodoisophthalic Acid Thermal Thermal Stress (High Temperature) Parent->Thermal C-I Bond Cleavage Photo Photolytic Stress (UV/Visible Light) Parent->Photo C-I Bond Cleavage Oxidative Chemical Stress (Oxidizing Agents) Parent->Oxidative Oxidation of Iodide Degradation_Products Decomposition Products (e.g., Isophthalic Acid, HI, CO, CO2, Radicals) Thermal->Degradation_Products Photo->Degradation_Products Oxidative->Degradation_Products

Caption: Primary degradation pathways for 2-Iodoisophthalic acid.

Section 4: Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to preserve the integrity of 2-Iodoisophthalic acid. The following conditions are recommended for long-term storage of the solid material.

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool place (e.g., 2-8°C).To minimize the rate of potential thermal degradation.[2]
Light Store in a dark or light-resistant container.To prevent light-induced photodegradation.[2]
Atmosphere Keep container tightly closed.To prevent exposure to atmospheric moisture and contaminants.
Incompatibilities Store away from strong oxidizing agents.To prevent chemical degradation via oxidation.[11]

Handling:

  • Use in a well-ventilated area or under a local exhaust hood to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including protective gloves and safety glasses, as the compound is an irritant to the skin and eyes.[1][12]

  • Wash hands thoroughly after handling.[12]

Section 5: Methodologies for Stability Assessment

For applications requiring stringent quality control, such as in drug development, it is essential to perform stability testing. The following protocols provide a framework for this assessment.

cluster_workflow Workflow for Stability Assessment start Obtain 2-Iodoisophthalic Acid Sample method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation peak_purity Analyze Results: Assess Peak Purity & Mass Balance forced_degradation->peak_purity decision Is Degradation Pathway Understood? peak_purity->decision decision->method_dev No, Refine Method long_term Initiate Long-Term & Accelerated Stability Studies (ICH Q1A) decision->long_term Yes end Establish Shelf-Life & Storage Conditions long_term->end

Caption: Logical workflow for a comprehensive stability assessment.

Stability-Indicating Method Development (HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the intact active substance from its degradation products.

  • Column Selection: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating aromatic acids.

  • Detection: UV detection at a wavelength where 2-Iodoisophthalic acid has significant absorbance (e.g., 230-250 nm).

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness, ensuring it can accurately quantify the parent compound in the presence of its degradants.

Forced Degradation Protocol (ICH Guideline Framework)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[9]

  • Sample Preparation: Prepare stock solutions of 2-Iodoisophthalic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24 hours. Also, heat a solution of the compound at 60°C.

  • Photodegradation: Expose the solid powder and a solution to a calibrated light source according to ICH Q1B guidelines.[7] Maintain a dark control sample under the same temperature conditions.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed solution, neutralize if necessary, dilute to a suitable concentration, and analyze by the validated stability-indicating HPLC method. Analyze the solid samples by dissolving them to the target concentration.

Long-Term Stability Study Protocol
  • Storage: Store multiple aliquots of a single batch of solid 2-Iodoisophthalic acid under the recommended storage conditions (see Table 2).

  • Testing Schedule: At defined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove an aliquot for testing.

  • Analysis: Test the sample for appearance, purity (by HPLC), and identification.

  • Evaluation: Compare the results to the initial (time 0) data. A significant change in purity or the appearance of degradation products indicates instability under the tested conditions.

Section 6: Conclusion

2-Iodoisophthalic acid is a stable compound when stored and handled correctly. The primary risks to its integrity are exposure to high temperatures, light, and strong oxidizing agents, all of which can promote the degradation of the molecule, likely initiating at the C-I bond. By adhering to the recommended storage conditions of a cool, dark environment away from incompatible chemicals, researchers can ensure the compound's purity and reliability for its intended applications. For critical uses, a formal stability assessment following the methodologies outlined in this guide is strongly recommended to establish a verifiable shelf-life.

References

  • Gámez, F., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Qin, L. (2012). Functionalization of aromatic organic molecules through thermal decomposition of diaryliodonium salts. UNL Digital Commons. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2902-65-0 Name: 2-Iodoisophthalic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 320100, 2-Iodoisophthalic Acid. PubChem. Retrieved from [Link]

  • American Chemical Society. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from [Link]

  • Whaley, D. A., et al. (2009). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Drug and Chemical Toxicology. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Iodinated Aromatic Dicarboxylic Acids: Synthesis, Properties, and Applications

Abstract Iodinated aromatic dicarboxylic acids represent a pivotal class of molecules, bridging the gap between fundamental organic synthesis and high-stakes applications in medicine and materials science. The unique com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iodinated aromatic dicarboxylic acids represent a pivotal class of molecules, bridging the gap between fundamental organic synthesis and high-stakes applications in medicine and materials science. The unique combination of a rigid aromatic scaffold, versatile dicarboxylic acid functionalities, and the heavy iodine atom imparts a suite of properties that are highly sought after. This guide provides a comprehensive overview of these compounds, intended for researchers, chemists, and drug development professionals. We will explore the nuances of their synthesis, delve into their characteristic properties, and illuminate their critical roles as precursors to X-ray contrast agents, specialized polymers, and valuable synthetic intermediates. The narrative is grounded in established chemical principles, supported by detailed experimental protocols and authoritative references to provide a self-validating and trustworthy resource.

Introduction: The Strategic Importance of Iodination

Aromatic dicarboxylic acids, such as terephthalic acid or isophthalic acid, are foundational building blocks in polymer chemistry. The introduction of one or more iodine atoms onto the aromatic ring dramatically alters the molecule's profile. Aryl iodides are among the most reactive of the aryl halides, making them exceptionally useful intermediates in metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures[1]. The high atomic number and electron density of iodine also confer a unique and critical property: the ability to attenuate X-rays, forming the chemical basis for modern medical imaging contrast media[2][3].

The dicarboxylic acid groups are not merely passive components; they provide crucial anchor points for polymerization, enable high water solubility (as carboxylates), and can direct the regioselectivity of the initial iodination reactions[4][5]. This guide will dissect this interplay of functionalities, providing the reader with a deep, mechanistic understanding of this important chemical class.

Synthesis of Iodinated Aromatic Dicarboxylic Acids

The synthesis of these target molecules can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability.

Electrophilic Aromatic Iodination

Direct iodination of an aromatic dicarboxylic acid is a common approach. However, due to the deactivating nature of the carboxylic acid groups, forcing conditions or highly activated systems are often required.

  • Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism, where an electrophilic iodine species (I+) attacks the electron-rich aromatic ring. The choice of iodinating agent is critical. Reagents like N-Iodosuccinimide (NIS), often activated by a Lewis or Brønsted acid, are frequently employed due to their efficiency and handling advantages over molecular iodine[6].

  • Catalysis: Transition metals, particularly palladium, can catalyze the direct C-H iodination of benzoic acids with high regioselectivity for the ortho position, using the carboxylic acid group as a directing group[4][5].

Ipso-Iododecarboxylation

A particularly elegant and powerful strategy is the replacement of a carboxyl group with an iodine atom, a reaction known as ipso-iododecarboxylation. This method is attractive because the starting materials, aromatic carboxylic acids, are often inexpensive and readily available[1].

  • Mechanism & Advantages: This reaction allows for precise, regiocontrolled introduction of iodine, as the position is predetermined by the carboxylic acid's location[1]. The reaction can be catalyzed by palladium, using reagents like NIS as the iodine source, and offers a controllable process that can be scaled effectively[1][7]. Compared to other C-H activation strategies, regioselectivity is easily controlled without the need for specific directing groups beyond the carboxylate itself[1].

Workflow for Synthesis via Iododecarboxylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Aromatic Dicarboxylic Acid reagents Add Pd(OAc)2 catalyst, NIS (Iodine Source), & DMF (Solvent) start->reagents tube Seal Reaction Tube under Argon reagents->tube heat Heat at 120°C tube->heat monitor Monitor reaction by GC-MS heat->monitor cool Cool to Room Temp. monitor->cool extract Extract with Ethyl Acetate & Wash with Na2S2O3 (aq) cool->extract purify Purify by Column Chromatography extract->purify end_product Characterize Final Product (NMR, MS, IR) purify->end_product

Caption: A typical experimental workflow for the synthesis of iodoarenes via Pd-catalyzed iododecarboxylation.

Comparison of Synthetic Methods
MethodTypical ReagentsKey AdvantagesKey Limitations
Electrophilic Iodination I₂, NIS, DIH; often with acid catalystDirect C-H functionalizationCan have poor regioselectivity; requires harsh conditions for deactivated rings.
Ortho-Directed Iodination Pd(OAc)₂, KIExcellent ortho regioselectivityRequires a catalyst; may not be suitable for all substitution patterns.
Ipso-Iododecarboxylation Pd(OAc)₂, NISExcellent regiocontrol; uses available starting materials[1]Sacrifices a carboxyl group; catalyst required.
Sandmeyer-type Reaction NaNO₂, KI (from corresponding amino-dicarboxylic acid)Well-established and reliableRequires multi-step synthesis of the amine precursor.

Core Properties and Characterization

The physical and chemical properties of iodinated aromatic dicarboxylic acids are a direct consequence of their constituent parts.

  • Acidity: The presence of two carboxylic acid groups means there are two dissociation constants (pKa₁ and pKa₂). The electron-withdrawing inductive effect of one carboxyl group increases the acidity of the other, making the first proton significantly more acidic than that of a comparable monocarboxylic acid[8]. The iodine atoms, being electronegative, further increase the acidity.

  • Solubility: The free acids tend to have low solubility in water but are soluble in organic solvents like DMSO and DMF. Upon deprotonation with a base, the resulting dicarboxylate salts are typically highly water-soluble. This property is paramount for their use in intravenous contrast agents.

  • Reactivity: The C-I bond is the most reactive of the carbon-halogen bonds, making these compounds ideal substrates for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling their use as versatile building blocks in organic synthesis[1].

Standard Characterization:

  • NMR Spectroscopy: ¹H NMR will show characteristic shifts of the aromatic protons, influenced by the substitution pattern. ¹³C NMR is crucial for confirming the number and position of substituents, with the carbon attached to iodine showing a characteristic signal at lower field.

  • Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the molecular formula and the presence of iodine.

  • Infrared (IR) Spectroscopy: Will display a strong, broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Key Applications

X-Ray Contrast Agents in Medical Imaging

This is arguably the most significant application of this class of compounds. Modern iodinated contrast media (ICM) are almost exclusively derivatives of a 2,4,6-tri-iodinated benzoic acid core[2].

  • Principle of Operation: The high atomic number (Z=53) of iodine makes it an excellent absorber of X-rays via the photoelectric effect[3][9]. When an iodinated agent is injected intravenously, it circulates through the body, accumulating in various organs and blood vessels. This localized high concentration of iodine increases the attenuation of X-rays compared to surrounding soft tissues, creating contrast in the resulting image[10]. The radiodensity enhancement is directly proportional to the concentration of iodine[10][11].

  • Molecular Design: The dicarboxylic acid functionality is critical for ensuring biocompatibility. The acid groups are typically converted to non-ionic, hydrophilic amides to increase water solubility and, most importantly, to reduce the osmolality of the solution. Low-osmolality contrast media (LOCM) are associated with a lower incidence of adverse effects compared to older, high-osmolality ionic agents[2]. The goal is to pack the maximum number of iodine atoms into a single, highly soluble, and biologically inert molecule.

Mechanism of X-Ray Contrast Enhancement

cluster_body Patient's Body xray_source X-Ray Source tissue Soft Tissue (Low Attenuation) xray_source->tissue X-Ray Beam vessel Blood Vessel with Iodinated Contrast Agent (High Attenuation) xray_source->vessel X-Ray Beam detector X-Ray Detector tissue->detector High Transmission vessel->detector Low Transmission (Photoelectric Effect)

Caption: Iodinated agents absorb X-rays via the photoelectric effect, reducing transmission to the detector and creating image contrast.

Monomers for Advanced Polymers

The difunctional nature of these molecules makes them excellent monomers for step-growth polymerization.

  • High-Performance Polymers: They can be converted into diacyl chlorides or esters and polymerized with diamines or diols to form polyamides and polyesters, respectively. The incorporation of iodine into the polymer backbone can lead to materials with:

    • High Refractive Index: Useful for optical applications.

    • Increased Thermal Stability and Flame Retardancy: Due to the heavy iodine atoms.

    • Radiopacity: Creating polymers that are visible on X-ray images, which is valuable for medical devices and implants[11].

  • Functional Porous Polymers: Iodinated dicarboxylic acids can be used to construct covalent organic polymers (COPs) or hypercrosslinked polymers (HCPs)[12][13]. The iodine atoms can serve as reactive sites for post-synthetic modification, while the porous structure is useful for applications like gas storage or catalysis[13]. Some of these polymers have shown exceptional capabilities for capturing iodine vapor, a significant challenge in nuclear waste management[12].

Detailed Experimental Protocol: Palladium-Catalyzed Di-iodination of Terephthalic Acid

This protocol is adapted from established methods for the iodination of aromatic carboxylic acids and serves as a representative example of their synthesis[1][7].

Objective: To synthesize 2,5-di-iodoterephthalic acid.

Materials:

  • Terephthalic acid (1.0 mmol, 166.1 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • N-Iodosuccinimide (NIS) (3.0 mmol, 674.9 mg, 3.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

  • Heavy-walled, sealable reaction tube with a stir bar

Procedure:

  • Reaction Setup: To the sealable reaction tube, add terephthalic acid (166.1 mg), Pd(OAc)₂ (4.5 mg), and NIS (674.9 mg).

  • Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the tube via syringe.

  • Sealing and Reaction: Securely seal the reaction tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC (after a mini-workup of the aliquot). The reaction is typically complete within 3-12 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous Na₂S₂O₃ (50 mL) to quench any unreacted NIS. Shake well and separate the layers.

  • Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2,5-di-iodoterephthalic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Trustworthiness Note: This protocol includes steps for creating an inert atmosphere, which is crucial for the stability of the palladium catalyst. The quenching and washing steps are essential for removing byproducts and unreacted reagents. Final purification and characterization are mandatory to validate the identity and purity of the synthesized compound.

Conclusion and Future Outlook

Iodinated aromatic dicarboxylic acids are far more than simple halogenated molecules. They are precision-engineered platforms whose properties are dictated by the strategic placement of iodine atoms and carboxyl groups. Their journey from laboratory curiosities to indispensable tools in medicine and materials science underscores the power of fundamental organic synthesis to solve real-world problems. The continued development of more efficient, selective, and sustainable synthetic methods, particularly those involving C-H activation, will further expand the accessibility and application of these remarkable compounds[1][4]. Future research will likely focus on incorporating these monomers into novel functional materials, such as radiopaque biocompatible polymers for medical implants and advanced porous frameworks for environmental remediation.

References

  • Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy.
  • Scope of di-iodination of aromatic carboxylic acids.
  • Impact of iodinated contrast media on X-ray-induced DNA damage: a comprehensive review. SpringerLink.
  • Iodinated Radiocontrast Agents. Radiology Key.
  • An Efficient Synthesis of Aromatic Iodides from Arom
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • Organic Compound with Potential for X-ray Imaging Applications.
  • Harnessing Dicarboxylic Acid Groups in Heteroatom-Enriched Covalent Organic Polymers (COPs) for Enhanced Iodine Sorption Efficiency.
  • Iodin
  • Iodin
  • Ortho-iodination of aromatic carboxylic acids in aqueous media.
  • A facile synthesis of iodine-functionalized hypercrosslinked polymers.
  • 18.11: Dicarboxylic Acids. Chemistry LibreTexts.
  • Ortho-iodination of aromatic carboxylic acids via Pd-catalyzed directed C–H activation.

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Protocols & Analytical Methods

Method

Synthesis of 2-Iodoisophthalic Acid via Sandmeyer Reaction: A Detailed Experimental Protocol

An Application Note for Researchers and Drug Development Professionals This guide provides a comprehensive, field-proven protocol for the synthesis of 2-iodoisophthalic acid, a valuable building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-iodoisophthalic acid, a valuable building block in medicinal chemistry and materials science. The procedure is based on the classic Sandmeyer reaction, a reliable and widely applicable method for the transformation of an aromatic amino group into a variety of functionalities. As senior application scientists, we present this protocol not merely as a series of steps, but as a self-validating system, complete with the underlying chemical principles and troubleshooting insights to ensure a successful and safe synthesis.

The chosen synthetic route begins with the diazotization of 2-aminoisophthalic acid. This process converts the primary amine into a highly reactive diazonium salt intermediate. The subsequent displacement of the diazonium group with iodide provides the target molecule. A key advantage of this specific transformation is that, unlike other Sandmeyer reactions such as chlorination or bromination, the introduction of iodine does not typically require a copper(I) salt catalyst.[1][2] The iodide anion is sufficiently nucleophilic to react directly with the diazonium salt, simplifying the procedure and purification.

This protocol is designed for researchers who require a robust method for preparing 2-iodoisophthalic acid with high purity, offering detailed explanations for critical experimental parameters.

Reaction Scheme
Reaction scheme showing the conversion of 2-aminoisophthalic acid to 2-iodoisophthalic acid through a diazonium salt intermediate. Caption: Overall synthesis of 2-iodoisophthalic acid from 2-aminoisophthalic acid.
Materials and Equipment

Reagents and Chemicals

ReagentFormulaM.W. ( g/mol )CAS No.Notes
2-Aminoisophthalic acidC₈H₇NO₄181.1531718-63-3Starting material
Hydrochloric Acid (conc.)HCl36.467647-01-0~37% w/w, strong acid
Sodium NitriteNaNO₂69.007632-00-0Diazotizing agent
Potassium IodideKI166.007681-11-0Iodide source
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7For quenching excess iodine
Deionized WaterH₂O18.027732-18-5Solvent
Starch-Iodide Paper---Indicator for diazotization
EthanolC₂H₅OH46.0764-17-5Recrystallization solvent

Equipment

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (x2)

  • Thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware

Experimental Protocol

This synthesis is performed in two primary stages: the formation of the diazonium salt, followed by its conversion to the iodo-compound.

Stage 1: Diazotization of 2-Aminoisophthalic Acid

The critical parameter in this stage is temperature control. Aryl diazonium salts are thermally unstable and can decompose, sometimes violently, at elevated temperatures.[3] Maintaining a temperature between 0 and 5 °C is paramount for safety and yield.

  • Preparation of Amine Suspension: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, combine 18.1 g (0.10 mol) of 2-aminoisophthalic acid with 100 mL of deionized water.

  • Acidification: While stirring, slowly add 25 mL of concentrated hydrochloric acid. The mixture will form a thick, stirrable slurry of the amine hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0 °C with vigorous stirring. Ensure the internal temperature is stable between 0 and 5 °C before proceeding.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 7.6 g (0.11 mol, 1.1 equivalents) of sodium nitrite in 40 mL of deionized water.

  • Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the cold amine suspension over approximately 30-45 minutes. Crucially, the internal reaction temperature must be maintained below 5 °C throughout the addition.

  • Verification of Completion: After the addition is complete, continue stirring the cold mixture for an additional 30 minutes. To confirm complete diazotization, test the solution with starch-iodide paper. A drop of the reaction mixture should produce an immediate dark blue color, indicating a slight excess of nitrous acid.[3][4] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is sustained. The resulting mixture is the cold aryl diazonium salt solution, which should be used immediately in the next stage.

Stage 2: Iodination and Product Isolation

The reaction of the diazonium salt with potassium iodide results in the evolution of nitrogen gas and the formation of the aryl iodide.[1][5]

  • Preparation of Iodide Solution: In a separate 600 mL beaker, dissolve 33.2 g (0.20 mol, 2.0 equivalents) of potassium iodide in 100 mL of deionized water. Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Stage 1 to the stirred potassium iodide solution. This addition should be done in portions to control the rate of nitrogen gas evolution and prevent excessive foaming.

  • Warming and Completion: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, gently heat the reaction mixture on a water bath to approximately 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt. The evolution of nitrogen gas should cease.

  • Quenching and Isolation: Cool the reaction mixture to room temperature. A dark-colored solid (the crude product) should be present. To remove any excess iodine, add a saturated solution of sodium thiosulfate dropwise until the dark reddish-brown color of the solution disappears.

  • Filtration: Collect the crude 2-iodoisophthalic acid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot water or an ethanol-water mixture to afford pure 2-iodoisophthalic acid as a solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The typical yield is in the range of 70-80%.

Characterization

The identity and purity of the synthesized 2-iodoisophthalic acid (M.W. 292.03 g/mol )[6] can be confirmed by standard analytical methods:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the structure. The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic aromatic proton signals, and the carboxylic acid protons will appear as a broad singlet.[7][8]

Safety and Handling Precautions
  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxic Reagents: Sodium nitrite is toxic and an oxidizer. Avoid inhalation of dust and contact with skin.

  • Diazonium Salt Instability: Solid diazonium salts are explosive when dry. Never isolate the diazonium salt intermediate. Keep the solution cold at all times and use it immediately after preparation.[3]

  • Gas Evolution: The reaction releases nitrogen gas. Ensure the apparatus is not sealed and has adequate ventilation.

Quantitative Data Summary
CompoundM.W. ( g/mol )Molar Eq.Moles (mol)Amount Used
2-Aminoisophthalic acid181.151.00.1018.1 g
Sodium Nitrite69.001.10.117.6 g
Potassium Iodide166.002.00.2033.2 g
2-Iodoisophthalic acid292.031.00.10 (Theor.)29.2 g (Theor.)
Experimental Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Prepare Amine Slurry (2-Aminoisophthalic Acid + H2O + HCl) D 4. Cool Amine Slurry (0-5 °C) A->D B 2. Prepare NaNO2 Solution E 5. Diazotization (Add NaNO2 solution dropwise to amine) B->E C 3. Prepare KI Solution F 6. Iodination (Add diazonium salt to KI solution) C->F D->E Maintain T < 5 °C E->F Use immediately G 7. Warm to RT, then 50 °C F->G N2 gas evolves H 8. Quench with Na2S2O3 G->H I 9. Isolate Crude Product (Vacuum Filtration) H->I J 10. Recrystallize (Hot Water/Ethanol) I->J K 11. Dry Product J->K L Final Product: 2-Iodoisophthalic Acid K->L

Caption: Workflow for the synthesis of 2-iodoisophthalic acid.

References

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Application

Application Note: 2-Iodoisophthalic Acid as a Versatile Linker for Functional Metal-Organic Frameworks in Catalysis and Drug Delivery

Abstract Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in catalysis, drug delivery, and separations. The rational design of organic linkers is a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in catalysis, drug delivery, and separations. The rational design of organic linkers is a cornerstone of tuning MOF properties for specific applications. This document provides a comprehensive guide to the prospective use of 2-iodoisophthalic acid as a functional linker in MOF synthesis. While the direct synthesis of MOFs from this specific linker is not yet widely documented, this guide offers detailed, prospective protocols based on well-established solvothermal methods for analogous isophthalate-based MOFs. We present a rationale for the synthesis of a hypothetical, yet scientifically grounded, MOF series, M-2-I-IP (where M represents a metal node such as Zn(II) or Zr(IV)). Furthermore, this application note details protocols for the characterization of these novel materials and explores their potential in post-synthetic modification (PSM), heterogeneous catalysis, and as carriers for drug delivery. The methodologies are designed to be self-validating, with clear explanations for experimental choices and expected outcomes, providing a robust framework for researchers and drug development professionals to explore this promising frontier in MOF chemistry.

Introduction: The Rationale for 2-Iodoisophthalic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters bridged by organic ligands to form extended, crystalline networks. Their defining features—high porosity, vast surface area, and tunable functionality—make them exceptional candidates for a myriad of applications.[1] The ability to pre-design or post-synthetically modify the organic linker is a powerful tool for tailoring the physicochemical properties of the resulting MOF.[2][3]

2-Iodoisophthalic acid is a particularly promising but underexplored linker. The introduction of an iodine atom onto the isophthalate backbone offers several strategic advantages:

  • A Platform for Post-Synthetic Modification (PSM): The carbon-iodine bond is a versatile functional handle for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[4] This allows for the precise installation of a wide range of functional groups into the MOF's porous structure after its initial synthesis, a feat that is often challenging to achieve directly.[5]

  • Enhanced Catalytic Activity: The iodine substituent can influence the electronic properties of the linker and the MOF framework. Furthermore, the iodine atom itself can act as a Lewis base or participate in halogen bonding, potentially enhancing the catalytic activity of the MOF in certain organic reactions.[6][7]

  • Potential for Drug Interaction: The hydrophobicity and polarizability of the iodo-group can modulate the interaction of the MOF with guest molecules, which could be leveraged for the controlled loading and release of therapeutic agents.[1][8]

This guide provides a series of detailed protocols for the synthesis, characterization, and potential application of MOFs based on the 2-iodoisophthalic acid linker.

Synthesis and Characterization of M-2-I-IP MOFs

The synthesis of a novel MOF requires a systematic approach, starting from the selection of the metal node and reaction conditions, followed by thorough characterization to confirm the structure and properties of the material.

Rationale for Metal Node Selection
  • Zinc (II): Zn(II) ions are widely used in MOF synthesis due to their versatile coordination geometries, often forming paddlewheel secondary building units (SBUs) that can lead to robust and porous structures.

  • Zirconium (IV): Zr(IV) is known to form highly stable oxo-clusters, such as the [Zr6O4(OH)4] SBU, which results in MOFs with exceptional thermal and chemical stability, a desirable trait for catalysis and drug delivery applications.[9]

Protocol 1: Solvothermal Synthesis of a Zr-2-I-IP MOF

This protocol is adapted from established methods for the synthesis of zirconium-based MOFs, such as the UiO series.[9]

Materials:

  • 2-Iodoisophthalic acid (C₈H₅IO₄)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

  • Methanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 61.8 mg (0.21 mmol) of 2-iodoisophthalic acid in 10 mL of DMF.

  • In a separate vial, dissolve 49.0 mg (0.21 mmol) of ZrCl₄ in 5 mL of DMF.

  • Carefully add the ZrCl₄ solution to the linker solution while stirring.

  • Add 1.2 mL (21 mmol) of acetic acid to the mixture. Acetic acid acts as a modulator, competing with the linker for coordination to the metal cluster, which helps to control the crystal growth and reduce defects.

  • Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline precipitate should be visible.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product three times with fresh DMF to remove unreacted starting materials.

  • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the product in methanol for 3 days, replacing the methanol daily.

  • Further activate the sample by solvent exchange with chloroform for 3 days.

  • Dry the activated MOF under vacuum at 150 °C for 12 hours.

Diagram 1: Synthesis Workflow for Zr-2-I-IP MOF

G cluster_prep Solution Preparation Linker 2-Iodoisophthalic Acid in DMF Mix Mixing & Sonication Linker->Mix Metal ZrCl4 in DMF Metal->Mix Modulator Acetic Acid Modulator->Mix Reaction Solvothermal Reaction (120°C, 24h) Mix->Reaction Wash Washing with DMF Reaction->Wash Activate Solvent Exchange (Methanol, Chloroform) Wash->Activate Dry Drying under Vacuum (150°C, 12h) Activate->Dry Product Activated Zr-2-I-IP MOF Dry->Product

Caption: A typical solvothermal synthesis workflow for the prospective Zr-2-I-IP MOF.

Protocol 2: Characterization of the M-2-I-IP MOF

Successful synthesis must be confirmed through a suite of characterization techniques.[10][11]

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure: A small amount of the dried MOF powder is mounted on a sample holder and analyzed using a diffractometer.

  • Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The pattern should be compared to those of known isophthalate-based MOFs to infer the probable structure. The absence of peaks from starting materials confirms phase purity.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the MOF and confirm its activation.

  • Procedure: A small sample of the MOF is heated under a controlled atmosphere (e.g., N₂) while its weight is monitored.

  • Expected Outcome: For an activated sample, the TGA curve should show a plateau up to the decomposition temperature of the framework, indicating that solvent molecules have been successfully removed. A significant weight loss at a specific temperature range indicates the decomposition of the MOF.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the presence of the 2-iodoisophthalic acid linker within the MOF structure.

  • Procedure: The MOF sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory.

  • Expected Outcome: The spectrum of the MOF should show the disappearance of the broad O-H stretch from the carboxylic acid groups of the free linker (around 3000 cm⁻¹) and the appearance of characteristic peaks for the coordinated carboxylate groups (asymmetric and symmetric stretches around 1610 and 1400 cm⁻¹, respectively). The C-I stretching vibration should also be observable.

4. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the crystal morphology and size distribution of the MOF particles.

  • Procedure: The MOF powder is mounted on a stub and coated with a conductive material (e.g., gold) before imaging.

  • Expected Outcome: SEM images will reveal the shape (e.g., cubic, octahedral) and size of the MOF crystals, providing information about the homogeneity of the sample.

5. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the specific surface area and porosity of the MOF.

  • Procedure: The activated MOF sample is subjected to nitrogen adsorption-desorption measurements at 77 K.

  • Expected Outcome: The resulting isotherm can be used to calculate the BET surface area, which is expected to be high for a porous material, confirming the successful formation of a porous framework.

Table 1: Hypothetical Characterization Data for Zr-2-I-IP MOF

Technique Parameter Expected Result
PXRD Crystal StructureCrystalline, with a pattern analogous to UiO-type MOFs
TGA Thermal StabilityStable up to ~450 °C in N₂
FT-IR Functional GroupsCoordinated carboxylate peaks (~1610, 1400 cm⁻¹), C-I stretch
SEM MorphologyUniform octahedral crystals, size range 100-500 nm
BET Surface Area> 1000 m²/g

Prospective Applications and Protocols

The presence of the iodo-functional group opens up exciting possibilities for the application of M-2-I-IP MOFs.

Application in Post-Synthetic Modification (PSM)

The C-I bond on the linker is an ideal site for PSM, allowing for the covalent attachment of other functional molecules.[2]

Diagram 2: Post-Synthetic Modification via Suzuki Coupling

G MOF_I M-2-I-IP MOF (with C-I bonds) Reaction Suzuki Coupling Reaction MOF_I->Reaction Reagents Arylboronic Acid + Pd Catalyst + Base Reagents->Reaction MOF_Functionalized Functionalized MOF (with new aryl group) Reaction->MOF_Functionalized

Caption: Schematic of a post-synthetic modification of the M-2-I-IP MOF.

Protocol 3: Suzuki Coupling on an Activated M-2-I-IP MOF

Materials:

  • Activated M-2-I-IP MOF

  • Phenylboronic acid

  • Pd(PPh₃)₄ (catalyst)

  • K₂CO₃ (base)

  • DMF (solvent)

Procedure:

  • In a reaction flask, suspend 50 mg of the activated M-2-I-IP MOF in 10 mL of DMF.

  • Add 1.5 equivalents (relative to the iodo-groups in the MOF) of phenylboronic acid.

  • Add 2 equivalents of K₂CO₃.

  • Add 5 mol% of Pd(PPh₃)₄.

  • Heat the mixture at 80 °C under an inert atmosphere (e.g., N₂) for 24 hours.

  • Cool the reaction to room temperature and collect the solid by centrifugation.

  • Wash the modified MOF thoroughly with DMF, followed by methanol, to remove any residual reagents and catalyst.

  • Dry the functionalized MOF under vacuum.

  • Validation: Successful modification can be confirmed by FT-IR (new peaks corresponding to the phenyl group), and elemental analysis (presence of expected elements and disappearance of iodine).

Application in Heterogeneous Catalysis

The iodo-group can act as a halogen bond donor, potentially activating substrates and enhancing catalytic performance.[6]

Protocol 4: Knoevenagel Condensation as a Model Catalytic Reaction

Materials:

  • Activated M-2-I-IP MOF (as catalyst)

  • Benzaldehyde

  • Malononitrile

  • Ethanol (solvent)

Procedure:

  • To a solution of benzaldehyde (1 mmol) in 5 mL of ethanol, add malononitrile (1.1 mmol).

  • Add 10 mg of the activated M-2-I-IP MOF to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, separate the catalyst by centrifugation.

  • Evaporate the solvent from the supernatant to obtain the product.

  • Validation: The catalyst can be washed, dried, and reused for subsequent cycles to test its stability and reusability. The product can be characterized by ¹H NMR spectroscopy.

Application in Drug Delivery

The porous nature and tunable functionality of MOFs make them promising candidates for drug delivery systems.[8][12]

Diagram 3: Drug Loading and Release from M-2-I-IP MOF

G cluster_loading Drug Loading cluster_release Drug Release MOF_empty Activated MOF Loading Incubation & Stirring MOF_empty->Loading Drug_solution Drug Solution (e.g., Ibuprofen) Drug_solution->Loading MOF_loaded Drug-Loaded MOF Loading->MOF_loaded Release Controlled Release MOF_loaded->Release Release_medium Buffer Solution (e.g., PBS pH 7.4) Release_medium->Release Released_drug Released Drug Release->Released_drug

Caption: Workflow for loading a model drug into the MOF and its subsequent release.

Protocol 5: Loading and In Vitro Release of Ibuprofen

Materials:

  • Activated M-2-I-IP MOF

  • Ibuprofen

  • Hexane (for loading)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Part A: Drug Loading

  • Prepare a solution of ibuprofen (10 mg/mL) in hexane.

  • Immerse 20 mg of the activated M-2-I-IP MOF in 5 mL of the ibuprofen solution.

  • Stir the suspension at room temperature for 48 hours.

  • Collect the drug-loaded MOF by centrifugation and wash with fresh hexane to remove surface-adsorbed drug.

  • Dry the sample under vacuum.

  • Validation: Determine the drug loading capacity by dissolving a known weight of the loaded MOF in a suitable solvent (e.g., dilute HCl to digest the MOF) and quantifying the ibuprofen concentration using UV-Vis spectroscopy or HPLC.[13]

Part B: In Vitro Drug Release

  • Suspend 10 mg of the ibuprofen-loaded MOF in 10 mL of PBS (pH 7.4) in a dialysis bag.

  • Place the dialysis bag in 40 mL of PBS at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Quantify the concentration of ibuprofen in the withdrawn samples using UV-Vis spectroscopy at its λ_max.

  • Plot the cumulative drug release as a function of time.

Table 2: Prospective Drug Loading and Release Parameters

Drug MOF Loading Capacity (wt%) Release Profile
IbuprofenZr-2-I-IP15-25% (Hypothetical)Sustained release over 48-72 hours

Conclusion

While the use of 2-iodoisophthalic acid as a linker in MOF synthesis is a nascent area of research, the prospective protocols and applications detailed in this guide provide a solid foundation for its exploration. The unique opportunities for post-synthetic modification and catalysis afforded by the iodo-functional group make M-2-I-IP MOFs a highly attractive target for the development of next-generation functional materials. The experimental workflows presented here are designed to be robust and adaptable, enabling researchers to systematically investigate the potential of this promising new class of MOFs.

References

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  • Lopes, C., et al. (2022). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption.
  • Postnikov, P., et al. (2025). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology.
  • Ahmad, Z. (2025). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. IntechOpen.
  • Zare, K., & Muzaffar, A. (Eds.). (2023). Iodine Catalysis in Organic Synthesis. John Wiley & Sons.
  • Joseph, A. A., et al. (2022). Current Trends in the Synthesis, Characterization and Application of Metal Organic Frameworks. Reaction Chemistry & Engineering, 7(1), 13-39.
  • Lucier, B. E. G., et al. (2018). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research, 51(1), 129-141.
  • Lucier, B. E. G., et al. (2017).
  • Debnath, S., et al. (2019). Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. ACS Omega, 4(7), 12613-12625.
  • Guchhait, N., & Jose, J. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 7859-7911.
  • Park, J., et al. (2016). UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases. ACS Applied Materials & Interfaces, 8(42), 28606-28614.
  • Sumby, C. J., et al. (2013). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 15(40), 8196-8205.
  • Whitehead, G. F. S., et al. (2022).
  • Zare, K., & Muzaffar, A. (Eds.). (2023). Iodine catalysis in organic synthesis. Art Institute of Chicago - Primo.
  • Wuttke, S., et al. (2017). Metal-organic frameworks: Drug delivery applications and future prospects. Expert Opinion on Drug Delivery, 14(10), 1225-1237.
  • Wang, S., & Li, J. (2019). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 7(35), 20045-20073.
  • Pachfule, P., et al. (2014). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 14(11), 5773-5780.
  • Czarnobaj, K., et al. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices, 2(2), 118-189.
  • Sholl, D. S., & Lively, R. P. (2016). Post‐synthetic Modification of MOFs.
  • Al-Ghamdi, H., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(30), 21544-21564.
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Method

Application Notes and Protocols: Suzuki Coupling Reaction with 2-Iodoisophthalic Acid

< For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Biphenyl-2,6-dicarboxylic Acids The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organi...

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biphenyl-2,6-dicarboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is a go-to method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a particularly valuable, yet challenging, application: the Suzuki coupling of 2-iodoisophthalic acid. The resulting biphenyl-2,6-dicarboxylic acid derivatives are crucial intermediates in polymer synthesis and serve as foundational frameworks for novel therapeutic agents.[4] However, the substrate itself presents a unique set of challenges. The steric hindrance imposed by the two carboxylic acid groups flanking the iodine atom, combined with the deactivating nature of the carboxylates, can significantly impede the catalytic cycle.[5] Furthermore, the acidic protons of the carboxylic acids can potentially interfere with the basic conditions typically required for the reaction.

Despite these hurdles, successful coupling of 2-iodoisophthalic acid opens the door to a diverse array of complex molecules. This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies to empower researchers in leveraging this powerful transformation.

Mechanistic Insights: Overcoming the Challenges of a Hindered Substrate

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] For a substrate like 2-iodoisophthalic acid, each step warrants special consideration.

dot

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: This initial and often rate-limiting step involves the insertion of the palladium(0) catalyst into the carbon-iodine bond of 2-iodoisophthalic acid. The electron-withdrawing nature of the carboxylic acid groups can make the aryl iodide less electron-rich, which generally facilitates oxidative addition.[9] However, the steric bulk from the two ortho-substituents presents a significant challenge. To overcome this, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), is highly recommended.[5][10] These ligands promote the formation of a coordinatively unsaturated palladium species, which is more reactive towards oxidative addition.

2. Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The role of the base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species.[1][11][12] For substrates with acidic protons like 2-iodoisophthalic acid, the choice of base is critical. A base strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions is ideal. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices.[5] The presence of water in the solvent system can also facilitate the formation of the reactive boronate.[5]

3. Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. Bulky ligands that favor a more acute bite angle can accelerate this step, leading to higher product yields and preventing catalyst decomposition.

Experimental Protocol: A Robust Starting Point

This protocol provides a reliable starting point for the Suzuki coupling of 2-iodoisophthalic acid with a generic arylboronic acid. Optimization for specific substrates may be necessary.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Iodoisophthalic acid≥98%Commercially Available
Arylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst
SPhos≥98%Commercially AvailableLigand
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase
1,4-DioxaneAnhydrousCommercially AvailableSolvent
WaterDegassed, DeionizedIn-houseCo-solvent
Ethyl acetateACS GradeCommercially AvailableExtraction
1 M Hydrochloric acid (HCl)ACS GradeCommercially AvailableWorkup
BrineSaturated NaCl solutionIn-houseWorkup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableDrying agent
Schlenk flask or reaction vial
Magnetic stir bar
Inert gas supply (Argon or Nitrogen)

dot

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation A Add solids to a dry Schlenk flask: - 2-Iodoisophthalic acid (1.0 eq) - Arylboronic acid (1.5 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₂CO₃ (3.0 eq) B Evacuate and backfill with inert gas (3x) A->B C Add degassed 1,4-dioxane and water (4:1 v/v) B->C D Heat to 80-100 °C with vigorous stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature E->F Upon completion G Dilute with ethyl acetate and water F->G H Acidify aqueous layer with 1 M HCl G->H I Extract with ethyl acetate H->I J Wash with brine, dry over MgSO₄ I->J K Filter and concentrate J->K L Purify by column chromatography or recrystallization K->L

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-iodoisophthalic acid (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and potassium carbonate (2.0–3.0 equiv).[5]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1–0.5 M.

  • Heating and Monitoring: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Acidification and Extraction: Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid groups. Extract the product into the organic layer. Perform additional extractions of the aqueous layer with ethyl acetate to maximize recovery.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(II) not reduced to Pd(0); catalyst poisoning.Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure all reagents and solvents are pure and thoroughly degassed.[5][10]
Inefficient Oxidative Addition: Steric hindrance and electronic deactivation.Increase reaction temperature. Use a higher loading of a bulky, electron-rich ligand (e.g., SPhos, XPhos).[5]
Poor Transmetalation: Insufficient activation of the boronic acid.Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure a small amount of water is present in the solvent system.[5]
Significant Side Products Homocoupling of Boronic Acid: Presence of oxygen; inefficient transmetalation.Rigorously degas all solvents and maintain a positive pressure of inert gas. Optimize the base and solvent to favor transmetalation over homocoupling.[10]
Protodeboronation: Boronic acid decomposes before coupling.Use the boronic acid ester (e.g., pinacol ester) which is more stable. Minimize reaction time once the starting material is consumed.[9][10]
Dehalogenation of Starting Material: The iodine is replaced by hydrogen.Use a milder base. Shorter reaction times can sometimes mitigate this side reaction.[10]

Conclusion

The Suzuki coupling of 2-iodoisophthalic acid, while presenting notable challenges, is a highly valuable transformation for the synthesis of functionalized biphenyl-2,6-dicarboxylic acids. By understanding the mechanistic nuances and carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully achieve this coupling. The protocol and troubleshooting guide provided herein serve as a robust framework for developing efficient and reliable synthetic routes to these important molecular building blocks.

References

  • Biffis, A., et al. (2018). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides: A Critical Review. Chemical Reviews, 118(4), 2083-2133. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(2), 567-574. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Fiasella, A., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 692(19), 4079-4087. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Ennis, D. S., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Hoyt, C. B., et al. (2014). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Green and Sustainable Chemistry, 4, 127-133. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • El-Remaily, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 22156-22184. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Semproni, J. R., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodoisophthalic Acid with Terminal Alkynes

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on performing the Sonogashira coupling reaction between 2-iodoisophthalic acid and variou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on performing the Sonogashira coupling reaction between 2-iodoisophthalic acid and various terminal alkynes. The presence of two carboxylic acid functionalities on the aryl iodide substrate presents unique challenges and considerations, which are addressed in detail. This guide elucidates the mechanistic underpinnings of the reaction, offers meticulously designed experimental protocols, and provides insights into optimizing reaction conditions to achieve high yields and purity. The protocols and discussions herein are grounded in established principles of cross-coupling chemistry, tailored to the specific attributes of this important chemical transformation.

Introduction: Significance and Application

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]

2-Iodoisophthalic acid is a particularly interesting substrate. The resulting 2-(alkynyl)isophthalic acid derivatives are versatile building blocks. The two carboxylic acid groups can be leveraged for further derivatization, for instance, in the synthesis of macrocycles, polymers, or molecules with specific solubility profiles. The alkyne moiety itself can undergo a plethora of subsequent transformations, making the products of this reaction valuable intermediates in medicinal chemistry and materials science.

However, the free carboxylic acid groups of 2-iodoisophthalic acid introduce a layer of complexity. Their acidic protons can react with the amine base typically used in the Sonogashira coupling, necessitating careful consideration of stoichiometry and reaction conditions to ensure the catalytic cycle proceeds efficiently. This guide aims to provide the foundational knowledge and practical steps to successfully navigate these challenges.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] A firm understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (2-iodoisophthalic acid) to form a Pd(II) complex.

    • Transmetalation : A copper(I) acetylide intermediate, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-(alkynyl)isophthalic acid and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

  • The Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation : In the presence of an amine base, the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

The amine base plays a dual role: it acts as a proton scavenger for the HI generated during the reaction and facilitates the deprotonation of the terminal alkyne.[1]

Figure 1: Simplified diagram of the Sonogashira coupling catalytic cycles.

Experimental Protocol: Sonogashira Coupling of 2-Iodoisophthalic Acid

This protocol provides a general procedure for the coupling of 2-iodoisophthalic acid with a generic terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents
ReagentPuritySupplier Recommendation
2-Iodoisophthalic acid>98%Standard suppliers
Terminal Alkyne>98%Standard suppliers
Pd(PPh₃)₂Cl₂ (or Pd(PPh₃)₄)>98%Strem, Aldrich
Copper(I) Iodide (CuI)>99%Freshly opened bottle
Triethylamine (TEA) or Diisopropylamine (DIPA)Anhydrous, >99%Distilled before use
N,N-Dimethylformamide (DMF)AnhydrousStandard suppliers
Tetrahydrofuran (THF)AnhydrousStandard suppliers
Ethyl AcetateReagent GradeStandard suppliers
HexanesReagent GradeStandard suppliers
Hydrochloric Acid (HCl)1 M solutionStandard suppliers
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Standard suppliers
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringes for liquid transfers

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Sources

Method

Application Notes and Protocols: The Strategic Use of 2-Iodoisophthalic Acid in Advanced Polymer Synthesis

Introduction: A Bifunctional Monomer with a Strategic Advantage In the landscape of polymer chemistry, the selection of monomers is paramount to tailoring the final properties of a material. While standard monomers like...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Monomer with a Strategic Advantage

In the landscape of polymer chemistry, the selection of monomers is paramount to tailoring the final properties of a material. While standard monomers like terephthalic acid or isophthalic acid form the backbone of countless commercial polymers, functionalized monomers offer a gateway to advanced materials with precisely engineered characteristics. 2-Iodoisophthalic acid (2-IIPA) emerges as a uniquely versatile building block for researchers in materials science and drug development.

Its structure is deceptively simple, yet remarkably powerful. The two carboxylic acid groups, positioned at the 1 and 3 positions of the benzene ring, provide the classical functionality for step-growth polymerization, enabling the synthesis of polyesters, polyamides, and other condensation polymers.[1][2] The true distinction of 2-IIPA, however, lies in its third functional handle: a sterically significant iodine atom positioned ortho to one of the carboxyl groups.[3] This C-I bond is not merely a passive substituent; it is a reactive site that unlocks a world of post-polymerization modification possibilities and imparts unique physicochemical properties to the resulting materials.

This guide provides an in-depth exploration of 2-IIPA's applications, detailing not just the "how" but the "why" behind its use in several key areas of polymer synthesis. We will cover its role in creating soluble high-performance polymers, its use as a platform for subsequent functionalization, and its application as a linker in the construction of crystalline, porous materials.

Core Applications & Mechanistic Insights

Engineering Solubility in High-Performance Aromatic Polymers

Aromatic polyamides and polyesters are renowned for their exceptional thermal stability and mechanical strength.[4][5] This robustness, however, stems from rigid polymer backbones and strong intermolecular hydrogen bonding, which often leads to poor solubility in common organic solvents, making them difficult to process.[4]

The introduction of 2-Iodoisophthalic acid into the polymer backbone provides an elegant solution to this challenge. The bulky iodine atom disrupts the planarity of the aromatic ring and introduces a "kink" in the polymer chain. This steric hindrance effectively prevents the tight chain packing that characterizes its non-iodinated counterparts. The reduced intermolecular association leads to a significant enhancement in the solubility of the resulting polymers in aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), without substantially compromising their thermal stability.

Caption: Impact of 2-IIPA on polymer chain packing and solubility.

A Platform for Post-Polymerization Modification

The true strategic value of the C-I bond in 2-IIPA-derived polymers lies in its capacity for post-polymerization modification. This allows for a two-stage approach to material design: first, create a stable, processable parent polymer, and second, introduce specific functionalities onto this pre-formed scaffold. The carbon-iodine bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7]

This methodology enables the covalent attachment of a vast array of chemical moieties (e.g., fluorescent tags, bioactive molecules, or groups that alter surface energy) to the polymer backbone. Such modifications are difficult or impossible to achieve via direct polymerization of correspondingly functionalized monomers, which may be unstable under polymerization conditions or interfere with the reaction.

Monomer 2-Iodoisophthalic Acid + Diamine/Diol Polymerization Polycondensation Monomer->Polymerization ParentPolymer Soluble, Processable Iodo-Polymer Backbone Polymerization->ParentPolymer Coupling Suzuki Cross-Coupling (Pd Catalyst, Base) ParentPolymer->Coupling FinalPolymer Highly Functionalized Final Polymer Coupling->FinalPolymer BoronicAcid Functional Group (R-B(OH)2) BoronicAcid->Coupling

Caption: Workflow for synthesis and post-polymerization functionalization.

Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands.[8] 2-Iodoisophthalic acid and its isomer 5-iodoisophthalic acid serve as excellent dicarboxylate linkers for MOF synthesis.[9][10] The geometry of the isophthalate core dictates the angle of connection between metal nodes, while the iodine substituent offers an additional layer of structural control.

The iodine atom can participate in non-covalent interactions, such as halogen bonding (I···O or I···I), which can influence the final 3D topology of the framework and the packing of the supramolecular architecture.[10] This provides a subtle yet powerful tool for crystal engineering, potentially impacting the porosity, stability, and guest-recognition properties of the MOF.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory.

Protocol 1: Synthesis of a Soluble Aromatic Polyamide

This protocol describes a two-step synthesis of a polyamide from 2-Iodoisophthalic acid and 4,4'-oxydianiline (ODA). The first step converts the diacid to its more reactive diacyl chloride, which is then used in a low-temperature solution polycondensation.

Step A: Synthesis of 2-Iodoisophthaloyl Dichloride

  • Reagents & Equipment:

    • 2-Iodoisophthalic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (5.0 eq, excess)

    • N,N-Dimethylformamide (DMF) (catalytic amount, ~2-3 drops)

    • Round-bottom flask with a reflux condenser and gas outlet/drying tube

    • Heating mantle, magnetic stirrer

  • Procedure:

    • In a fume hood, charge the round-bottom flask with 2-Iodoisophthalic acid and a magnetic stir bar.

    • Carefully add an excess of thionyl chloride to the flask, followed by a few drops of DMF. Causality: Thionyl chloride is the chlorinating agent. DMF acts as a catalyst for the conversion of the carboxylic acid to the acyl chloride. An excess of SOCl₂ ensures the reaction goes to completion and also serves as the solvent.

    • Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to neutralize the HCl and SO₂ gas byproducts.

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (rotary evaporation). Trustworthiness: Complete removal of SOCl₂ is critical as it will interfere with the subsequent polymerization step.

    • The resulting crude 2-iodoisophthaloyl dichloride (a solid or viscous oil) can be purified by vacuum distillation or recrystallization from a dry, non-polar solvent like hexane, though it is often used directly in the next step after thorough drying under high vacuum.

Step B: Low-Temperature Solution Polycondensation

  • Reagents & Equipment:

    • 4,4'-Oxydianiline (ODA) (1.0 eq)

    • 2-Iodoisophthaloyl Dichloride (1.0 eq)

    • Anhydrous N,N-dimethylacetamide (DMAc)

    • Anhydrous Lithium Chloride (LiCl) (optional, to enhance solubility)

    • Nitrogen/Argon source, Schlenk line or glovebox

    • Jacketed reaction vessel with a mechanical stirrer

  • Procedure:

    • Set up the reaction vessel under an inert atmosphere (N₂ or Ar). All glassware must be rigorously dried.

    • Dissolve 4,4'-oxydianiline in anhydrous DMAc in the reaction vessel. If using, add LiCl and stir until dissolved. Causality: The reaction must be anhydrous as the acyl chloride is highly water-sensitive. The inert atmosphere prevents side reactions.

    • Cool the diamine solution to 0 °C using an ice bath.

    • In a separate flask, dissolve the 2-iodoisophthaloyl dichloride from Step A in a small amount of anhydrous DMAc.

    • Add the diacyl chloride solution dropwise to the stirred, cooled diamine solution over 30-60 minutes. A significant increase in viscosity should be observed. Causality: Slow, dropwise addition at low temperature helps control the exotherm of the reaction and promotes the formation of high molecular weight polymer.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

    • Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol or water, in a blender.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with water and then with methanol to remove residual solvent and unreacted monomers.

    • Dry the final polyamide product in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Post-Polymerization Functionalization via Suzuki Coupling

This protocol outlines a general procedure for attaching an aryl group (using phenylboronic acid as an example) to the iodo-polyamide synthesized in Protocol 1.

  • Reagents & Equipment:

    • Iodo-polyamide (from Protocol 1) (1.0 eq based on repeating unit)

    • Phenylboronic acid (1.5-2.0 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

    • Anhydrous solvent (e.g., DMF or a Toluene/Water mixture)

    • Schlenk flask, reflux condenser, inert atmosphere setup

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the iodo-polyamide in the chosen anhydrous solvent.

    • Add the phenylboronic acid, the base, and the palladium catalyst to the flask. Causality: The palladium catalyst is the core of the catalytic cycle that couples the arylboronic acid with the C-I bond on the polymer. The base is required to activate the boronic acid.[11]

    • Degas the reaction mixture by subjecting it to several freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes. Trustworthiness: Oxygen can deactivate the palladium catalyst, so thorough deoxygenation is crucial for reaction success.

    • Heat the mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR (disappearance of protons adjacent to the iodine).

    • After cooling to room temperature, filter the solution to remove insoluble salts.

    • Precipitate the functionalized polymer by pouring the solution into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and wash extensively to remove residual catalyst and reagents. Reprecipitation may be necessary to achieve high purity.

    • Dry the final product in a vacuum oven.

Data Summary and Characterization

Parameter Protocol 1: Polyamide Synthesis Protocol 2: Suzuki Coupling
Key Reagents 2-Iodoisophthaloyl dichloride, 4,4'-OxydianilineIodo-polyamide, Phenylboronic acid, Pd(PPh₃)₄
Solvent Anhydrous DMAcAnhydrous DMF or Toluene/Water
Temperature 0 °C to Room Temperature80 - 100 °C
Reaction Time 12 - 24 hours24 - 48 hours
Expected Outcome Soluble, high molecular weight aromatic polyamidePolyamide with phenyl side groups

Characterization:

  • FTIR Spectroscopy:

    • Parent Polyamide: Appearance of characteristic amide bands (N-H stretch ~3300 cm⁻¹, Amide I C=O stretch ~1650 cm⁻¹, Amide II N-H bend ~1540 cm⁻¹). Disappearance of carboxylic acid O-H band.

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Parent Polyamide: Appearance of amide N-H protons (~10-10.5 ppm) and characteristic shifts for aromatic protons.

    • Functionalized Polymer: Disappearance of proton signals adjacent to the iodine atom and appearance of new signals corresponding to the attached phenyl group.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

References

  • Eastman Chemical Company. (n.d.). Polyester resin synthesis from isophthalic acid and diol. Google Patents.
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  • Bin, H.-S., et al. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Molecules. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society. Retrieved from [Link]

  • de la Campa, J. G., et al. (2018). Functional Aromatic Polyamides. Polymers. Retrieved from [Link]

  • Wadgaonkar, P. P. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, Pune. Retrieved from [Link]

  • Iakunkov, A., et al. (2021). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Polymers. Retrieved from [Link]

  • ChemistryTuition. (2014). Synthesis of Polyamides from . YouTube. Retrieved from [Link]

  • Karmakar, A., et al. (2019). Metal–Organic Frameworks with Pyridyl‐Based Isophthalic Acid and Their Catalytic Applications. European Journal of Inorganic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodoisophthalic Acid. PubChem Compound Database. Retrieved from [Link]

  • Varghese, S., et al. (2012). Combined effect of isophthalic acid and polyethylene glycol in polyethylene terephthalate polymer on thermal, mechanical, and gas transport properties. Journal of Applied Polymer Science.
  • Mao, W. (2020). Synthesis of Functional Polymers via Oxyanion and Iodide Catalyzed Living Radical Polymerizations in Emulsion, Solution and Bulk Systems and Their applications. DR-NTU, Nanyang Technological University. Retrieved from [Link]

  • Li, Y., et al. (2018). An ultrastable zinc(ii)–organic framework as a recyclable multi-responsive luminescent sensor for Cr(iii), Cr(vi) and 4-nitrophenol in the aqueous phase with high selectivity and sensitivity. Journal of Materials Chemistry A. Retrieved from [Link]

  • American Chemical Society. (2025). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025. Retrieved from [Link]

  • Jo, Y., et al. (2016). UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Dow Chemical Co. (n.d.). Preparation of unsaturated polyesters of isophthalic acid. Google Patents.
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  • Anastasaki, A., et al. (2015). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). Macromolecules. Retrieved from [Link]

  • Ghasemlou, M., et al. (2021). Properties and Applications of Polymers: A Mini Review. Polymer Science. Retrieved from [Link]

  • Bak, A., et al. (2019). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Salaryan, P., et al. (2012). Preparation and characterization of polyesters with controlled molecular weight method. International Scientific Organization. Retrieved from [Link]

  • Gregory, A., et al. (2019). Aqueous reverse iodine transfer polymerization of acrylic acid. Journal of Polymer Science Part A: Polymer Chemistry.
  • Cloutet, E., et al. (2015). Low Bandgap Semiconducting Copolymer Nanoparticles by Suzuki Cross-Coupling Polymerization in Alcoholic Dispersed Media. Macromolecular Rapid Communications. Retrieved from [Link]

  • Valente, C., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules. Retrieved from [Link]

  • Granda, L. A., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers. Retrieved from [Link]

  • Fridrihsone, A., et al. (2021). The Synthesis of Bio-Based Michael Donors from Tall Oil Fatty Acids for Polymer Development. Polymers. Retrieved from [Link]

  • Selvaraj, S., et al. (2022). Molecular Iodine/Polymer Complexes. Polymers.
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  • Arkema Inc. (n.d.). Iodine transfer polymerization method and compositions therefrom. Google Patents.
  • Sun, Z-M., et al. (2013). Seven Copper Coordination Polymers Based on 5-Iodo-Isophthalic Acid: Halogen-Related Bonding and N-Donor Auxiliary Ligands Modulating Effect. Crystal Growth & Design. Retrieved from [Link]

  • Ling, I., et al. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm.

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Application

Application Notes and Protocols for the Preparation of 2-Iodoisophthalic Acid Derivatives in Drug Discovery

Introduction: The Strategic Importance of 2-Iodoisophthalic Acid Scaffolds In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly iodine, into molecular scaffolds offers med...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodoisophthalic Acid Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly iodine, into molecular scaffolds offers medicinal chemists a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Among the halogenated building blocks, 2-iodoisophthalic acid and its derivatives have emerged as versatile intermediates. The iodine atom, serving as a "heavy" halogen, can engage in halogen bonding, a non-covalent interaction that is gaining recognition for its potential to enhance binding affinity and selectivity to biological targets. Furthermore, the carbon-iodine bond provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 2-iodoisophthalic acid derivatives, detailing robust synthetic protocols and explaining the underlying chemical principles.

I. Synthetic Pathways to 2-Iodoisophthalic Acid: A Comparative Overview

The synthesis of the core 2-iodoisophthalic acid scaffold can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two primary strategies are direct iodination of isophthalic acid and the Sandmeyer reaction starting from an amino-substituted precursor.

A. Direct Electrophilic Iodination

Direct iodination of the aromatic ring of isophthalic acid presents a straightforward approach. However, due to the deactivating effect of the two carboxylic acid groups, harsh reaction conditions are typically necessary to drive the electrophilic substitution.[3]

Mechanism of Electrophilic Aromatic Iodination: The reaction proceeds through the generation of a potent electrophilic iodine species, often facilitated by an oxidizing agent or a Lewis acid catalyst.[1] This electrophile then attacks the electron-rich aromatic ring to form a sigma complex (arenium ion intermediate), which subsequently loses a proton to restore aromaticity and yield the iodinated product.

graph "Electrophilic Aromatic Iodination" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="Isophthalic Acid"]; B [label="Iodinating Agent\n(e.g., I₂, HIO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Electrophilic\nIodine Species (I⁺)"]; D [label="Sigma Complex\n(Arenium Ion)"]; E [label="2-Iodoisophthalic Acid"];

A -> D [label="Attack by I⁺"]; B -> C [label="Activation"]; C -> D; D -> E [label="-H⁺"]; }

Caption: General workflow for electrophilic aromatic iodination.

Protocol 1: Iodination using Iodine and Iodic Acid

This method utilizes a combination of molecular iodine (I₂) and iodic acid (HIO₃) under acidic conditions to generate the reactive iodinating species.[4][5]

Materials:

  • 5-Aminoisophthalic acid

  • Iodine (I₂)

  • Iodic Acid (HIO₃)

  • Sulfuric Acid (96%)

  • Deionized Water

Step-by-Step Procedure:

  • In a well-ventilated fume hood, suspend 5-aminoisophthalic acid in deionized water.

  • Carefully add concentrated sulfuric acid to the suspension to achieve a pH below 3.5, ideally between 1.5 and 2.5.[4][5]

  • In a separate vessel, prepare the iodinating solution by dissolving iodine and iodic acid in water. A typical molar ratio of 5-aminoisophthalic substrate to iodine to iodic acid is 1:1.2:0.6.[4][6]

  • Heat the substrate suspension to a temperature between 65°C and 80°C.[4]

  • Slowly add the iodinating solution to the heated suspension over a period of 2 to 6 hours.[5]

  • Maintain the reaction temperature and stirring for an additional 5 to 8 hours.[4]

  • Monitor the reaction progress by a suitable analytical technique, such as HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 5-amino-2,4,6-triiodoisophthalic acid, will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Table 1: Representative Reaction Parameters for Iodination

ParameterValueReference
Substrate5-Aminoisophthalic Acid[4]
Iodinating AgentsI₂, HIO₃[4][5]
Acid CatalystH₂SO₄[4][5]
pH1.5 - 2.5[4][5]
Temperature65 - 80 °C[4]
Reaction Time7 - 14 hours[4]
B. Sandmeyer Reaction

The Sandmeyer reaction provides a versatile and high-yielding alternative for introducing an iodine atom onto the aromatic ring, starting from an amino-substituted isophthalic acid derivative.[7][8] This classic transformation involves the diazotization of an aromatic amine followed by the substitution of the diazonium group with iodide.[9][10]

Mechanism of the Sandmeyer Reaction: The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a single electron transfer from a copper(I) salt (though for iodination, often no copper catalyst is required) to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical then abstracts an iodine atom from an iodide source to form the final product.[7][8]

graph "Sandmeyer Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="2-Aminoisophthalic Acid"]; B [label="NaNO₂ / H⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Aryl Diazonium Salt"]; D [label="KI", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Aryl Radical + N₂"]; F [label="2-Iodoisophthalic Acid"];

A -> C [label="Diazotization"]; B -> C; C -> E [label="Decomposition"]; D -> F; E -> F [label="Iodide Abstraction"]; }

Caption: Key steps in the Sandmeyer reaction for iodination.

Protocol 2: Synthesis of 2-Iodoisophthalic Acid via Sandmeyer Reaction

This protocol is adapted from general procedures for Sandmeyer reactions.[9][10]

Materials:

  • 2-Aminoisophthalic acid

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Step-by-Step Procedure:

  • Dissolve 2-aminoisophthalic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5°C in an ice-water bath.[9]

  • Prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.[9] The completion of diazotization can be checked with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[9]

  • In a separate flask, prepare a solution of potassium iodide in deionized water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The formation of aryl iodides does not typically require a copper(I) catalyst.[10]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Effervescence (release of N₂ gas) should be observed.

  • After the reaction is complete, the crude product can be isolated by filtration.

  • Purify the crude 2-iodoisophthalic acid by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

II. Derivatization of the 2-Iodoisophthalic Acid Scaffold

The true utility of 2-iodoisophthalic acid in drug discovery lies in its potential for further functionalization. The carboxylic acid groups can be readily converted to a variety of functional groups, and the iodine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation.

A. Modification of Carboxylic Acid Groups

The two carboxylic acid groups of 2-iodoisophthalic acid can be selectively or simultaneously modified to form esters, amides, and other derivatives. These modifications are crucial for tuning the solubility, lipophilicity, and biological activity of the final compounds.

Protocol 3: Esterification of 2-Iodoisophthalic Acid

Materials:

  • 2-Iodoisophthalic acid

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate solution

Step-by-Step Procedure:

  • Suspend 2-iodoisophthalic acid in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

B. Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-iodoisophthalic acid derivatives is highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 2-position, providing access to a diverse chemical space for drug discovery.

graph "Cross-Coupling Reactions" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="2-Iodoisophthalate\nDerivative"]; B [label="Coupling Partner\n(e.g., Boronic Acid,\nAlkyne, Amine)"]; C [label="Catalyst\n(e.g., Pd, Cu)"]; D [label="Coupled Product"];

A -> D; B -> D; C -> D [label="Catalyzes"]; }

Caption: General scheme for transition-metal-catalyzed cross-coupling.

Conceptual Workflow for a Suzuki Coupling:

  • Reactants: A 2-iodoisophthalate derivative, an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Procedure: The reactants are combined in the solvent and heated under an inert atmosphere until the reaction is complete.

  • Work-up and Purification: Standard aqueous work-up followed by purification by column chromatography or recrystallization yields the desired biaryl product.

III. Applications in Drug Discovery

Derivatives of 2-iodoisophthalic acid have been utilized as key building blocks in the synthesis of biologically active molecules. For instance, radioiodinated versions of these compounds have been explored as imaging agents.[2] The ability to introduce diverse functionalities through cross-coupling reactions makes this scaffold particularly attractive for generating libraries of compounds for high-throughput screening. The structural rigidity of the isophthalic acid core, combined with the diverse substitution patterns achievable, allows for the precise positioning of pharmacophoric groups in three-dimensional space, which is critical for optimizing interactions with biological targets.

IV. Conclusion

The preparation of 2-iodoisophthalic acid derivatives offers a rich and versatile platform for medicinal chemists. By mastering the synthetic protocols for the core scaffold and its subsequent derivatization, researchers can unlock a vast chemical space for the discovery of novel therapeutics. The strategic use of both classical and modern synthetic methodologies, as outlined in these application notes, will undoubtedly continue to fuel innovation in the field of drug development.

References

  • Jakab, G., Hosseini, A., Hausmann, H., & Schreiner, P. R. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45(12), 1635-1640.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2-hydroxy isophthalic acid derivative. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Iodination of Activated Aromatic Compounds Using Nanostructure Solid Acid Catalyst. Retrieved from [Link]

  • Fiveable. (n.d.). Aromatic Iodination Definition. Retrieved from [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). Retrieved from [Link]

  • Google Patents. (n.d.). WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.
  • Google Patents. (n.d.). CN103159620A - Preparation method of 2-hydroxyisophthalic acid.
  • Google Patents. (n.d.). US9238615B2 - Process for the iodination of aromatic compounds.
  • NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CA1046082A - Derivatives of 2,4,6-triiodo-isophthalic acid.
  • National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]

  • Google Patents. (n.d.). EP2243767A1 - Process for the iodination of aromatic compounds.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Justia Patents. (2016). Process for the iodination of aromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ChemRxiv. (n.d.). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodoisophthalic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N -Boc-allylamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 2-Iodoisophthalic Acid as a Versatile Scaffold for Advanced Radiolabeling Precursors

Introduction: Reimagining the Role of 2-Iodoisophthalic Acid in Radiopharmaceutical Development In the landscape of radiopharmaceutical sciences, the development of novel imaging agents and targeted radiotherapeutics is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining the Role of 2-Iodoisophthalic Acid in Radiopharmaceutical Development

In the landscape of radiopharmaceutical sciences, the development of novel imaging agents and targeted radiotherapeutics is critically dependent on the availability of versatile and efficiently labeled precursors. While a variety of molecules are employed for direct radioiodination, this application note re-envisions 2-iodoisophthalic acid not as a terminal precursor, but as a foundational scaffold for the synthesis of highly reactive and stable organometallic precursors. Its bifunctional nature, featuring two carboxylic acid moieties, offers synthetic handles for conjugation to targeting vectors such as peptides or small molecules, while the iodo-group serves as a strategic site for conversion into more advanced functionalities for radioiodination.

This guide provides a comprehensive overview of the rationale and methodology for utilizing 2-iodoisophthalic acid in a two-stage approach: first, its conversion into a superior organotin or boronic ester precursor, and second, the subsequent highly efficient radioiodination of these derivatives. This strategy circumvents the potential limitations of direct isotopic exchange on a relatively unactivated aromatic ring and aligns with modern, high-yield radiolabeling methodologies. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to develop novel radioiodinated compounds for applications in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Scientific Rationale: The Strategic Advantage of Precursor Modification

Direct radioiodination of aryl iodides via isotopic exchange can be challenging, often requiring harsh conditions and resulting in low specific activity. Modern radiochemistry has largely shifted towards the use of more reactive precursors that enable mild, rapid, and high-yield labeling reactions. The two most prominent classes of such precursors are organotins (for iododestannylation) and boronic esters (for copper-mediated radioiodination).

Iododestannylation: This method involves the electrophilic substitution of a trialkyltin group on an aromatic ring with a radioiodine isotope. The carbon-tin bond is readily cleaved under mild oxidative conditions, allowing for efficient incorporation of radioiodine.[1]

Copper-Mediated Radioiodination: A more recent and highly attractive method involves the copper-catalyzed reaction of an aryl boronic acid or ester with a radioiodide. This approach is lauded for its mild reaction conditions (often at room temperature), high functional group tolerance, and the use of less toxic precursors compared to organotins.[2][3]

By converting 2-iodoisophthalic acid into either a stannylated or borylated derivative, we create a precursor that is primed for these highly efficient, late-stage radiolabeling reactions. The carboxylic acid groups on the isophthalate scaffold can be protected during the organometallic synthesis and deprotected later or used for conjugation to a biomolecule prior to radiolabeling.

Visualization of the Strategic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiolabeling 2-Iodoisophthalic Acid 2-Iodoisophthalic Acid Protection of Carboxylic Acids Protection of Carboxylic Acids 2-Iodoisophthalic Acid->Protection of Carboxylic Acids e.g., Esterification Organometallic Conversion Organometallic Conversion (Stannylation or Borylation) Protection of Carboxylic Acids->Organometallic Conversion Pd-catalyzed reaction Advanced Precursor Stannylated or Boronic Ester Precursor Organometallic Conversion->Advanced Precursor Radioiodination Radioiodination Advanced Precursor->Radioiodination [¹²³I/¹²⁴I/¹²⁵I/¹³¹I]NaI Deprotection & Purification Deprotection & Purification Radioiodination->Deprotection & Purification e.g., HPLC Final Radiolabeled Product Final Radiolabeled Product Deprotection & Purification->Final Radiolabeled Product

Caption: Strategic workflow for converting 2-iodoisophthalic acid into an advanced precursor for subsequent radiolabeling.

PART 1: Synthesis of Advanced Precursors from 2-Iodoisophthalic Acid

This section provides detailed protocols for the conversion of 2-iodoisophthalic acid into its corresponding boronic ester and organotin derivatives. It is assumed that the carboxylic acid groups are protected (e.g., as methyl or ethyl esters) prior to these reactions to prevent interference.

Protocol 1: Synthesis of a Boronic Ester Precursor via Miyaura Borylation

The Miyaura borylation is a robust palladium-catalyzed cross-coupling reaction to synthesize boronic esters from aryl halides.[4][5]

Materials and Reagents:

  • Protected 2-iodoisophthalate (e.g., Dimethyl 2-iodoisophthalate)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the protected 2-iodoisophthalate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (3.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in anhydrous 1,4-dioxane.

  • Reaction Initiation: Add anhydrous 1,4-dioxane to the flask containing the substrate, followed by the catalyst solution.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired boronic ester precursor.

G cluster_0 Miyaura Borylation Aryl_Iodide Protected 2-Iodoisophthalate Catalyst Pd Catalyst KOAc, Dioxane Aryl_Iodide->Catalyst Diboron B₂pin₂ Diboron->Catalyst Product Boronic Ester Precursor Catalyst->Product

Caption: Schematic of the Miyaura borylation reaction.

Protocol 2: Synthesis of an Organotin Precursor via Stille Coupling

This protocol describes the palladium-catalyzed synthesis of an arylstannane from an aryl iodide.[6][7]

Materials and Reagents:

  • Protected 2-iodoisophthalate

  • Hexamethylditin ((CH₃)₃SnSn(CH₃)₃) or Hexabutylditin ((C₄H₉)₃SnSn(C₄H₉)₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene or Dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • TLC plates and column chromatography supplies

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the protected 2-iodoisophthalate (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add hexamethylditin (1.2 eq) to the solution.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux (around 110 °C for toluene) and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. The solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. Be aware of the toxicity of organotin compounds and handle them with appropriate safety precautions.

PART 2: Radiolabeling of Advanced Precursors

This section details the protocols for radioiodinating the synthesized boronic ester and organotin precursors. A selection of common radioisotopes of iodine is presented below.

IsotopeHalf-lifePrincipal EmissionsPrimary Use
Iodine-123 (¹²³I) 13.2 hoursGamma (159 keV)SPECT Imaging
Iodine-124 (¹²⁴I) 4.2 daysPositron (β+), GammaPET Imaging
Iodine-125 (¹²⁵I) 59.4 daysGamma (35 keV), X-rayIn vitro assays, preclinical imaging
Iodine-131 (¹³¹I) 8.0 daysBeta (β-), Gamma (364 keV)Therapy, SPECT Imaging

This data is a compilation from various sources in nuclear medicine.[3][8][9][10]

Protocol 3: Copper-Mediated Radioiodination of the Boronic Ester Precursor

This protocol is adapted from established methods for the copper-mediated radioiodination of aryl boronic esters.[2][11]

Materials and Reagents:

  • Boronic ester precursor of 2-iodoisophthalate

  • Radioiodide solution (e.g., [¹²³I]NaI or [¹²⁴I]NaI in dilute NaOH)

  • Copper(II) trifluoromethanesulfonate pyridine complex (Cu(OTf)₂(py)₄)

  • Methanol or Dimethylformamide (DMF)

  • Reaction vial (e.g., V-vial)

  • HPLC system for purification and analysis

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vial, dissolve the boronic ester precursor (typically 1-5 mg) in a small volume of methanol or DMF.

  • Catalyst Addition: Add a solution of Cu(OTf)₂(py)₄ in the same solvent.

  • Radioiodide Addition: Add the no-carrier-added radioiodide solution to the vial. The amount of radioactivity will depend on the desired final product specific activity.

  • Reaction: Let the reaction proceed at room temperature for 10-30 minutes. Gentle vortexing can be applied.

  • Quenching: The reaction can be quenched by dilution with the HPLC mobile phase.

  • Purification: Purify the radiolabeled product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Final Formulation: The collected HPLC fraction containing the product can be reformulated in a suitable buffer (e.g., saline with ethanol) for in vitro or in vivo studies after removal of the organic solvent.

Protocol 4: Radioiododestannylation of the Organotin Precursor

This is a classic and reliable method for radioiodination.[1]

Materials and Reagents:

  • Organotin precursor of 2-iodoisophthalate

  • Radioiodide solution (e.g., [¹²⁵I]NaI or [¹³¹I]NaI)

  • Oxidizing agent (e.g., Chloramine-T, Iodogen®, or hydrogen peroxide)

  • Reaction buffer (e.g., phosphate or acetate buffer, pH 5-7)

  • Quenching solution (e.g., sodium metabisulfite)

  • HPLC or solid-phase extraction (SPE) cartridges for purification

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vial, dissolve the organotin precursor in a suitable solvent (e.g., ethanol, acetic acid).

  • Radioiodide Addition: Add the radioiodide solution followed by the reaction buffer.

  • Oxidation and Labeling: Initiate the reaction by adding the oxidizing agent. For example, add a fresh solution of Chloramine-T in buffer. The reaction is typically very fast, proceeding within 1-5 minutes at room temperature.

  • Quenching: Stop the reaction by adding an excess of sodium metabisulfite solution to reduce any unreacted oxidizing agent.

  • Purification: Purify the product using RP-HPLC to separate the radiolabeled compound from the precursor, unreacted iodide, and byproducts. It is crucial to ensure complete removal of the toxic organotin precursor.

  • Final Formulation: Prepare the final product in a biocompatible solution as described in the previous protocol.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published chemical transformations. To ensure the identity and purity of the final radiolabeled product, a rigorous quality control process is mandatory.

  • Radiochemical Purity: This should be determined by radio-HPLC and radio-TLC, comparing the retention time/factor of the product with a non-radioactive, authenticated standard. The radiochemical purity should typically be >95%.

  • Specific Activity: This is a critical parameter, especially for receptor-based imaging, and is calculated by measuring the amount of radioactivity and the mass of the compound in the final product.

  • Stability: The stability of the final radiolabeled compound should be assessed over time in the formulation buffer and, if applicable, in serum to ensure it remains intact before its intended use.

By following these validation steps, researchers can have high confidence in the quality and reliability of the radiolabeled product for subsequent biological evaluation.

Conclusion

2-Iodoisophthalic acid is a readily available and cost-effective starting material that can be strategically employed as a scaffold for the synthesis of advanced organometallic precursors. By converting it into a boronic ester or an organotin derivative, researchers can access high-yield, mild, and efficient radiolabeling methodologies that are at the forefront of modern radiopharmaceutical chemistry. The protocols provided in this application note offer a detailed roadmap for this approach, enabling the development of novel radioiodinated probes for a wide range of applications in biomedical research and nuclear medicine.

References

Application

Application Notes &amp; Protocols: A Step-by-Step Guide to the Functionalization of 2-Iodoisophthalic Acid

Abstract 2-Iodoisophthalic acid is a highly versatile trifunctional building block in modern organic synthesis. Its structure, featuring two carboxylic acid moieties and a reactive iodine atom on a central benzene ring,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodoisophthalic acid is a highly versatile trifunctional building block in modern organic synthesis. Its structure, featuring two carboxylic acid moieties and a reactive iodine atom on a central benzene ring, offers orthogonal handles for sequential and selective modification. This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step exploration of the key functionalization strategies for this scaffold. We delve into the causality behind experimental choices for C-C and C-N cross-coupling reactions at the iodo position, as well as esterification and amidation at the carboxylic acid sites. The protocols described herein are designed to be self-validating, incorporating field-proven insights to ensure reproducibility and high yields. This document serves as a practical handbook for leveraging 2-iodoisophthalic acid in the synthesis of complex molecules, from novel pharmaceutical intermediates to advanced materials like Metal-Organic Frameworks (MOFs).

Introduction: The Strategic Value of 2-Iodoisophthalic Acid

2-Iodoisophthalic acid (2-IIPA) is a valuable starting material due to its distinct reactive sites. The carbon-iodine bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino groups.[1][2] The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, making it particularly susceptible to oxidative addition in catalytic cycles.[3] Simultaneously, the two carboxylic acid groups provide handles for forming esters, amides, or for serving as robust dicarboxylate linkers in the construction of supramolecular structures and Metal-Organic Frameworks (MOFs).[4][5]

This guide is structured to address these functionalization pathways independently, providing both the theoretical basis and practical protocols for each transformation.

Caption: Key functionalization routes for 2-iodoisophthalic acid.

Part I: Functionalization via the Carbon-Iodine Bond

The C-I bond is the primary site for introducing molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron species, typically boronic acids.[1] It is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of 2-IIPA.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[1]

  • Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodoisophthalic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the carboxylic acids.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

Coupling Partner (R-B(OH)₂)Palladium Catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.5)Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O10088-96
3-Pyridylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.5)DME/H₂O8575-88

Note: Catalyst and base selection may require optimization depending on the electronic properties of the boronic acid.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[6] This reaction is exceptionally useful for creating rigid linkers in materials science and for accessing intermediates for further transformations.

Mechanism Insight: This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step.[7] Mild reaction conditions, often room temperature, are a key advantage.[2][6]

Protocol 2: General Procedure for Sonogashira Coupling

  • Setup: In a Schlenk flask under argon, dissolve 2-iodoisophthalic acid (1.0 equiv.) in an anhydrous, degassed amine solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-10 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water. Acidify the aqueous phase with 1M HCl to precipitate the product or to allow for extraction.

  • Purification: Filter the precipitated solid and wash with water and a non-polar organic solvent (e.g., hexanes), or perform a standard aqueous extraction followed by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method.[8] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[8][9] This reaction is fundamental in medicinal chemistry, as the N-aryl moiety is a common feature in bioactive molecules.

Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions but requires a strong, non-nucleophilic base to deprotonate the amine, forming an amide that coordinates to the palladium center before reductive elimination.[10] The choice of phosphine ligand is critical to the success of this reaction, with bulky, electron-rich ligands often providing the best results.[11]

Buchwald_Hartwig_Cycle A Pd(0)L2 B [Ar-Pd(II)(L2)-I] Oxidative Addition Complex A->B Ar-I C [Ar-Pd(II)(L2)-NR2] B->C + R2NH, Base - HX D Ar-NR2 (Product) C->D Reductive Elimination D->A

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strict argon atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-5 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).

  • Reagent Addition: Add 2-iodoisophthalic acid (1.0 equiv.) and the amine (1.2-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture at 80-110 °C with stirring. Monitor progress by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4.

  • Extraction & Purification: Extract with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

Amine (R₂NH)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
AnilineXantphos (4%)Cs₂CO₃ (2.0)Dioxane10080-90
MorpholineBINAP (3%)NaOt-Bu (1.5)Toluene9085-95
BenzylamineBrettPhos (2%)K₃PO₄ (2.5)Toluene10078-88

Part II: Functionalization of the Carboxylic Acid Groups

The two carboxylic acid groups on the 2-IIPA scaffold can be readily converted into a variety of functional groups, most commonly esters and amides.

Esterification

Esterification is often performed to improve solubility in organic solvents, protect the carboxylic acids during subsequent reactions, or to serve as a precursor for other functional groups.

Protocol 4: Fischer Esterification (for simple alcohols)

  • Setup: Dissolve 2-iodoisophthalic acid (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 3-5 drops).

  • Reaction: Reflux the mixture for 6-24 hours until TLC or LC-MS indicates completion.

  • Work-up: Cool the reaction and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography if necessary.[12]

Protocol 5: Steglich Esterification (for acid-sensitive substrates)

  • Setup: Dissolve 2-iodoisophthalic acid (1.0 equiv.), the alcohol (2.2-2.5 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 equiv.) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF under an inert atmosphere.

  • Coupling Agent: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.

  • Work-up: Filter off the DCU precipitate. Dilute the filtrate with DCM and wash sequentially with 0.5M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.[13]

Amidation

Direct amidation of carboxylic acids is crucial for building peptide-like linkages and is a cornerstone of drug development. This transformation requires activation of the carboxylic acid.

Protocol 6: Amide Coupling using HATU

  • Setup: Under an inert atmosphere, dissolve 2-iodoisophthalic acid (1.0 equiv.) and HATU (2.1 equiv.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Activation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 4.0-5.0 equiv.), and stir the mixture for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine (2.2-2.5 equiv.) to the solution and continue stirring at room temperature for 4-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer, concentrate, and purify the resulting diamide product by column chromatography or recrystallization.[14]

Application Spotlight: Synthesis of Metal-Organic Frameworks (MOFs)

Derivatives of 2-IIPA are excellent candidates for building MOFs. The two carboxylates act as coordinating sites to bind metal ions or clusters, forming a porous framework. The functional group installed at the 2-position (via C-I coupling) can then decorate the pores of the MOF, tuning its properties for specific applications like gas storage, catalysis, or chemical sensing.[5][15][16]

Protocol 7: General Solvothermal Synthesis of a MOF

  • Preparation: In a glass vial, combine the functionalized isophthalic acid linker (e.g., 2-anilinoisophthalic acid, 1.0 equiv.) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 1.0-2.0 equiv.).

  • Solvent: Add a high-boiling polar solvent, typically DMF or diethylformamide (DEF).

  • Sealing: Tightly cap the vial.

  • Heating: Place the vial in a programmable oven and heat to a specific temperature (e.g., 80-120 °C) for 24-72 hours.

  • Isolation: After slow cooling to room temperature, crystalline MOF product should be visible. Carefully decant the mother liquor and wash the crystals with fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.

  • Activation: To remove residual solvent from the pores, the crystals are typically heated under vacuum.

References

  • Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Synthesis of metal-organic frameworks with interest in analytical chemistry. DOI. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Derivatives of 2,4,6-triiodo-isophthalic acid. Google Patents.
  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm (RSC Publishing). Available from: [Link]

  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. Google Patents.
  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemRxiv. Available from: [Link]

  • Mechanochemical synthesis of two-dimensional metal-organic frameworks. ResearchGate. Available from: [Link]

  • Sonogashira Coupling Reaction. YouTube. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Photoinduced inverse Sonogashira coupling reaction. PMC - NIH. Available from: [Link]

  • 2-iodoisophthalic acid (C8H5IO4). PubChemLite. Available from: [Link]

  • 2-Iodoisophthalic Acid. PubChem. Available from: [Link]

  • 2-hydroxyisophthalic acid and its derivatives: methods of making and applications. Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Olaf College. Available from: [Link]

  • "Catalytic asymmetric iodoesterification"—the world's first!From Chiba to the world, offering a foundation for the creation of functional iodine compounds. Rikkyo University. Available from: [Link]

  • Acid to Ester - Common Conditions. University of Rochester. Available from: [Link]

  • Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. ResearchGate. Available from: [Link]

  • A series of pillar-layer metal–organic frameworks based on 5-aminoisophthalic acid and 4,4′-bipyridine. ResearchGate. Available from: [Link]

  • Amidation Strategy for Final-Step α-Hydroxytropolone Diversification. PubMed - NIH. Available from: [Link]

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Method

Application Notes and Protocols for Photocatalytic Applications of MOFs Derived from 2-Iodoisophthalic Acid

Forward-Looking Statement The following document provides a comprehensive guide to the prospective photocatalytic applications of Metal-Organic Frameworks (MOFs) synthesized using 2-iodoisophthalic acid as an organic lin...

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

The following document provides a comprehensive guide to the prospective photocatalytic applications of Metal-Organic Frameworks (MOFs) synthesized using 2-iodoisophthalic acid as an organic linker. It is important to note that, as of the date of this publication, the direct experimental investigation of this specific class of MOFs for photocatalysis is not extensively reported in peer-reviewed literature. Therefore, this guide is presented as a forward-looking application note, grounded in established principles of MOF synthesis, photocatalysis, and the known photophysical effects of heavy atoms. The protocols and mechanistic insights provided herein are based on analogous systems and are intended to serve as a foundational resource for researchers venturing into this promising area.

Introduction: The Rationale for 2-Iodoisophthalate MOFs in Photocatalysis

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in photocatalysis.[1][2] Their high surface area, tunable porosity, and the modularity of their metal nodes and organic linkers allow for the rational design of materials with tailored light-harvesting and redox properties.[3][4] The choice of the organic linker is paramount in dictating the photophysical behavior of the resulting MOF.

This guide focuses on the untapped potential of MOFs constructed from 2-iodoisophthalic acid. The introduction of a heavy atom like iodine directly into the organic linker is a deliberate design strategy aimed at enhancing photocatalytic efficiency through the "heavy-atom effect." This effect is known to promote intersystem crossing (ISC), the transition of an excited molecule from a singlet state to a triplet state.[5][6] The longer lifetime of the triplet state increases the probability of energy transfer to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a powerful oxidizing agent for the degradation of organic pollutants.

By integrating 2-iodoisophthalic acid into MOF architectures, we hypothesize the development of a new class of photocatalysts with enhanced performance in environmental remediation and organic synthesis. These application notes provide the foundational knowledge and detailed protocols to synthesize, characterize, and evaluate these novel materials.

Synthesis of 2-Iodoisophthalic Acid-Based MOFs: A General Protocol

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal source and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel. The following is a generalized protocol for the synthesis of a hypothetical zinc-based MOF using 2-iodoisophthalic acid, which can be adapted for other metal sources like zirconium or copper.

Materials and Reagents
  • 2-Iodoisophthalic acid (H₂-I-IPA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Deionized water

Step-by-Step Synthesis Protocol
  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of 2-iodoisophthalic acid in 10 mL of DMF.

    • In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Mixing and Solvothermal Reaction:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • Product Recovery and Washing:

    • After the reaction is complete, allow the autoclave to cool to room temperature naturally.

    • Collect the crystalline product by vacuum filtration.

    • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

    • Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF within the pores.

  • Activation:

    • To activate the MOF and remove the solvent molecules from the pores, heat the washed product under vacuum at 150 °C for 12 hours.

    • The activated MOF should be stored in a desiccator to prevent rehydration.

Essential Characterization of the Synthesized MOF

Thorough characterization is crucial to confirm the successful synthesis, structure, and properties of the 2-iodoisophthalate-based MOF.

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if the crystal structure is known or indexed to determine the unit cell.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.A weight loss step corresponding to the removal of coordinated and guest solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, with a high surface area.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal habit of the MOF particles.Images revealing the shape and size distribution of the MOF crystals.
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) To determine the light-harvesting properties and estimate the band gap of the MOF.An absorption spectrum from which the optical band gap can be calculated using a Tauc plot.

Protocol for Photocatalytic Degradation of Organic Pollutants

This protocol outlines a standard procedure for evaluating the photocatalytic activity of the synthesized 2-iodoisophthalate MOF using the degradation of a model organic dye, Rhodamine B (RhB), as an example.

Experimental Setup
  • Light Source: A 300 W Xenon lamp with a UV cut-off filter (λ > 420 nm) to simulate visible light.

  • Reaction Vessel: A quartz reactor with a water jacket for temperature control.

  • Stirring: A magnetic stirrer to ensure a homogeneous suspension.

  • Analysis: A UV-Vis spectrophotometer to measure the concentration of Rhodamine B.

Step-by-Step Photocatalysis Protocol
  • Catalyst Suspension:

    • Disperse 20 mg of the activated 2-iodoisophthalate MOF in 50 mL of a 10 ppm aqueous solution of Rhodamine B in the quartz reactor.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for 60 minutes to establish an adsorption-desorption equilibrium between the MOF and the dye.

    • Take an initial sample (t = 0) just before illumination.

  • Photocatalytic Reaction:

    • Turn on the Xenon lamp to initiate the photocatalytic reaction.

    • Maintain the temperature of the reaction mixture at 25 °C using the water jacket.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw approximately 3 mL of the suspension.

    • Centrifuge the collected samples to separate the MOF catalyst.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of Rhodamine B (around 554 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of RhB after dark adsorption and Cₜ is the concentration at time t.

    • The reaction kinetics can often be modeled using a pseudo-first-order rate equation: ln(C₀ / Cₜ) = k_app * t where k_app is the apparent rate constant.

Proposed Photocatalytic Mechanism: The Role of the Iodine Substituent

The photocatalytic degradation of organic pollutants by MOFs generally proceeds through the generation of reactive oxygen species (ROS).[7][8]

General Photocatalytic Mechanism

G cluster_0 2-Iodoisophthalate MOF VB Valence Band (VB) CB Conduction Band (CB) h+ h⁺ VB->h+ e- e⁻ CB->e- Light Light Light->VB hν ≥ E_bg O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation OH- OH⁻ h+->OH- Oxidation O2_superoxide •O₂⁻ O2->O2_superoxide OH_radical •OH H2O->OH_radical OH-->OH_radical Pollutant Organic Pollutant O2_superoxide->Pollutant Oxidation OH_radical->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O) Pollutant->Degradation

Caption: General mechanism of photocatalysis in a MOF.

Upon irradiation with light of energy greater than its band gap, the 2-iodoisophthalate MOF generates electron-hole pairs. The photogenerated electrons can reduce adsorbed oxygen to form superoxide radicals (•O₂⁻), while the holes can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). These ROS then attack and degrade the organic pollutant molecules.[2]

The Heavy-Atom Effect and Singlet Oxygen Generation

The presence of the iodine atom is expected to introduce an additional, potent degradation pathway via the generation of singlet oxygen (¹O₂).

G GroundState Ground State MOF (S₀) ExcitedSinglet Excited Singlet State (S₁) GroundState->ExcitedSinglet Light Absorption (hν) ExcitedSinglet->GroundState Fluorescence ExcitedTriplet Excited Triplet State (T₁) ExcitedSinglet->ExcitedTriplet Intersystem Crossing (ISC) Enhanced by Iodine ExcitedTriplet->GroundState Phosphorescence SingletOxygen Singlet Oxygen (¹O₂) ExcitedTriplet->SingletOxygen Energy Transfer GroundOxygen Triplet Oxygen (³O₂) Pollutant Organic Pollutant SingletOxygen->Pollutant Oxidation OxidizedPollutant Oxidized Pollutant Pollutant->OxidizedPollutant

Caption: The heavy-atom effect enhancing singlet oxygen generation.

  • Light Absorption: The MOF absorbs a photon, promoting an electron to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): Due to the presence of the heavy iodine atom, spin-orbit coupling is enhanced, facilitating the transition from the excited singlet state (S₁) to an excited triplet state (T₁).[5][6]

  • Energy Transfer: The long-lived triplet state MOF can transfer its energy to ground-state triplet oxygen (³O₂), exciting it to the highly reactive singlet oxygen (¹O₂) state.

  • Pollutant Oxidation: Singlet oxygen, being a powerful electrophile, can directly oxidize a wide range of organic pollutants.

Conclusion and Future Outlook

MOFs derived from 2-iodoisophthalic acid represent a promising, yet underexplored, frontier in photocatalysis. The strategic incorporation of iodine is hypothesized to enhance photocatalytic efficiency through the heavy-atom effect, promoting the generation of singlet oxygen in addition to other reactive oxygen species. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these novel materials.

Future research should focus on:

  • Synthesizing a variety of 2-iodoisophthalate MOFs with different metal nodes (e.g., Zr, Ti, Fe) to tune the electronic and optical properties.

  • Conducting detailed mechanistic studies, including transient absorption spectroscopy and electron spin resonance, to definitively identify the reactive species and elucidate the role of the iodine atom.

  • Expanding the scope of photocatalytic applications to include organic synthesis, CO₂ reduction, and hydrogen evolution.

The exploration of this novel class of MOFs could lead to the development of highly efficient and robust photocatalysts for addressing pressing environmental and energy challenges.

References

  • Bedia, J., Muelas-Ramos, V., Peñas-Garzón, M., & Belver, C. (2019). A Review on the Synthesis and Characterization of Metal Organic Frameworks for Photocatalytic Water Purification.
  • Hussain, S., & Aslam, M. A. (2025). MOFs as Environmentally Friendly Photocatalysts for Organic Pollutants Degradation.
  • Kanakaraju, D., Kockler, J., Motti, C. A., & Glass, B. D. (2015). Photocatalytic degradation of organic pollutants in hospital wastewater by a new mixed-metal-modified TiO2 catalyst. Journal of Environmental Management, 163, 213-221.
  • Luo, H., et al. (2019). Recent progress on metal-organic frameworks based- and derived-photocatalysts for water splitting. Chemical Engineering Journal, 378, 122111.
  • Meiyanti, R., et al. (2024).
  • Pomarico, E., et al. (2018). Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. The Journal of Physical Chemistry A, 122(37), 7345-7354.
  • Qiao, Y., et al. (2012). A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties. CrystEngComm, 14(14), 4725-4734.
  • Sun, D., et al. (2015). Photocatalytic organic pollutants degradation in metal–organic frameworks. RSC Advances, 5(82), 66735-66753.
  • Wang, H., & Yuan, X. (2021). Photocatalytic degradation of organic pollutants by MOFs based materials: A review.
  • Wang, Z., et al. (2021). Efficiency Accreditation and Testing Protocols for Particulate Photocatalysts toward Solar Fuel Production. Joule, 5(2), 344-359.
  • Zhang, T., & Lin, W. (2014). Metal–organic frameworks for artificial photosynthesis and photocatalysis. Chemical Society Reviews, 43(16), 5982-5993.
  • Zhang, X., et al. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Molecules, 28(19), 6953.
  • Zhou, Y., et al. (2024). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. New Journal of Chemistry, 48(1), 168-174.
  • Zango, Z. U., et al. (2020).
  • Chen, Y., et al. (2023). Metal-Organic Frameworks as Novel Photocatalysts: Opportunities for Catalyst Design.
  • Al-Naddaf, Q., et al. (2024). Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis. International Journal of Molecular Sciences, 25(23), 13009.
  • Dou, Z., et al. (2023). Recent Advances in Metal-Organic Framework (MOF)-Based Photocatalysts: Design Strategies and Applications in Heavy Metal Control.

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Application

Application Notes and Protocols for the Room-Temperature Synthesis of Metal-Organic Frameworks with 2-Iodoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Room-Temperature Synthesis and Iodinated Linkers The synthesis of Metal-Organic Frameworks (MOFs) at room temperatu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Room-Temperature Synthesis and Iodinated Linkers

The synthesis of Metal-Organic Frameworks (MOFs) at room temperature represents a significant advancement towards more sustainable and accessible porous materials. This approach not only reduces the energy consumption and costs associated with solvothermal methods but also allows for the incorporation of thermally sensitive functional groups. The use of 2-iodoisophthalic acid as a linker introduces a unique set of properties to the resulting MOF. The iodine moiety can serve as a site for post-synthetic modification, enhance catalytic activity, and potentially offer unique host-guest interactions, making these materials particularly interesting for applications in drug delivery and development.

This guide provides a comprehensive overview and detailed protocols for the synthesis of MOFs using 2-iodoisophthalic acid at room temperature. As a Senior Application Scientist, the focus here is not just on the "how" but the "why," providing insights into the rationale behind the experimental choices to ensure both scientific integrity and successful replication.

The Role of 2-Iodoisophthalic Acid: A Field-Proven Perspective

The choice of 2-iodoisophthalic acid as a building block for MOFs is a strategic one. The iodine atom, being a large and polarizable halogen, can engage in halogen bonding, a non-covalent interaction that can play a crucial role in substrate recognition and binding. In the context of drug development, this can translate to enhanced loading and controlled release of therapeutic agents. Furthermore, the carbon-iodine bond is amenable to a variety of post-synthetic modifications, allowing for the tailoring of the MOF's properties for specific applications.

Experimental Workflow: From Precursors to Characterized MOF

The following diagram illustrates the general workflow for the room-temperature synthesis of a MOF using 2-iodoisophthalic acid.

workflow cluster_prep Precursor Preparation cluster_synthesis Room-Temperature Synthesis cluster_purification Purification and Activation cluster_characterization Characterization prep_linker Dissolve 2-Iodoisophthalic Acid (with optional base) mixing Combine Solutions with Stirring prep_linker->mixing prep_metal Dissolve Metal Salt (e.g., Zinc Acetate) prep_metal->mixing precipitation Observe Precipitate Formation (Stir for 2-24h) mixing->precipitation centrifugation Isolate Solid by Centrifugation precipitation->centrifugation washing Wash with DMF and Ethanol centrifugation->washing activation Dry under Vacuum washing->activation pxrd PXRD activation->pxrd sem SEM activation->sem ftir FT-IR activation->ftir tga TGA activation->tga

Caption: A general workflow for the room-temperature synthesis and characterization of MOFs.

Detailed Protocol: Room-Temperature Synthesis of a Zinc-based MOF with 2-Iodoisophthalic Acid

This protocol is a representative example for the synthesis of a zinc-based MOF. The principles can be adapted for other metal ions, though optimization of solvent systems and molar ratios may be required.

Materials and Reagents:

  • 2-Iodoisophthalic acid (H₂-I-BDC)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Triethylamine (TEA) (optional, as a base)

Equipment:

  • Magnetic stirrer and stir bars

  • Glass vials or flasks

  • Centrifuge and centrifuge tubes

  • Vacuum oven or Schlenk line

Procedure:

  • Linker Solution Preparation:

    • In a 20 mL glass vial, dissolve a specific amount of 2-iodoisophthalic acid in anhydrous DMF.

    • Expertise & Experience: The concentration of the linker is a critical parameter. A good starting point is a 0.05 M solution. If solubility is an issue, gentle sonication can be applied.

    • (Optional) To facilitate deprotonation of the carboxylic acid, triethylamine (TEA) can be added to the linker solution. A molar ratio of H₂-I-BDC:TEA of 1:2 is recommended to ensure complete deprotonation.[1]

  • Metal Salt Solution Preparation:

    • In a separate 20 mL glass vial, dissolve zinc acetate dihydrate in anhydrous DMF to achieve a desired molar concentration.

    • Trustworthiness: Using a fresh, high-purity metal salt is crucial for obtaining a crystalline product.

  • Synthesis:

    • While stirring the linker solution, add the metal salt solution dropwise.

    • A white precipitate should form almost immediately.

    • Continue stirring the mixture at room temperature for a period of 2 to 24 hours. The optimal reaction time should be determined experimentally.[2]

  • Purification:

    • Collect the precipitate by centrifugation.

    • Wash the solid product with fresh DMF three times to remove any unreacted starting materials.

    • To exchange the high-boiling point DMF, wash the product with a more volatile solvent like anhydrous ethanol three times.

  • Activation:

    • Dry the purified product under vacuum at a slightly elevated temperature (e.g., 60-80 °C) overnight to remove the solvent molecules from the pores.

Self-Validating System: Characterization Protocols

Successful synthesis of the desired MOF should be confirmed through a series of characterization techniques.

Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if the crystal structure is known.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.Uniformly shaped crystals with a consistent size distribution.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers.The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric carboxylate stretches.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the removal of solvent molecules.A weight loss step corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.

Application in Drug Development: A Forward Look

MOFs synthesized with 2-iodoisophthalic acid hold significant promise in drug delivery. The porous structure allows for high drug loading capacities, and the functionalized linker can be exploited for controlled release mechanisms. For instance, the iodine atom could be a docking site for specific drug molecules or could be functionalized with stimuli-responsive groups.

Protocol for Drug Loading (Example with Ibuprofen):

  • Activation: Ensure the synthesized MOF is fully activated (solvent-free).

  • Drug Solution: Prepare a saturated solution of ibuprofen in a suitable solvent like hexane.

  • Loading: Immerse a known amount of the activated MOF in the ibuprofen solution and stir at room temperature for 24 hours.

  • Isolation: Collect the drug-loaded MOF by centrifugation.

  • Washing: Wash with fresh hexane to remove surface-adsorbed drug.

  • Drying: Dry the loaded MOF under vacuum.

  • Quantification: The amount of loaded drug can be determined by techniques such as TGA or by dissolving the loaded MOF and quantifying the drug concentration using UV-Vis spectroscopy.

Logical Relationships in Synthesis

The following diagram illustrates the key relationships between synthesis parameters and the resulting MOF properties.

logic cluster_params Synthesis Parameters cluster_props MOF Properties param_conc Concentration prop_cryst Crystallinity param_conc->prop_cryst prop_size Particle Size param_conc->prop_size param_ratio Molar Ratio (Metal:Linker) param_ratio->prop_cryst prop_yield Yield param_ratio->prop_yield param_solvent Solvent System param_solvent->prop_cryst prop_morph Morphology param_solvent->prop_morph param_time Reaction Time param_time->prop_size param_time->prop_yield

Caption: Interplay between synthesis parameters and the resulting MOF properties.

References

  • Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8450-8454. [Link]

  • Getachew, N., et al. (2014). Room temperature synthesis of metal organic framework MOF-2. Journal of Porous Materials, 21(5), 627-633. [Link]

  • Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron Letters, 49(28), 4447-4449. [Link]

  • Sánchez-Sánchez, M., et al. (2015). Synthesis of metal–organic frameworks in water at room temperature: salts as linker sources. Green Chemistry, 17(3), 1500-1509. [Link]

  • Horcajada, P., et al. (2012). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268. [Link]

Sources

Method

Application Notes &amp; Protocols: Mechanochemical Synthesis of Metal-Organic Frameworks Using 2-Iodoisophthalic Acid

Abstract This document provides a detailed guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 2-iodoisophthalic acid as a functionalized organic linker through mechanochemical methods. We present a comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 2-iodoisophthalic acid as a functionalized organic linker through mechanochemical methods. We present a comprehensive protocol for Liquid-Assisted Grinding (LAG), a green, rapid, and scalable alternative to traditional solvothermal techniques. The causality behind experimental choices, such as the selection of metal sources, grinding liquids, and milling parameters, is thoroughly discussed. Furthermore, this note covers essential characterization techniques for the resulting MOFs and explores the potential applications and post-synthetic modifications enabled by the iodo-functionality. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage functionalized MOFs in their work.

Introduction: The Strategic Advantage of Mechanochemistry and Functionalized Linkers

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, drug delivery, and sensing. Traditionally, MOF synthesis has been dominated by solvothermal methods, which often require high temperatures, long reaction times, and large volumes of organic solvents. Mechanochemistry, particularly Liquid-Assisted Grinding (LAG), offers a paradigm shift towards a more sustainable and efficient synthesis.[1][2] By applying mechanical force to solid reactants with a small amount of liquid, LAG can drive solid-state transformations, leading to the formation of MOFs with high yields and in significantly shorter timeframes.[3]

The choice of the organic linker is paramount in dictating the final properties of the MOF. The use of pre-functionalized linkers, such as 2-iodoisophthalic acid, is a strategic approach to imbue the resulting framework with specific chemical handles. The iodine atom in the 2-position of the isophthalate backbone offers several advantages:

  • Post-Synthetic Modification (PSM): The carbon-iodine bond is a versatile functional group that can participate in a variety of organic reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the covalent modification of the MOF after its initial synthesis, enabling the introduction of a wide range of functionalities.[4][5]

  • Enhanced Adsorption Properties: The presence of a halogen atom can influence the electronic properties of the linker and the pore environment of the MOF, potentially enhancing its affinity for specific guest molecules.[6]

  • Heavy Atom for Structural Determination: The high electron density of iodine can be advantageous in single-crystal X-ray diffraction studies, aiding in the structural elucidation of the MOF.

This application note will provide a detailed protocol for the mechanochemical synthesis of a MOF from 2-iodoisophthalic acid, with a focus on providing the scientific rationale behind each step to empower researchers to adapt and innovate upon this foundational methodology.

Experimental Section: Protocol for Mechanochemical Synthesis

Materials and Reagents
ReagentGradeSupplierNotes
2-Iodoisophthalic acid≥98%Commercially Available
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)Reagent GradeCommercially AvailableAlternative metal salts like copper(II) acetate can also be explored.[7]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableOther grinding liquids can be screened (e.g., ethanol, methanol, acetonitrile).
Equipment
  • Mixer Mill (e.g., Retsch MM 400 or similar)

  • Stainless steel grinding jars (10-25 mL volume)

  • Stainless steel milling balls (5-10 mm diameter)

  • Powder X-ray Diffractometer (PXRD)

  • Scanning Electron Microscope (SEM)

  • Thermogravimetric Analyzer (TGA)

Step-by-Step Synthesis Protocol

The following protocol is a robust starting point for the synthesis of a zinc-based MOF with 2-iodoisophthalic acid. Researchers are encouraged to screen different parameters to optimize the synthesis for their specific needs.

  • Reactant Preparation: In a typical synthesis, a stoichiometric ratio of the metal salt and the linker is used. For a Zn-based MOF, a 2:1 molar ratio of Zinc Acetate Dihydrate to 2-Iodoisophthalic acid is a good starting point.

    • Rationale: This ratio is often employed in the synthesis of isophthalate-based MOFs and ensures complete deprotonation of the carboxylic acid groups.[8]

  • Loading the Grinding Jar:

    • Weigh and add 2-Iodoisophthalic acid (e.g., 0.5 mmol, 146.5 mg) and Zinc Acetate Dihydrate (e.g., 1.0 mmol, 219.5 mg) to a stainless steel grinding jar.

    • Add one stainless steel milling ball (e.g., 7 mm diameter).

    • Causality: The milling ball provides the impact energy necessary to break down the crystal lattices of the reactants and facilitate intimate mixing at the molecular level.

  • Liquid-Assisted Grinding (LAG):

    • Add a small volume of the grinding liquid. A typical starting point is 50-100 µL of DMF.

    • Expert Insight: The volume of the liquid additive is critical. Too little may not be sufficient to facilitate ion mobility and reaction, while too much can lead to the formation of a paste and hinder the mechanical action. The optimal amount often corresponds to the η value (liquid volume per total reactant mass) being in the range of 0.1-1.0 µL/mg.

  • Milling:

    • Securely close the grinding jar and place it in the mixer mill.

    • Mill the mixture at a frequency of 25-30 Hz for a total of 60 minutes. It is advisable to pause the milling every 15-20 minutes to allow for cooling and to prevent excessive temperature buildup, which could influence the final product's crystallinity.

    • Note: The optimal milling time can vary and should be determined by monitoring the reaction progress using PXRD at different time points.[1]

  • Product Isolation and Activation:

    • After milling, carefully open the grinding jar in a fume hood.

    • Collect the resulting powder. This is the as-synthesized MOF.

    • To remove any unreacted starting materials and the grinding liquid, wash the powder with a suitable solvent (e.g., fresh DMF followed by a more volatile solvent like ethanol or acetone). This can be done by suspending the powder in the solvent, sonicating briefly, and then centrifuging to collect the solid. Repeat this process 2-3 times.

    • Activate the MOF by heating the washed powder under vacuum at a temperature sufficient to remove the solvent molecules from the pores without causing framework collapse (e.g., 120-150 °C). The activation conditions should be optimized based on TGA data.

Proposed Synthesis Parameters
ParameterRecommended Starting ValueRange for OptimizationRationale
Metal:Linker Molar Ratio2:1 (Zn:Ligand)1:1 to 3:1To ensure complete reaction and formation of the desired coordination environment.
Milling Frequency30 Hz20 - 30 HzHigher frequencies increase impact energy but can also lead to amorphization if excessive.
Milling Time60 minutes30 - 120 minutesShould be optimized by monitoring reaction completion via PXRD.
Liquid Additive (DMF)75 µL50 - 150 µLTo facilitate ion mobility and act as a structure-directing agent.[3]

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new material.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF. The PXRD pattern of the product should show sharp peaks, indicating a crystalline material, and should be distinct from the patterns of the starting materials.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores. A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of guest/solvent molecules, followed by a plateau of thermal stability, and finally, decomposition at higher temperatures.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and particle size of the synthesized MOF crystals. The images can reveal if the product consists of well-defined crystals or amorphous aggregates.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the mechanochemical synthesis of the 2-iodoisophthalate-based MOF.

Mechanochemical_Synthesis_Workflow cluster_prep Reactant Preparation cluster_milling Mechanochemical Reaction cluster_post Product Isolation & Characterization reagent1 2-Iodoisophthalic Acid ratio Weighing & Molar Ratio Calculation (e.g., 1:2) reagent1->ratio reagent2 Zinc Acetate Dihydrate reagent2->ratio jar Load Grinding Jar with Reactants & Milling Ball ratio->jar lag Add Liquid Grinding Agent (e.g., DMF) jar->lag mill Ball Milling (e.g., 30 Hz, 60 min) lag->mill isolate Isolate As-Synthesized Powder mill->isolate wash Wash with Solvent (e.g., DMF, Ethanol) isolate->wash activate Activate under Vacuum & Heat wash->activate characterize Characterize (PXRD, TGA, SEM) activate->characterize

Caption: Workflow for the mechanochemical synthesis of a 2-iodoisophthalate MOF.

Potential Applications and Post-Synthetic Modification

The presence of the iodo-functional group on the isophthalate linker opens up a wide range of possibilities for tailoring the properties of the MOF for specific applications.

Catalysis

The iodo-functionalized MOF can serve as a platform for the introduction of catalytically active sites through post-synthetic modification. For example, palladium catalysts can be anchored to the iodo-groups via cross-coupling reactions, creating a heterogeneous catalyst for a variety of organic transformations.[9]

Sensing

The electronic properties of the MOF can be tuned by modifying the iodo-group. The introduction of fluorophores or chromophores can lead to the development of novel sensors for the detection of small molecules or ions.

Drug Delivery

The pores of the MOF can be loaded with therapeutic agents. The iodo-functionality could be used to attach targeting moieties to the external surface of the MOF crystals, enabling site-specific drug delivery.

Post-Synthetic Modification Workflow

The following diagram outlines a general workflow for the post-synthetic modification of the iodo-functionalized MOF.

PSM_Workflow cluster_reaction Post-Synthetic Modification Reaction cluster_purification Purification & Characterization start Synthesized Iodo-MOF reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->reaction wash Wash to Remove Excess Reagents reaction->wash reagents Reactant + Catalyst + Base reagents->reaction conditions Solvent + Temperature conditions->reaction activate Re-activate the MOF wash->activate characterize Characterize (FT-IR, NMR, etc.) activate->characterize final_product Functionalized MOF characterize->final_product

Caption: General workflow for post-synthetic modification of the iodo-MOF.

Conclusion and Future Outlook

Mechanochemical synthesis provides a rapid, scalable, and environmentally friendly route to novel MOFs. The use of 2-iodoisophthalic acid as a linker introduces a versatile chemical handle that allows for extensive post-synthetic modification, paving the way for the development of highly functional materials. The protocols and insights provided in this application note serve as a foundation for researchers to explore the rich chemical landscape of functionalized MOFs and to unlock their full potential in a wide array of applications, from catalysis to biomedicine. Future work should focus on a systematic screening of metal nodes and grinding liquids to expand the library of MOFs derived from this promising linker and to fully elucidate the structure-property relationships.

References

  • Isophthalate–Hydrazone 2D Zinc–Organic Framework: Crystal Structure, Selective Adsorption, and Tuning of Mechanochemical Synthetic Conditions. Inorganic Chemistry.

  • A novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation fiel. AMS Tesi di Dottorato.

  • Insights into the Mechanochemical Synthesis of MOF-74. Crystal Growth & Design.

  • The stepwise mechanism of the mechanochemical synthesis of Zn‐MOF‐74 by... | Download Scientific Diagram. ResearchGate.

  • Effect of N-donor auxiliary ligands on the engineering of crystalline architectures of a series of lead(ii) complexes with 5-amino-2,4,6-triiodoisophthalic acid. RSC Publishing.

  • A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity. PMC.

  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign.

  • Postsynthetic modification of metal-organic frameworks. eScholarship.

  • Mechanochemical synthesis and application of mixed-metal copper–ruthenium HKUST-1 metal–organic frameworks in the electrocatalytic oxygen evolution reaction. RSC Publishing.

  • Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. MDPI.

  • Harnessing Halogenated Zeolitic Imidazolate Frameworks for Alcohol Vapor Adsorption. MDPI.

  • A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. ResearchGate.

  • (PDF) Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. ResearchGate.

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A.

  • Zn-based MOFs materials fabricated by mechanochemical ball milling and hydrothermal method and derived metal oxides. ResearchGate.

  • Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. MDPI.

  • Mechanochemical synthesis of mixed metal, mixed linker, glass-forming metal–organic frameworks. Green Chemistry.

  • Postsynthetic modification of metal-organic frameworks--a progress report. PubMed.

  • Halogenated Metal-Organic Framework Glasses and Liquids. PubMed.

  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.gov.

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Application

Application Note &amp; Protocols: High-Purity Isolation of 2-Iodoisophthalic Acid

Introduction: The Critical Role of Purity in 2-Iodoisophthalic Acid Applications 2-Iodoisophthalic acid is a key building block in the synthesis of a variety of high-value chemical entities, including pharmaceuticals, po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 2-Iodoisophthalic Acid Applications

2-Iodoisophthalic acid is a key building block in the synthesis of a variety of high-value chemical entities, including pharmaceuticals, polymers, and advanced materials. Its utility is intrinsically linked to its purity. Impurities, which can include unreacted starting materials, byproducts of the iodination reaction, and degradation products, can have a significant negative impact on downstream applications. For instance, in the synthesis of active pharmaceutical ingredients (APIs), even trace impurities can lead to undesirable side reactions, lower yields, and the formation of difficult-to-remove, structurally related impurities in the final product. Similarly, in polymer science, impurities can act as chain terminators or create defects in the polymer backbone, altering the material's desired physical and chemical properties.

This application note provides a comprehensive guide to the work-up and purification of 2-iodoisophthalic acid from typical reaction mixtures. The protocols detailed herein are designed to be robust and scalable, enabling researchers, scientists, and drug development professionals to obtain high-purity material suitable for the most demanding applications. We will delve into the chemical principles that underpin these purification strategies, offering a "why-to" alongside the "how-to" to empower users to adapt and troubleshoot these methods effectively.

Foundational Principles: Leveraging the Physicochemical Properties of 2-Iodoisophthalic Acid for Purification

The successful purification of 2-iodoisophthalic acid hinges on the strategic exploitation of its key physicochemical properties, primarily its acidic nature and differential solubility. As an aromatic dicarboxylic acid, its two carboxylic acid functional groups (pKa values are approximately 3.5-4.5) are the primary handles for separation from non-acidic impurities.

  • Acid-Base Chemistry: 2-Iodoisophthalic acid is readily deprotonated by aqueous bases (e.g., NaOH, NaHCO₃, Na₂CO₃) to form the highly water-soluble disodium 2-iodoisophthalate salt.[1] This transformation is the cornerstone of acid-base extraction, a powerful technique to separate the acidic product from neutral or basic organic impurities.[1][2] The carboxylic acid can be regenerated by subsequent acidification of the aqueous solution, causing the much less water-soluble 2-iodoisophthalic acid to precipitate.[2][3]

  • Solubility Profile: The solubility of 2-iodoisophthalic acid is highly dependent on the solvent and temperature. It is generally sparingly soluble in cold water but exhibits increased solubility in hot water and polar organic solvents such as ethanol, methanol, and acetone. This temperature-dependent solubility is the basis for purification by recrystallization, a technique that effectively removes impurities that are either highly soluble or sparingly soluble in the chosen solvent system at all temperatures.[3][4]

Post-Synthesis Work-up: Isolating Crude 2-Iodoisophthalic Acid

The initial step following the synthesis of 2-iodoisophthalic acid is a carefully designed work-up procedure to isolate the crude product from the reaction mixture. This typically involves quenching the reaction, removing inorganic salts, and separating the product from non-acidic organic impurities. The following is a generalized acid-base extraction protocol for this purpose.

Experimental Protocol: Acid-Base Extraction
  • Quenching the Reaction: Carefully quench the reaction mixture by pouring it into a beaker containing cold deionized water or ice. This will precipitate the crude 2-iodoisophthalic acid and any other water-insoluble components.

  • Basification and Dissolution: To the aqueous slurry, add a sufficient amount of a suitable base, such as 2 M sodium hydroxide (NaOH) or 2 M sodium carbonate (Na₂CO₃), with stirring, until the pH of the solution is >10. This will convert the 2-iodoisophthalic acid into its water-soluble disodium salt.[1][2]

  • Extraction of Non-Acidic Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, to remove any neutral or basic organic impurities. Repeat the extraction 2-3 times for optimal removal of these impurities. The desired product will remain in the aqueous layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6 M hydrochloric acid (HCl), with vigorous stirring, until the pH is <2. This will protonate the carboxylate salt, causing the 2-iodoisophthalic acid to precipitate out of the solution as a solid.[2][3]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining inorganic salts. Dry the crude 2-iodoisophthalic acid under vacuum to a constant weight.

Workup_Workflow ReactionMixture Reaction Mixture Quench Quench with Cold H₂O/Ice ReactionMixture->Quench Basify Basify with NaOH (pH > 10) Quench->Basify Extract Extract with Ethyl Acetate Basify->Extract AqueousLayer Aqueous Layer (Disodium 2-Iodoisophthalate) Extract->AqueousLayer Product OrganicLayer Organic Layer (Neutral/Basic Impurities) Extract->OrganicLayer Impurities Acidify Acidify with HCl (pH < 2) AqueousLayer->Acidify Precipitate Precipitate Crude 2-Iodoisophthalic Acid Acidify->Precipitate Filter Vacuum Filter & Wash Precipitate->Filter CrudeProduct Crude 2-Iodoisophthalic Acid Filter->CrudeProduct Purification_Decision_Tree Start Crude 2-Iodoisophthalic Acid PurityCheck1 Assess Purity (TLC, HPLC, NMR) Start->PurityCheck1 Recrystallize Recrystallization PurityCheck1->Recrystallize Purity < 98% FinalProduct High-Purity Product PurityCheck1->FinalProduct Purity > 98% Decolorize Decolorize with Activated Carbon Recrystallize->Decolorize Colored Solution PurityCheck2 Assess Purity Recrystallize->PurityCheck2 Colorless Solution Decolorize->PurityCheck2 PurityCheck2->FinalProduct Purity Sufficient ColumnChrom Column Chromatography (High Purity Required) PurityCheck2->ColumnChrom Further Purification Needed ColumnChrom->FinalProduct

Figure 2: Decision tree for selecting the appropriate purification protocol for 2-iodoisophthalic acid.
Column Chromatography for Ultra-High Purity

For applications requiring the highest possible purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like carboxylic acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid groups, which results in better peak shapes and less tailing.

  • Procedure:

    • Prepare a slurry of silica gel in the mobile phase and pack it into a glass column.

    • Dissolve the 2-iodoisophthalic acid in a minimal amount of the mobile phase and load it onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-iodoisophthalic acid.

Purity Verification: Ensuring Quality

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a compound and quantifying any impurities. [5][6]A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point for method development. [7][8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of any structurally related impurities.

  • Melting Point: A sharp melting point close to the literature value (245 °C) is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.

Conclusion

The protocols and principles outlined in this application note provide a robust framework for the successful work-up and purification of 2-iodoisophthalic acid. By understanding the underlying chemistry and carefully executing these procedures, researchers can obtain high-purity material, which is essential for the success of their downstream applications. The combination of acid-base extraction for initial work-up and recrystallization for final purification is a time-tested and effective strategy for achieving excellent purity. For the most demanding applications, column chromatography offers a path to ultra-high purity.

References

  • Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. PubMed Central. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Extraction of carboxylic acids by amine extractants. SciSpace. [Link]

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC - NIH. [Link]

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction. IJAERD. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Derivatives of 2,4,6-triiodo-isophthalic acid.
  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE.
  • Process for the iodination of aromatic compounds.
  • Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A commercial scale synthesis of ultra-pure Iopamidol. International Journal of Current Research. [Link]

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  • Process for purifying isophthalic acid by crystallization.
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  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Scholar. [Link]

  • Preparation method of 2-hydroxyisophthalic acid.
  • History of ortho-iodination of benzoic acid derivatives at a glance... ResearchGate. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • 2 O Chem Recrystallization Procedure. YouTube. [Link]

  • Preparation and purification of cis-2-alkenoic acids.

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Method

Application Notes and Protocols: Synthesis of 2-Iodoisophthalic Acid for Pharmaceutical Intermediates

Abstract This document provides a comprehensive guide for the synthesis of 2-iodoisophthalic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols detailed herein are designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-iodoisophthalic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of established synthetic routes with practical, field-tested insights. The primary focus is on the Sandmeyer reaction, a robust and versatile method for the introduction of iodine onto the aromatic ring. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but also educational. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to enhance understanding.

Introduction: The Significance of 2-Iodoisophthalic Acid in Medicinal Chemistry

2-Iodoisophthalic acid (C8H5IO4) is a valuable building block in the synthesis of a wide range of pharmaceutical agents.[][2] Its utility stems from the presence of three key functional groups: two carboxylic acids and an iodine atom on a benzene ring. The carboxylic acid moieties provide handles for further chemical modifications, such as amide bond formation, while the iodine atom can participate in various cross-coupling reactions, enabling the construction of complex molecular architectures. This trifunctional nature makes 2-iodoisophthalic acid a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), including but not limited to contrast media and other specialized therapeutic agents.

The reliable and efficient synthesis of this intermediate is therefore of paramount importance in the drug development pipeline. This application note focuses on a well-established and scalable method, the Sandmeyer reaction, for the preparation of 2-iodoisophthalic acid from its corresponding amino precursor.

Synthetic Strategy: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4][5] This reaction is particularly advantageous for the synthesis of aryl iodides. The overall transformation for the synthesis of 2-iodoisophthalic acid is depicted below:

Synthesis_Pathway 2-Aminoisophthalic_acid 2-Aminoisophthalic acid Diazonium_salt Diazonium salt intermediate 2-Aminoisophthalic_acid->Diazonium_salt 1. NaNO₂, H₂SO₄ 2. 0-5 °C 2-Iodoisophthalic_acid 2-Iodoisophthalic acid Diazonium_salt->2-Iodoisophthalic_acid KI, rt

Caption: General reaction scheme for the synthesis of 2-iodoisophthalic acid.

Mechanistic Insights

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4] The key steps are:

  • Diazotization: The primary aromatic amine (2-aminoisophthalic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to form a relatively unstable diazonium salt.[6] Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.[6]

  • Iodination: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI).[7] Unlike other Sandmeyer reactions that require a copper(I) catalyst, the formation of aryl iodides proceeds readily without it.[3][7] The iodide ion acts as a nucleophile, leading to the displacement of the diazonium group (as nitrogen gas) and the formation of the C-I bond.

The choice of a strong acid, such as sulfuric acid, is crucial for the diazotization step to ensure the complete formation of the diazonium salt.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis of 2-iodoisophthalic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminoisophthalic acid≥98%Commercially AvailableStarting material.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Commercially AvailableUsed for diazotization.
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Commercially AvailableStrong acid for diazotization.
Potassium Iodide (KI)ACS Reagent, ≥99%Commercially AvailableIodide source.
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%Commercially AvailableFor quenching excess iodine.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableExtraction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent.
Deionized WaterHigh PurityIn-house
IceIn-house
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up and Purification A Dissolve 2-aminoisophthalic acid in aqueous H₂SO₄ B Cool to 0-5 °C (ice-salt bath) A->B C Add NaNO₂ solution dropwise, maintaining T < 5 °C B->C D Stir for 30 min at 0-5 °C C->D E Add KI solution dropwise to the cold diazonium salt solution D->E F Allow to warm to room temperature E->F G Stir for 2-3 hours F->G H Quench with saturated Na₂S₂O₃ solution G->H I Extract with Ethyl Acetate H->I J Wash organic layer with brine I->J K Dry over anhydrous Na₂SO₄ J->K L Concentrate under reduced pressure K->L M Recrystallize from water/ethanol L->M

Caption: Experimental workflow for the synthesis of 2-iodoisophthalic acid.

1. Diazotization of 2-Aminoisophthalic Acid:

  • In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-aminoisophthalic acid (1 equivalent) in deionized water.

  • Carefully add concentrated sulfuric acid (2.5-3 equivalents) portion-wise while cooling the flask in an ice-water bath.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.1-1.2 equivalents) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled acidic solution of 2-aminoisophthalic acid, ensuring the temperature is maintained below 5 °C.[6] The rate of addition should be controlled to prevent a rapid rise in temperature and excessive foaming.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper; a blue color indicates the presence of excess nitrous acid.[6]

2. Iodination:

  • In a separate flask, prepare a solution of potassium iodide (3-4 equivalents) in a minimal amount of deionized water.

  • Slowly add the cold potassium iodide solution to the freshly prepared diazonium salt solution. Effervescence (release of N₂ gas) will be observed.

  • After the initial effervescence subsides, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion. The color of the mixture will likely darken due to the formation of iodine.

3. Work-up and Purification:

  • Add a saturated aqueous solution of sodium thiosulfate to the reaction mixture to quench any excess iodine. The dark color should fade to a pale yellow or off-white precipitate.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • For further purification, the crude 2-iodoisophthalic acid can be recrystallized from a suitable solvent system, such as a mixture of water and ethanol.[8][9]

Expected Yield and Purity
ParameterExpected Value
Yield70-85%
Purity (by HPLC)>98%
Melting Point245 °C

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete diazotization.Ensure the temperature is strictly maintained at 0-5 °C during NaNO₂ addition. Use starch-iodide paper to confirm excess nitrous acid.[6]
Premature decomposition of the diazonium salt.Maintain low temperatures throughout the diazotization and the initial stages of iodination.
Incomplete iodination.Allow sufficient reaction time at room temperature (2-3 hours or more).
Dark, Tarry Product Side reactions due to elevated temperatures.Strictly control the temperature during the diazotization step.
Insufficient quenching of excess iodine.Add sodium thiosulfate solution until the dark color of iodine disappears.
Product is Difficult to Purify Presence of starting material.Ensure complete diazotization.
Formation of by-products.Optimize reaction conditions (temperature, stoichiometry) and consider alternative purification methods like column chromatography if recrystallization is ineffective.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

    • Sodium Nitrite: Oxidizing agent and toxic. Avoid inhalation of dust and contact with skin.

    • Potassium Iodide: Handle with care.

    • Organic Solvents (Diethyl Ether, Ethyl Acetate): Highly flammable. Keep away from ignition sources.

  • Reaction:

    • The diazotization reaction can be exothermic. Careful temperature control is essential.

    • Aryl diazonium salts can be explosive when isolated in a dry state. They should be kept in solution and used immediately after preparation.[6]

Conclusion

The synthesis of 2-iodoisophthalic acid via the Sandmeyer reaction is a reliable and scalable method for producing this important pharmaceutical intermediate. By carefully controlling the reaction parameters, particularly temperature during the diazotization step, high yields of pure product can be consistently obtained. The protocol and insights provided in this application note are intended to equip researchers with the necessary information to successfully synthesize 2-iodoisophthalic acid and to understand the chemical principles underpinning the synthetic strategy.

References

  • NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP2243767A1 - Process for the iodination of aromatic compounds.
  • Google Patents. (n.d.). The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride.
  • Wikipedia. (2023, December 22). Sandmeyer reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 2-iodo-Isophthalic acid | 2902-65-0. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodoisophthalic Acid. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE.
  • Google Patents. (n.d.). WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2-hydroxy isophthalic acid derivative. Retrieved from [Link]

  • Google Patents. (n.d.). US3206504A - Process for purifying isophthalic acid.
  • Scholar. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-Iodoisophthalic acid synthesis

Technical Support Center: Synthesis of 2-Iodoisophthalic Acid Welcome to the technical support center for the synthesis of 2-iodoisophthalic acid. This guide is designed for researchers, chemists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Iodoisophthalic Acid

Welcome to the technical support center for the synthesis of 2-iodoisophthalic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of this important chemical intermediate. 2-Iodoisophthalic acid is a key building block in the creation of complex molecules, including pharmaceuticals and advanced materials.

This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.

Section 1: Core Synthesis Protocol

The recommended method for synthesizing 2-iodoisophthalic acid is through the direct electrophilic iodination of isophthalic acid. This protocol is based on established and reliable procedures that offer high regioselectivity and good yields.[1][2]

Protocol: Iodination using N-Iodosuccinimide (NIS) in Acidic Medium

This method is effective for the iodination of deactivated aromatic compounds and offers mild reaction conditions.[1][2]

Materials:

  • Isophthalic acid

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Deionized water

  • Sodium sulfite (Na₂SO₃) solution (10% aqueous)

  • Dichloromethane (for extraction, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, carefully add isophthalic acid (1.0 eq.) to concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate) at 0 °C with constant stirring. Ensure the flask is equipped with a magnetic stirrer and placed in an ice bath.

  • Addition of NIS: Once the isophthalic acid is fully dissolved, add N-Iodosuccinimide (1.1 eq.) portion-wise. It is crucial to maintain the temperature between 0 and 5 °C during this addition to control the reaction rate and prevent side reactions.[2]

  • Reaction Monitoring: Allow the mixture to stir at 0-5 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Workup:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove residual acid.

    • To remove any unreacted iodine, wash the solid with a 10% aqueous sodium sulfite solution until the filtrate is colorless.

    • Wash again with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure 2-iodoisophthalic acid.

  • Characterization: Confirm the identity and purity of the final product using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.

Section 2: Understanding the Reaction Mechanism

The synthesis of 2-iodoisophthalic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The two carboxylic acid groups on the isophthalic acid ring are deactivating and meta-directing. However, the position between them (C2) is sterically hindered. The iodination occurs at the C2 position due to electronic factors.

In this protocol, sulfuric acid plays a dual role: it acts as a solvent and activates the NIS, generating a highly electrophilic iodine species (I⁺), which is then attacked by the aromatic ring.[2]

Reaction_Mechanism Start Isophthalic Acid + NIS Activation H₂SO₄ protonates NIS Generates electrophilic I⁺ Start->Activation Activation Step Intermediate Sigma Complex (Wheland Intermediate) Activation->Intermediate Electrophilic Attack Product 2-Iodoisophthalic Acid Intermediate->Product Deprotonation Troubleshooting_Workflow Problem Low Yield or Impurity CheckReagents Verify Purity of Isophthalic Acid & NIS Problem->CheckReagents Potential Cause CheckConditions Confirm Anhydrous Conditions & Correct Temperature (0-5 °C) Problem->CheckConditions Potential Cause CheckStoichiometry Ensure Correct Stoichiometry (NIS ≤ 1.1 eq.) Problem->CheckStoichiometry Potential Cause ExtendRxnTime Extend Reaction Time (Monitor by TLC/HPLC) CheckReagents->ExtendRxnTime If Reagents are Pure CheckConditions->ExtendRxnTime If Conditions were Correct Purification Optimize Recrystallization Solvent System CheckStoichiometry->Purification If Stoichiometry was Correct

References

Optimization

Common side reactions in the synthesis of 2-Iodoisophthalic acid

Welcome to the technical support center for the synthesis of 2-iodoisophthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-iodoisophthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common side reactions, troubleshooting strategies, and purification techniques you will encounter. Our goal is to empower you with the causal understanding needed to optimize your synthesis, maximize yields, and ensure the highest purity of your final product.

Introduction: The Synthetic Challenge

2-Iodoisophthalic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The most common and direct synthetic route involves the diazotization of 2-aminoisophthalic acid followed by a Sandmeyer-type iodination reaction.[1] While conceptually straightforward, this pathway is sensitive to reaction conditions, and several competing side reactions can significantly reduce yield and complicate purification.

This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges, grounded in the fundamental principles of the reaction mechanism.

The Core Reaction: Sandmeyer Iodination Pathway

The synthesis is a two-step process performed in a single pot.[2][3]

  • Diazotization: 2-Aminoisophthalic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄), at low temperatures (0–5°C). This converts the primary amino group into a highly reactive diazonium salt.

  • Iodination: The diazonium salt is then displaced by an iodide nucleophile, typically from potassium iodide (KI), to yield 2-iodoisophthalic acid, with the evolution of nitrogen gas. While many Sandmeyer reactions require a copper(I) catalyst, the iodination step is often performed without it, as iodide itself is a sufficiently strong nucleophile.[3][4]

Below is a diagram illustrating the ideal synthetic workflow.

A 2-Aminoisophthalic Acid C Aryl Diazonium Salt Intermediate A->C 0–5°C B NaNO2 + HCl (aq) B->C E 2-Iodoisophthalic Acid C->E Nucleophilic Substitution D Potassium Iodide (KI) D->E F N2 Gas E->F

Caption: Ideal workflow for the synthesis of 2-Iodoisophthalic Acid.

Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered during the synthesis.

Q1: My yield is significantly lower than expected. What are the primary causes?

Low yield is the most frequent complaint and typically points to one of two issues: incomplete conversion of the starting material or decomposition of the key diazonium salt intermediate.

Answer: The likely culprits are improper temperature control or incorrect stoichiometry. The aryl diazonium salt is thermally unstable.[5] If the temperature rises above 5°C during diazotization, the salt will prematurely decompose, primarily reacting with water to form 2-hydroxyisophthalic acid and releasing nitrogen gas before the iodide can be introduced.

Troubleshooting Steps:

  • Rigorous Temperature Monitoring: Maintain the reaction temperature strictly between 0°C and 5°C throughout the addition of sodium nitrite. Use an ice-salt bath for more effective cooling.[3]

  • Stoichiometric Precision: Ensure a slight excess of sodium nitrite (approx. 1.1-1.2 equivalents) is used to drive the diazotization to completion. An insufficient amount will leave unreacted 2-aminoisophthalic acid, which can be difficult to separate later.

  • Slow Reagent Addition: Add the cold sodium nitrite solution dropwise to the acidic amine slurry. This prevents localized temperature spikes from the exothermic reaction and ensures the nitrous acid is consumed as it is formed.

Q2: The crude product is a distinct yellow or brown color. What impurity is this, and how do I prevent it?

Answer: A yellow or brown hue in the final product is most often caused by the formation of azo compounds. This occurs when the electrophilic diazonium salt couples with an electron-rich aromatic ring. In this synthesis, the most likely coupling partner is the unreacted starting material, 2-aminoisophthalic acid.

A Aryl Diazonium Salt (Electrophile) C Colored Azo-Compound Impurity A->C B Unreacted 2-Aminoisophthalic Acid (Nucleophile) B->C

Caption: Formation of colored azo-compound impurities.

Prevention Strategy:

  • Ensure Complete Diazotization: The most effective prevention is to ensure all the starting 2-aminoisophthalic acid is converted to the diazonium salt before significant coupling can occur. This reinforces the importance of using a slight excess of sodium nitrite and maintaining a low temperature to allow the primary reaction to complete.

  • Maintain Acidity: The reaction should be kept strongly acidic (pH < 2).[5] This ensures the amino group of any unreacted starting material is protonated (-NH₃⁺), deactivating the ring and preventing it from participating in electrophilic attack.

Q3: My analytical data (NMR/MS) shows a significant byproduct with a mass 128 Da less than my product. What is it?

Answer: This mass difference corresponds to the replacement of the iodine atom with a hydroxyl (-OH) group. The byproduct is 2-hydroxyisophthalic acid . This is a classic side product in Sandmeyer reactions and arises from the nucleophilic attack of water on the diazonium salt.[5][6] This side reaction is highly temperature-dependent and becomes the dominant pathway if the reaction is allowed to warm up before the addition of potassium iodide.

Side ProductFormation MechanismPrevention Strategy
2-Hydroxyisophthalic Acid Nucleophilic attack by water on the diazonium intermediate.Maintain reaction temperature below 5°C. Use a high concentration of KI to ensure iodination is kinetically favored over hydrolysis.[5]
Azo Compounds Electrophilic attack of the diazonium salt on unreacted amine.Ensure complete diazotization with a slight excess of NaNO₂. Maintain a strongly acidic environment (pH < 2).
Biaryl Compounds Radical-mediated coupling of two aryl intermediates.While less common in non-copper-catalyzed iodination, ensuring a well-stirred, homogenous reaction mixture can minimize localized radical concentrations.[7][8]
Q4: How should I purify the crude 2-iodoisophthalic acid?

Answer: A multi-step purification protocol is often necessary to remove the various types of impurities.

Detailed Purification Protocol
  • Initial Quenching and Isolation:

    • After the reaction is complete, add a small amount of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted iodine/triiodide, which can also cause coloration.

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts and residual acid.

  • Removal of Phenolic Impurities (Acid-Base Extraction):

    • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a cold, dilute solution of sodium bicarbonate (NaHCO₃). 2-Iodoisophthalic acid is a strong enough acid to be deprotonated and move to the aqueous layer, while less acidic phenolic impurities may remain in the organic layer.

    • Separate the aqueous layer and re-acidify it with concentrated HCl to a pH of ~1-2.

    • The purified 2-iodoisophthalic acid will precipitate out. Filter, wash with cold water, and dry. Note: This step requires careful pH control to ensure selective separation.

  • Final Recrystallization:

    • For the highest purity, recrystallize the dried product from a suitable solvent system, such as an ethanol/water mixture.[1] This is highly effective at removing trace impurities with different solubility profiles.

Caption: Workflow for the purification of 2-Iodoisophthalic Acid.

References
  • Benchchem. 2-Iodoterephthalic Acid | Aromatic Building Block.
  • Google Patents. EP2243767A1 - Process for the iodination of aromatic compounds.
  • Google Patents. Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • Google Patents. The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride.
  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Guidechem. How is 2-Iodobenzoic Acid Prepared and Applied? - FAQ.
  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • NROChemistry. Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid. Available at: [Link]

  • L.S.College, Muzaffarpur. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • YouTube. Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Available at: [Link]

  • Google Patents. PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE.
  • PubChem. 2-Iodoisophthalic Acid. Available at: [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available at: [Link]

  • Google Patents. US3206504A - Process for purifying isophthalic acid.
  • Scholar. Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Available at: [Link]

  • European Patent Office. Process for the production of high-purity isophthalic acid - EP 0818434 A2. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Iodoisophthalic Acid

Welcome to the technical support guide for the synthesis of 2-Iodoisophthalic acid (CAS No: 2902-65-0).[1][2][3] This resource is designed for researchers, chemists, and pharmaceutical professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Iodoisophthalic acid (CAS No: 2902-65-0).[1][2][3] This resource is designed for researchers, chemists, and pharmaceutical professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. 2-Iodoisophthalic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Achieving high yield and purity is critical for downstream applications. This guide provides in-depth, experience-driven advice to help you succeed in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 2-Iodoisophthalic acid?

The most prevalent and generally reliable method for synthesizing 2-Iodoisophthalic acid is through the diazotization of 2-aminoisophthalic acid, followed by a Sandmeyer-type reaction with an iodide salt.[4][5][6] This two-step, one-pot process involves the conversion of the primary aromatic amine into a diazonium salt intermediate, which is then displaced by iodide.[6] The reaction is favored for its operational simplicity and the availability of starting materials. While other iodination methods exist, the diazotization route typically offers a robust pathway to the desired product.

Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?

Maintaining a temperature between 0-5 °C is arguably the most critical parameter for a successful reaction.[7] Aromatic diazonium salts are thermally unstable intermediates.[7] Above 5 °C, they rapidly decompose, leading to several undesirable outcomes:

  • Loss of Yield: The primary decomposition pathway involves the loss of nitrogen gas (N₂) to form an aryl cation, which then reacts with water to produce unwanted phenolic byproducts (2-hydroxyisophthalic acid).[7]

  • Side Reactions: At elevated temperatures, the diazonium salt can couple with the unreacted parent amine, forming colored azo-compound impurities that are difficult to remove.[7][8]

Expert Tip: An ice-salt bath is more effective than an ice-water bath for maintaining the temperature consistently below 5 °C, especially during the exothermic addition of sodium nitrite.[5][7]

Q3: What are the key safety precautions for this synthesis?

  • Diazonium Salt Hazard: Solid diazonium salts are shock-sensitive and can be explosive. This protocol is designed for in situ generation and consumption, meaning the diazonium salt is never isolated.[5][9]

  • Acid Handling: The reaction uses strong acids like hydrochloric or sulfuric acid. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Nitrous Acid Fumes: The reaction of sodium nitrite with acid generates nitrous acid, which can release toxic nitrogen oxides. Ensure adequate ventilation.

  • Iodine: Handle iodine and iodide salts with care, as they can cause irritation.

Q4: Can I use a copper catalyst for the iodination step?

While the classic Sandmeyer reaction for introducing chlorides and bromides requires a copper(I) catalyst, the iodination reaction is an exception.[4][10] The reaction of the diazonium salt with potassium iodide (KI) or sodium iodide (NaI) proceeds efficiently without the need for a copper catalyst.[5][11] The iodide ion itself is a strong enough nucleophile to displace the diazonium group.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of 2-Iodoisophthalic Acid
Potential Cause Underlying Reason Recommended Solution
Incomplete Diazotization The amine starting material has not been fully converted to the diazonium salt intermediate.1. Verify Reagent Quality: Use high-purity 2-aminoisophthalic acid and a freshly prepared solution of sodium nitrite.[7] 2. Ensure Sufficient Acidity: A strong excess of acid is required to protonate the amine and generate the necessary nitrosonium ion (NO⁺) electrophile from NaNO₂.[6][7] Test the solution with Congo red paper to confirm strong acidity.[12] 3. Slow Nitrite Addition: Add the NaNO₂ solution dropwise and slowly. A rapid addition can cause localized temperature spikes, leading to decomposition.[7][13]
Premature Decomposition of Diazonium Salt The diazonium salt is breaking down before it can react with the iodide source.1. Strict Temperature Control: Re-verify your cooling bath's temperature. It must be maintained between 0-5 °C throughout the NaNO₂ addition and the subsequent waiting period.[7] 2. Immediate Use: Proceed with the addition of the iodide solution immediately after the diazotization is complete. Do not let the diazonium salt solution stand for an extended period.
Inefficient Iodination The displacement of the diazonium group by iodide is not proceeding to completion.1. Molar Excess of Iodide: Ensure you are using a sufficient molar excess of potassium iodide (KI) or sodium iodide (NaI). A common protocol uses 4.0 equivalents.[5] 2. Allow for Warm-up: After the iodide solution is added at low temperature, the reaction mixture should be allowed to warm to room temperature and stirred for several hours to ensure the complete evolution of nitrogen gas and formation of the product.[5]
Problem 2: Product is Discolored (Yellow/Brown) or Impure
Potential Cause Underlying Reason Recommended Solution
Azo Compound Formation Insufficient acidity allows the diazonium salt (an electrophile) to react with the unreacted 2-aminoisophthalic acid (a nucleophile), forming colored azo dyes.[7][8]Increase Acid Concentration: Ensure the amine is fully protonated by using a sufficient excess of strong mineral acid before and during diazotization. This deactivates the amine group towards electrophilic attack.[7]
Phenolic Byproducts The reaction temperature exceeded 5 °C, causing the diazonium salt to react with water, forming 2-hydroxyisophthalic acid.Improve Temperature Monitoring: Use a low-mass thermocouple to monitor the internal reaction temperature accurately and ensure your cooling bath is efficient.
Residual Iodine Free iodine (I₂) can be formed from the oxidation of iodide and gets trapped in the crude product, giving it a brown or purplish tint.Thiosulfate Wash: During workup, wash the crude product or the organic extract with a saturated solution of sodium thiosulfate (Na₂S₂O₃).[5][14] This reduces I₂ to colorless I⁻ ions, which are water-soluble.
Fluorenone Impurities Certain impurities, like dicarboxylic fluorenones, can form during the synthesis or be present in the starting material, imparting a yellow color.[15]Recrystallization/Purification: If the color persists after a thiosulfate wash, purification by recrystallization from an appropriate solvent (e.g., water, acetic acid, or an alcohol/water mixture) is necessary. For stubborn impurities, treatment with activated carbon during recrystallization can be effective.[16]

Optimized Experimental Protocol

This protocol details a robust method for the synthesis of 2-Iodoisophthalic acid, integrating best practices to maximize yield and purity.

Materials & Reagents:

  • 2-Aminoisophthalic acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Step 1: Diazotization of 2-Aminoisophthalic Acid
  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-aminoisophthalic acid (1.0 equiv).

  • Add deionized water (approx. 2 mL per mmol of amine) and concentrated HCl (2.8-3.0 equiv). Stir to form a slurry.

  • Cool the flask in an ice-salt bath to 0-5 °C. It is crucial to maintain this temperature for the entire step.[7]

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1-1.2 equiv) in a minimal amount of cold deionized water.

  • Slowly add the NaNO₂ solution dropwise to the stirred amine slurry via the dropping funnel. Monitor the internal temperature closely, ensuring it does not rise above 5 °C.[5][7] The addition should take approximately 20-30 minutes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination (Sandmeyer-Type Reaction)
  • In a separate beaker, dissolve potassium iodide (KI, 4.0 equiv) in a minimal amount of deionized water.[5]

  • Slowly add the KI solution dropwise to the cold diazonium salt solution. You will observe the evolution of nitrogen gas.

  • Once the KI addition is complete, remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 2-3 hours, or until the gas evolution has completely ceased.[5] The mixture will likely appear dark.

Step 3: Workup and Purification
  • Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture and stir until the dark color of excess iodine disappears.[5]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure, white crystals of 2-Iodoisophthalic acid.

Visual Guides

Reaction Pathway

The following diagram illustrates the key transformations in the synthesis of 2-Iodoisophthalic acid.

Reaction_Pathway Start 2-Aminoisophthalic Acid Diazonium Arenediazonium Salt (Intermediate) Start->Diazonium 1. HCl, NaNO2 2. 0-5 °C Product 2-Iodoisophthalic Acid Diazonium->Product 3. KI 4. Warm to RT

Caption: Synthetic route from 2-aminoisophthalic acid to the final product.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow cluster_start Problem Identification cluster_diazotization Diazotization Check cluster_iodination Iodination & Workup Check cluster_solutions Solutions Start Low Yield or Impure Product? Temp Was Temp > 5°C? Start->Temp Check Yield IodineColor Product Brown/Purple? Start->IodineColor Check Purity Acidity Acidity Insufficient? Temp->Acidity No Sol_Temp Improve Cooling: Use Ice-Salt Bath Temp->Sol_Temp Yes Acidity->IodineColor No Sol_Acidity Add More Acid; Check with Congo Red Acidity->Sol_Acidity Yes YellowColor Product Yellow? IodineColor->YellowColor No Sol_Thio Wash with Na2S2O3 IodineColor->Sol_Thio Yes Sol_Recrys Recrystallize; Use Activated Carbon YellowColor->Sol_Recrys Yes

Caption: A logical workflow for troubleshooting synthesis problems.

References

  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • Process for the iodination of aromatic compounds.
  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • Sandmeyer reaction. Wikipedia. [Link]

  • Sandmeyer Reaction. NROChemistry. [Link]

  • Process for the iodination of aromatic compounds.
  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride.
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Process for the iodination of aromatic compounds.
  • Preparation of isophthalic acid.
  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. National Institutes of Health. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Process for preparing alkanediols and alkanetriols having a vicinal diol group.
  • Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride.
  • 2-iodoisophthalic acid (C8H5IO4). PubChemLite. [Link]

  • 5-Iodoisophthalic acid. LookChem. [Link]

  • 2-Iodoisophthalic Acid. PubChem. [Link]

  • Process for the production of high-purity isophthalic acid. European Patent Office. [Link]

  • Process for purifying isophthalic acid.
  • 2-Iodothiophene. Organic Syntheses Procedure. [Link]

  • Diazotization (synthesis problem). Reddit. [Link]

  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Repositório Aberto da Universidade do Porto. [Link]

  • Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means.
  • Diazotisation. Organic Chemistry Portal. [Link]

  • 2-Iodoisophthalic Acid. National Institutes of Health. [Link]

  • Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. TSI Journals. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions with 2-Iodoisophthalic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in cross-coupling reactions involving 2-i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in cross-coupling reactions involving 2-iodoisophthalic acid. This document will delve into the common pitfalls and provide actionable solutions to optimize your synthetic outcomes.

Introduction: The Challenge of 2-Iodoisophthalic Acid

2-Iodoisophthalic acid is a valuable building block in organic synthesis, offering three distinct points for functionalization. However, its unique structure, featuring an aryl iodide ortho to a carboxylic acid and meta to a second carboxylic acid, presents a specific set of challenges in palladium-catalyzed cross-coupling reactions. Low yields can often be attributed to a combination of steric hindrance, catalyst inhibition by the carboxylate groups, and competing side reactions. This guide will systematically address these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using 2-iodoisophthalic acid in Suzuki-Miyaura coupling?

Low yields in Suzuki-Miyaura reactions with this substrate often stem from catalyst deactivation. The carboxylic acid groups, especially when deprotonated by the base, can coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle.[1] Additionally, the steric bulk from the ortho-iodo and adjacent carboxylic acid can hinder the necessary oxidative addition and reductive elimination steps.[1]

Q2: I'm observing significant formation of isophthalic acid (protodeiodination). What is the cause and how can I prevent it?

The formation of the protodeiodinated product, isophthalic acid, is a common side reaction. This occurs when a palladium-hydride (Pd-H) species is generated in a competing catalytic cycle. This Pd-H species then reacts with your starting material to replace the iodine with a hydrogen atom.[1] To minimize this, careful selection of the base and the use of bulky, electron-rich phosphine ligands are crucial. These ligands can accelerate the desired C-C bond formation, outcompeting the deiodination pathway.[1]

Q3: Can I perform the cross-coupling reaction without protecting the carboxylic acid groups?

While it is possible, it is often challenging. The free carboxylic acids can interfere with the catalyst as mentioned above.[1] Protecting the carboxylic acids as esters (e.g., methyl or ethyl esters) is a highly recommended strategy to prevent catalyst poisoning and improve yields. The esters can then be hydrolyzed back to the carboxylic acids after the coupling reaction.[1]

Q4: What are the key reaction parameters I should focus on for optimization?

The most critical parameters to screen are the choice of palladium precatalyst, ligand, base, and solvent. The interplay between these four components will ultimately determine the success of the reaction. Rigorous degassing of solvents and maintaining an inert atmosphere are also paramount to prevent catalyst oxidation.[2][3]

In-Depth Troubleshooting Guide

This section is organized by common observational problems during your reaction, providing a logical workflow to diagnose and solve the underlying issues.

Symptom 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted 2-iodoisophthalic acid, the catalytic cycle is likely stalled.

digraph "troubleshooting_low_conversion" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Troubleshooting workflow for low starting material conversion.
Potential Cause A: Catalyst Deactivation by Carboxylate Groups

The deprotonated carboxylic acid groups can act as ligands for the palladium center, forming stable and catalytically inactive palladacycles.[1] This is often the primary reason for reaction failure.

Solutions:

  • Protect the Carboxylic Acids: Before attempting the cross-coupling, convert the carboxylic acids to their corresponding methyl or ethyl esters. This removes the interfering acidic protons and prevents coordination with the palladium catalyst. The esters can be readily hydrolyzed back to the diacid post-coupling.[1]

  • Screen Weaker Bases: If proceeding with the unprotected diacid, screen milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][4] Stronger bases like NaOtBu can lead to higher concentrations of the carboxylate, increasing the likelihood of catalyst poisoning.

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These ligands can create a sterically hindered environment around the palladium center that disfavors the binding of the carboxylate groups and promotes the desired catalytic cycle.[1]

Potential Cause B: Inefficient Catalyst System

The chosen palladium source and ligand may not be optimal for this sterically demanding substrate.

Solutions:

  • Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[1]

  • Screen Palladium Precatalysts: Switch from common sources like Pd(OAc)₂ or Pd₂(dba)₃ to more robust, air-stable palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts). These are designed for the efficient in situ generation of the active Pd(0) species.[4]

  • Systematic Ligand Screening: If initial attempts with simple ligands like PPh₃ fail, a broader screening of more advanced ligands is warranted.

Ligand ClassExamplesKey Advantages for this Substrate
Buchwald Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich, promoting fast reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors that form stable complexes, often resistant to deactivation.[1]
Ferrocenylphosphines dppfBidentate ligand that can stabilize the catalyst.[5]
Potential Cause C: Suboptimal Reaction Conditions

The reaction environment itself can be a source of failure.

Solutions:

  • Solvent Choice: Ensure the use of anhydrous and thoroughly degassed solvents. Common choices include toluene, dioxane, and DMF.[1][6] For Suzuki reactions, a mixture of an organic solvent with water (e.g., 10:1 toluene/water) can be beneficial for dissolving the inorganic base.[4]

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2] It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.

Symptom 2: Formation of Significant Side Products

The appearance of major byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.

digraph "troubleshooting_side_products" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Diagnostic workflow for common side product formation.
Side Product A: Protodeiodination (Reduction)

As discussed in the FAQs, this is a common issue arising from the formation of a Pd-H species.

Solutions:

  • Ligand-Accelerated Coupling: The most effective strategy is to use bulky, electron-rich ligands (e.g., Buchwald-type ligands) that accelerate the C-C bond-forming reductive elimination step, which can then outcompete the deiodination pathway.[1]

  • Base and Solvent Optimization: Use a non-coordinating, weaker base in an aprotic solvent. Strong bases in protic solvents can promote the formation of the problematic Pd-H species.[1]

  • Control Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of the deiodination reaction relative to the desired coupling.[1]

Side Product B: Homocoupling of the Coupling Partner

This is particularly common in Suzuki reactions with boronic acids and is often promoted by the presence of oxygen.

Solutions:

  • Rigorous Degassing: Thoroughly deoxygenate your reaction mixture and solvents to prevent the oxidation of the Pd(0) catalyst, which can initiate the homocoupling pathway.[2]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

  • Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess can favor homocoupling. Try adjusting the stoichiometry closer to 1:1.

Side Product C: Decarboxylation

At elevated temperatures, the carboxylic acid groups of 2-iodoisophthalic acid can be susceptible to decarboxylation, leading to the formation of 2-iodobenzoic acid or iodobenzene, which can then undergo subsequent coupling reactions.

Solutions:

  • Lower Reaction Temperature: Screen for the lowest possible temperature that still provides a reasonable reaction rate.

  • Protecting Groups: Esterification of the carboxylic acids generally increases their thermal stability and reduces the likelihood of decarboxylation.

Experimental Protocols
Protocol 1: Esterification of 2-Iodoisophthalic Acid

This is a crucial preliminary step to mitigate many of the common issues.

  • To a round-bottom flask, add 2-iodoisophthalic acid (1.0 equiv).

  • Add a 20-fold excess of methanol or ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding dialkyl 2-iodoisophthalate.

Protocol 2: General Suzuki-Miyaura Coupling of Diethyl 2-Iodoisophthalate

This protocol serves as a robust starting point for optimization.

  • To an oven-dried Schlenk flask, add the aryl boronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add diethyl 2-iodoisophthalate (1.0 equiv.).

  • Add degassed solvent (e.g., a 10:1 mixture of toluene/water).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for 1-Iodo-2-naphthol Transformations.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization of 2-Iodoisophthalic Acid: A Technical Support Guide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-iodoisophthalic acid via recrystallization. Here, we address common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-iodoisophthalic acid via recrystallization. Here, we address common challenges and provide practical, field-tested solutions to streamline your experimental workflow and enhance purification outcomes.

Section 1: Frequently Asked Questions (FAQs)

Here we address foundational questions regarding the recrystallization of 2-iodoisophthalic acid.

Q1: What are the most promising initial solvent systems to screen for the recrystallization of 2-iodoisophthalic acid?

A1: Based on the chemical structure of 2-iodoisophthalic acid—an aromatic dicarboxylic acid—solvents with moderate to high polarity are the most promising candidates. A good starting point for solvent screening includes:

  • Single Solvent Systems:

    • Alcohols (e.g., ethanol, methanol, isopropanol)

    • Ketones (e.g., acetone)

    • Esters (e.g., ethyl acetate)

    • Aqueous solutions with organic acids (e.g., aqueous acetic acid)[1]

    • Polar aprotic solvents (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) may also be effective, but their high boiling points can complicate solvent removal.[2]

  • Mixed Solvent Systems:

    • Alcohol/water mixtures (e.g., ethanol/water) are often successful for aromatic acids.[3]

    • Acetone/water is another viable option.

The ideal solvent will exhibit high solubility for 2-iodoisophthalic acid at elevated temperatures and low solubility at room temperature or below.[2]

Q2: My 2-iodoisophthalic acid is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that depress the melting point. To remedy this, you can:

  • Increase the solvent volume: Add a small amount of the hot solvent to the mixture to ensure the compound is fully dissolved at the boiling point.[2]

  • Lower the crystallization temperature: Allow the solution to cool more slowly to encourage crystal nucleation rather than liquid-liquid phase separation.

  • Change the solvent system: Switch to a solvent with a lower boiling point.

  • Consider a mixed solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

Q3: After cooling, no crystals have formed. What are the next steps?

A3: A lack of crystal formation is a common issue, typically arising from either using too much solvent or supersaturation. Here are some techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of 2-iodoisophthalic acid, add a tiny amount to the solution to act as a template for crystallization.

  • Reducing the solvent volume: If an excess of solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Prolonged cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

Q4: The yield of my recrystallized 2-iodoisophthalic acid is very low. What are the likely causes?

A4: A low yield can be attributed to several factors throughout the recrystallization process:

  • Using too much solvent: This is a primary cause of low recovery, as a significant portion of the product will remain dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Washing with a warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the recrystallization of 2-iodoisophthalic acid.

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not a suitable choice.Try a more polar solvent or a mixed solvent system.
Colored impurities remain in the solution. The impurities are soluble in the chosen solvent.Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.
Crystals form too quickly. The solution is too concentrated or is cooling too rapidly.Add a small amount of additional hot solvent and allow the solution to cool more slowly. Rapid crystallization can trap impurities.
The recrystallized product is not pure. Impurities co-precipitated with the product.Re-recrystallize the product, ensuring slow cooling. Consider an alternative purification method if impurities have similar solubility profiles.

Section 3: Experimental Protocols

Protocol for Single-Solvent Recrystallization of 2-Iodoisophthalic Acid
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 2-iodoisophthalic acid and add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube; a suitable solvent will dissolve the compound at or near its boiling point.

  • Dissolution: Place the crude 2-iodoisophthalic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.

Protocol for Mixed-Solvent Recrystallization of 2-Iodoisophthalic Acid
  • Solvent Pair Selection: Choose a "good" solvent in which 2-iodoisophthalic acid is readily soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common pair for aromatic acids is ethanol ("good") and water ("poor").

  • Dissolution: Dissolve the crude 2-iodoisophthalic acid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Section 4: Visualizing the Workflow

Solvent Selection Workflow

Solvent_Selection start Start: Crude 2-Iodoisophthalic Acid test_solvents Test solubility in a range of solvents (e.g., ethanol, acetone, water, ethyl acetate) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold insoluble_hot Insoluble in hot solvent? dissolves_cold->insoluble_hot No consider_mixed Consider for mixed-solvent system (as the 'good' solvent) dissolves_cold->consider_mixed Yes suitable_single Suitable for single-solvent recrystallization insoluble_hot->suitable_single No unsuitable Unsuitable solvent insoluble_hot->unsuitable Yes test_pairs Test miscible solvent pairs (e.g., ethanol/water) consider_mixed->test_pairs successful_pair Successful precipitation upon adding 'poor' solvent? test_pairs->successful_pair successful_pair->unsuitable No suitable_mixed Suitable for mixed-solvent recrystallization successful_pair->suitable_mixed Yes

Caption: A decision tree for selecting an appropriate solvent system.

Troubleshooting Crystallization Failure

Troubleshooting_Crystallization start No crystals form upon cooling induce_crystallization Attempt to induce crystallization start->induce_crystallization scratch Scratch inner wall of flask induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed cool_further Cool in an ice bath induce_crystallization->cool_further crystals_form Crystals form scratch->crystals_form seed->crystals_form no_crystals Still no crystals cool_further->no_crystals reduce_volume Reduce solvent volume by gentle heating no_crystals->reduce_volume re_cool Re-cool the solution reduce_volume->re_cool success Success re_cool->success failure Failure: Re-evaluate solvent choice re_cool->failure

Caption: A workflow for troubleshooting failed crystallization.

References

  • Google Patents. (n.d.). Derivatives of 2,4,6-triiodo-isophthalic acid.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isophthalic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallization of isophthalic acid.
  • Irvine Valley College. (2012, August 7). 2 O Chem Recrystallization Procedure [Video]. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodoisophthalic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: NMR Analysis of 2-Iodoisophthalic Acid

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify and qu...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities in 2-Iodoisophthalic acid. This document moves beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Spectral Issues & Solutions

This section addresses specific problems you may encounter during the NMR analysis of 2-iodoisophthalic acid. Each issue is followed by a diagnostic approach and a validated solution.

Question: My ¹H NMR spectrum shows unexpected singlets at ~2.1, ~2.5, and ~3.3 ppm. What are they?

Answer:

These are highly common signals and can almost always be attributed to residual solvents and water, not impurities from your reaction. When working with a highly polar analyte like 2-iodoisophthalic acid, a polar deuterated solvent such as DMSO-d₆ is typically used.

  • Signal at ~2.50 ppm: This is the residual, non-deuterated signal from your DMSO-d₆ solvent (specifically, DMSO-d₅). It appears as a quintet due to deuterium coupling (JHD≈1.9Hz), but may look like a singlet with poor resolution.[1]

  • Signal at ~3.3 ppm: This peak corresponds to water (H₂O or HOD) that has been absorbed by the hygroscopic DMSO-d₆ solvent.[2] Its chemical shift can vary slightly depending on concentration and temperature.

  • Signal at ~2.1 ppm: This is often a sign of residual acetone, which is frequently used for cleaning NMR tubes. Even after oven drying, trace amounts of acetone can remain and leach into your sample.[3]

Causality & Solution: The presence of these peaks is a sample preparation artifact. While the residual solvent peak is unavoidable, the water and acetone peaks can be minimized.

Protocol for Minimizing Solvent & Water Impurities:

  • Dry NMR Tubes Thoroughly: After washing with acetone, place NMR tubes in an oven at >100 °C for several hours to ensure all volatile solvents are removed.[3] Store the dried tubes in a desiccator.

  • Use High-Purity Solvent: Employ fresh, high-purity deuterated solvent from a sealed ampoule or a bottle with a septum cap to minimize water absorption.

  • Dry Your Sample: Ensure your 2-iodoisophthalic acid sample is rigorously dried under high vacuum before dissolution to remove any adsorbed water or residual synthesis/purification solvents.

Question: The integration of my aromatic signals is not a clean 1:1:1 ratio. What's wrong?

Answer:

Inaccurate integration in the aromatic region is a frequent challenge that can stem from several factors, ranging from experimental parameters to the presence of overlapping impurities.

1. Sub-optimal Acquisition Parameters:

  • Causality: For accurate quantification, all protons must fully relax back to their equilibrium state between successive scans. If the relaxation delay (d1) is too short, protons with longer T1 relaxation times will not be fully represented, leading to suppressed signal intensity and inaccurate integrals.[4]

  • Solution: Ensure your relaxation delay is at least 5 times the longest T1 relaxation time of the protons of interest. For aromatic protons in small molecules, a delay of 10-30 seconds is often sufficient. A 90° pulse angle should also be used to ensure maximum signal for quantification.[5]

2. Overlapping Peaks:

  • Causality: An impurity with signals in the aromatic region can overlap with your product peaks, skewing the integration. The most common culprit is residual starting material, isophthalic acid.

  • Solution:

    • Change Solvent: Acquiring the spectrum in a different solvent (e.g., Methanol-d₄ or Acetone-d₆) can sometimes shift the peaks enough to resolve the overlap.[3]

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) to increase spectral dispersion and potentially resolve overlapping multiplets.

    • Deconvolution: Advanced NMR processing software can use line-shape fitting algorithms (deconvolution) to estimate the area of individual peaks within a cluster.[6]

Question: My aromatic peaks are broad and poorly resolved. How can I fix this?

Answer:

Broad peaks are a clear indicator of a problem with either the magnetic field homogeneity or the sample itself. This severely compromises the ability to detect and quantify low-level impurities.

  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[7] Shimming is the process of adjusting currents in coils within the spectrometer to make the magnetic field as uniform as possible across the sample volume.

    • Solution: Always perform a shimming routine before acquiring your data. Modern spectrometers have automated shimming procedures that are usually sufficient. If problems persist, manual shimming or using a standard shim file may be necessary.[8]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and molecular aggregation, causing peak broadening.[9]

    • Solution: Dilute your sample. Optimal concentrations for high-resolution spectra are typically in the 5-25 mg/mL range.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can dramatically shorten relaxation times and cause significant line broadening.

    • Solution: If paramagnetic contamination is suspected, degas your sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes before sealing the NMR tube.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 2-Iodoisophthalic acid?

A1: The chemical shifts can vary slightly based on the solvent and concentration. The following table provides predicted values for a sample dissolved in DMSO-d₆, referenced to the residual solvent peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[1]

¹H NMR Data (Predicted in DMSO-d₆) ¹³C NMR Data (Predicted in DMSO-d₆)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
-COOH~13.5 (broad s, 2H)C=O~167
Ar-H5~8.3 (d, 1H)C1/C3~138
Ar-H4/H6~7.8 (m, 2H)C4/C6~132
C5~130
C2 (C-I)~95

Note: The aromatic protons form a complex splitting pattern. Assignments are based on substituent effects; 2D NMR (COSY, HSQC) would be required for unambiguous assignment.

Q2: What are the most common chemical impurities I should look for?

A2: Besides residual solvents, the most likely impurities are related to the synthesis process. The primary candidate is the starting material, isophthalic acid.

Common Impurity Solvent Key ¹H NMR Signals (ppm) Notes
Isophthalic AcidDMSO-d₆~8.55 (s, 1H), ~8.22 (d, 2H), ~7.68 (t, 1H)[10]The singlet at ~8.55 ppm is particularly diagnostic.
Ethyl AcetateDMSO-d₆~4.05 (q, 2H), ~1.99 (s, 3H), ~1.18 (t, 3H)[11]Common purification solvent.
DichloromethaneDMSO-d₆~5.76 (s, 2H)[11]Common extraction solvent.
WaterDMSO-d₆~3.3-3.7 (broad s)[2]Always present to some degree in DMSO-d₆.
Q3: How can I definitively identify the carboxylic acid proton signals?

A3: The two carboxylic acid protons (-COOH) of 2-iodoisophthalic acid are acidic and will exchange with deuterium. This property provides a simple and definitive method for their identification.

D₂O Shake Protocol:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for several seconds to mix.

  • Re-acquire the ¹H NMR spectrum.

Result: The peak corresponding to the -COOH protons (expected around 13.5 ppm) will disappear or be significantly reduced in intensity.[3] This confirms the assignment. Do not use this peak for setting the integral reference value as its integration can be unreliable.[12]

Q4: Can I use ¹H NMR to determine the purity of my 2-Iodoisophthalic acid sample?

A4: Yes, Quantitative NMR (qNMR) is a powerful primary analytical method for determining compound purity without the need for a specific reference standard of the analyte.[13][14] The "100% method" allows you to determine the relative molar ratio of all proton-bearing species in the sample.

Workflow for Impurity Identification and Quantification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Prep 1. Prepare Sample (5-25 mg in ~0.6 mL DMSO-d6) Acquire 2. Acquire Quantitative ¹H NMR - Set Relaxation Delay (d1) >= 20s - Use 90° Pulse - Shim Magnet Prep->Acquire Process 3. Process Spectrum (Phase, Baseline Correction) Acquire->Process Integrate 4. Integrate All Peaks Process->Integrate Identify 5. Identify Signals (Product, Solvent, Impurities) Integrate->Identify Quantify 6. Calculate Purity (Normalize Integrals) Identify->Quantify Report 7. Report Purity (%) Quantify->Report

Caption: Workflow for qNMR analysis.

Experimental Protocol: Purity Determination by 100% qNMR Method

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-iodoisophthalic acid into a vial. Dissolve in a precise volume (e.g., 600 µL) of DMSO-d₆. Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample, lock on the deuterium signal of DMSO-d₆, and tune/match the probe.

    • Perform an automated or manual shimming procedure to achieve narrow, symmetrical peak shapes.

  • Acquisition Parameters:

    • Use a standard 90° pulse width for your probe.

    • Crucially, set the relaxation delay (d1) to at least 20 seconds. This ensures that all protons, including those on the aromatic ring, have fully relaxed.[4]

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1 for the smallest peak of interest).[5]

  • Data Processing:

    • Apply Fourier transformation.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure the baseline is flat across the entire spectrum.

  • Integration and Calculation:

    • Integrate all signals in the spectrum, including those from the product and all identified impurities.

    • For each signal (analyte 't' and impurity 'u'), calculate the normalized integral per proton (nInt) by dividing its integral value by the number of protons it represents.[14]

    • Calculate the purity (P) using the formula: P (%) = [nInt(t) / (nInt(t) + ΣnInt(u))] * 100

Troubleshooting Logic for NMR Spectra

G Start Start: Analyze ¹H NMR Spectrum Issue Observe Spectral Issue Start->Issue Broad Peaks are Broad / Asymmetric Issue->Broad Lineshape Extra Unexpected Peaks Present Issue->Extra Signals Integ Integration is Incorrect Issue->Integ Quantitation Sol_Shim 1. Check Shimming 2. Check Concentration 3. Degas Sample (if needed) Broad->Sol_Shim Sol_Solvent 1. Check Solvent Tables (DMSO, H2O) 2. Check for Synthesis Solvents 3. Check for Starting Material Extra->Sol_Solvent Sol_Integ 1. Ensure d1 >= 20s 2. Check for Overlapping Peaks 3. Re-process (Phase/Baseline) Integ->Sol_Integ End Spectrum is Clean / Interpreted Sol_Shim->End Sol_Solvent->End Sol_Integ->End

Caption: Decision tree for troubleshooting NMR issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • Yin, R., et al. (2011). Determination of standard sample purity using the high-precision 1H-NMR process. Accreditation and Quality Assurance, 16(5), 259-264. Available from: [Link]

  • Ghassemi, F., et al. (2012). Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool. Analytical Biochemistry, 430(2), 122-129. Available from: [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. Available from: [Link]

  • University of California, Santa Barbara, NMR Facility. Troubleshooting Acquisition Related Problems. Available from: [Link]

  • Mestrelab Research. (2015). Getting REALLY fussy about integration. Available from: [Link]

  • University of Calgary, Department of Chemistry. Ch 13 - Integration. Available from: [Link]

  • Wikipedia. Deuterated DMSO. Available from: [Link]

  • Chemistry Steps. Integration in NMR Spectroscopy. Available from: [Link]

  • Tabilo, C., et al. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1087-1102. Available from: [Link]

  • University of California, San Diego, NMR Facility. Trouble Shooting Page. Available from: [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. Available from: [Link]

  • Giraudeau, P., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8772-8773. Available from: [Link]

  • Anasazi Instruments. (2018). How to Reduce 1H NMR – Quantitative Evaluation Errors. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • George Mason University. NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Available from: [Link]

  • ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. Available from: [Link]

  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing the Decomposition of 2-Iodoisophthalic Acid

Welcome to the technical support center for 2-Iodoisophthalic Acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodoisophthalic Acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The stability of the carbon-iodine (C-I) bond is paramount, and its premature cleavage is a frequent source of diminished yields and complex purification challenges. This document synthesizes field-proven insights and established chemical literature to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability and handling of 2-iodoisophthalic acid.

Question 1: What are the most common visual indicators of 2-iodoisophthalic acid decomposition during a reaction?

Answer: The most immediate sign of decomposition is a change in the color of your reaction mixture. The appearance of a yellow, brown, or violet hue is a strong indicator that the C-I bond has cleaved, releasing elemental iodine (I₂). Another critical, though less visual, indicator is the appearance of a new spot on your Thin Layer Chromatography (TLC) plate corresponding to isophthalic acid, the product of protodeiodination (the replacement of iodine with a hydrogen atom).

Question 2: What are the primary environmental or chemical factors that trigger the decomposition of this molecule?

Answer: The decomposition of 2-iodoisophthalic acid is primarily initiated by three factors:

  • Light: Aryl iodides are notoriously photosensitive.[1][2] Exposure to ambient laboratory light, and especially direct sunlight or UV lamps, can provide the energy needed to induce homolytic cleavage of the C-I bond. The material should be stored in a cool, dark place.[3][4]

  • Heat: While stable under proper storage conditions, elevated reaction temperatures can promote both thermal decomposition and unwanted side reactions like decarboxylation.[3][5] Although a specific decomposition temperature is not well-defined, it is best practice to use the minimum temperature required for your desired transformation.

  • Incompatible Reagents: Strong oxidizing agents are incompatible and can lead to hazardous decomposition.[3] Furthermore, the choice of base in reactions like cross-couplings is critical, as overly harsh or poorly chosen bases can facilitate protodeiodination.[6][7]

Question 3: How does pH affect the stability of 2-iodoisophthalic acid in solution?

Answer: The pH, particularly under basic conditions, is a crucial parameter. The carboxylate groups of the isophthalic acid moiety can influence the electron density of the aromatic ring. More importantly, the choice of base used to adjust the pH can directly lead to decomposition. For instance, in palladium-catalyzed cross-coupling reactions, certain bases can promote protodeiodination of the aryl iodide starting material, reducing the yield of the desired product.[6][7] Careful selection of the base (e.g., using carbonates or phosphates over hydroxides in some cases) is essential.

Question 4: I'm planning a Suzuki coupling reaction. Are there specific precautions I should take?

Answer: Absolutely. Suzuki-Miyaura coupling reactions, while powerful, present several potential pitfalls for a substrate like 2-iodoisophthalic acid.[8][9] Key concerns include:

  • Protodeiodination: A common side reaction where the iodo group is replaced by a hydrogen atom from the solvent or other reagents.[7]

  • Catalyst Deactivation: The carboxylic acid groups can potentially coordinate to the palladium catalyst, inhibiting its activity.[6]

  • Homocoupling: The boronic acid partner can couple with itself, especially in the presence of oxygen.[7]

To mitigate these, it is critical to use thoroughly degassed solvents, an appropriate palladium catalyst and ligand system (e.g., bulky, electron-rich phosphine ligands), and a carefully selected base.[6][10]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-oriented approach to resolving specific issues encountered during reactions involving 2-iodoisophthalic acid.

Issue 1: My reaction mixture is turning brown, and my yield is significantly lower than expected.
  • Probable Cause: This classic symptom points to the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine bond. This is most often caused by exposure to light (photolysis) or excessive heat (thermolysis).

  • Diagnostic Check: Review your experimental setup. Is the reaction vessel made of clear glass and exposed to ambient light? Is your reaction temperature higher than what is cited in literature for similar transformations?

  • Corrective Action: Implement rigorous exclusion of light and ensure precise temperature control.

    Protocol 1: Rigorous Exclusion of Light and Oxygen

    • Setup: Use amber-colored glassware or wrap the entire reaction vessel, including the condenser, with aluminum foil.

    • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas like Argon or Nitrogen.

    • Degassing: Before adding reagents, thoroughly degas the solvent(s) by bubbling Argon or Nitrogen through them for at least 30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

    • Execution: Maintain a gentle inert gas flow throughout the reaction. This not only prevents light-induced decomposition but also minimizes oxygen, which can cause catalyst deactivation and side reactions in many catalytic cycles.[6][7]

Issue 2: My main impurity is isophthalic acid, suggesting the iodine atom is being lost.
  • Probable Cause: You are observing protodeiodination, the substitution of the iodine atom with a hydrogen atom. This is frequently mediated by the base, solvent, or impurities that can act as a proton source.

  • Diagnostic Check: Analyze your choice of base and solvent. Are you using a strong, nucleophilic base in a protic solvent? Could your solvent contain water or other protic impurities?

  • Corrective Action: Optimize the base and solvent system to disfavor the protodeiodination pathway.

    Protocol 2: Optimizing Base and Solvent Conditions to Prevent Protodeiodination

    • Base Selection: Switch to a non-nucleophilic, moderately strong base. For Suzuki couplings, potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often superior to hydroxides or alkoxides.[6]

    • Solvent Choice: Use anhydrous, aprotic solvents (e.g., Dioxane, Toluene, THF) of the highest available purity. If a mixed-solvent system with water is required (as is common in Suzuki reactions), use degassed, distilled water and keep its proportion to the minimum necessary.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate protodeiodination.

    • Reagent Purity: Ensure all starting materials are pure and dry.

Issue 3: My cross-coupling reaction (e.g., Suzuki, Ullmann) is sluggish or fails completely.
  • Probable Cause: This often points to catalyst deactivation or inefficient oxidative addition. The ortho-iodo and carboxylic acid groups can create steric hindrance and the carboxylates can coordinate to the metal center, poisoning the catalyst.[6]

  • Diagnostic Check: Are you using a standard, general-purpose catalyst like Pd(PPh₃)₄? Is the reaction fully inerted?

  • Corrective Action: Employ a more robust catalytic system and consider protecting the carboxylic acid groups.

    Protocol 3: Advanced Catalyst Selection for Challenging Cross-Couplings

    • Ligand Choice: For Suzuki reactions, switch from simple phosphine ligands to bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos). These ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps, which can help the desired reaction outcompete decomposition pathways.[6]

    • Catalyst Precursor: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or ensure that your Pd(II) precatalyst (e.g., Pd(OAc)₂) is efficiently reduced to the active Pd(0) state in situ.

    • Ullmann Coupling: For C-O or C-N bond formation (Ullmann-type reactions), traditional high-temperature conditions can be detrimental.[11][12] Modern protocols often use copper(I) catalysts with specific ligands like N,N'-dimethylethylenediamine (DMEDA) or amino acids, which allow for milder reaction conditions.[13]

    • Protecting Groups: As a final resort, consider protecting the carboxylic acid groups as esters (e.g., methyl or ethyl esters). This removes the acidic protons and reduces the likelihood of catalyst poisoning. The esters can be hydrolyzed back to the carboxylic acids after the coupling reaction is complete.[6]

Part 3: Mechanistic Insights and Preventative Strategies

Understanding the "why" behind the decomposition is key to prevention. The primary degradation pathways for 2-iodoisophthalic acid are illustrated below.

Primary Decomposition Pathways

DecompositionPathways A 2-Iodoisophthalic Acid B Aryl Radical + Iodine Radical A->B Light (hν) or High Heat (Δ) (Homolytic Cleavage) D Isophthalic Acid (Protodeiodination Product) A->D Base / H⁺ Source (Nucleophilic Attack / SET) E Decarboxylation Products (CO₂, Iodobenzoic Acid, etc.) A->E High Heat (Δ) (Thermal Decomposition) C Elemental Iodine (I₂) (Brown/Purple Color) B->C Radical Combination

Caption: Key decomposition routes for 2-iodoisophthalic acid.

Summary of Preventative Measures by Reaction Type
Reaction TypePrimary Challenge(s)Key Preventative StrategyRecommended Conditions
Esterification Thermal decomposition, discolorationStrict temperature control, exclusion of lightUse mild coupling agents (e.g., DCC/DMAP) at 0°C to RT. Wrap flask in foil.
Suzuki Coupling Protodeiodination, catalyst poisoningUse of bulky ligands, appropriate basePd₂(dba)₃/SPhos, K₃PO₄, degassed dioxane/H₂O, 80-100°C, inert atmosphere.[6]
Ullmann Coupling High temperatures, low yieldsUse of modern ligand-accelerated protocolsCuI, DMEDA, K₂CO₃, DMF or Dioxane, 100-120°C, inert atmosphere.[11][13]
General Handling PhotodecompositionStorage in appropriate containersStore solid in an amber vial, in a cool, dark, and dry place.[3][4][14]

References

Optimization

Technical Support Center: Catalyst Selection for Suzuki Coupling of 2-Iodoisophthalic Acid

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-iodoisophthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-iodoisophthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient synthesis of your target molecules.

Introduction: The Challenge of 2-Iodoisophthalic Acid

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, the unique structure of 2-iodoisophthalic acid presents a distinct set of challenges. The steric hindrance imposed by the two carboxylic acid groups flanking the iodine atom can significantly impede the oxidative addition step of the catalytic cycle.[3] Furthermore, the carboxylic acid moieties can interact with the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[3][4][5]

This guide will provide a structured approach to overcoming these hurdles, focusing on rational catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for the Suzuki coupling of 2-iodoisophthalic acid?

The success of this reaction hinges on a catalyst system that can overcome both steric hindrance and potential catalyst inhibition by the carboxylic acid groups. A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove ineffective due to the bulky nature of the substrate.[6] More specialized catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required to facilitate the oxidative addition of the sterically encumbered C-I bond to the palladium center.[3][7][8][9]

Q2: What class of ligands is most effective for this type of sterically hindered substrate?

Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are highly recommended.[3] These ligands are characterized by their significant steric bulk and strong electron-donating properties. This combination promotes the formation of a coordinatively unsaturated, electron-rich palladium(0) species, which is more reactive towards the challenging oxidative addition step. The steric bulk also facilitates the final reductive elimination step, releasing the desired product and regenerating the active catalyst.[9]

Q3: Can the carboxylic acid groups interfere with the reaction? How can this be mitigated?

Yes, the carboxylic acid groups can interfere in several ways. They can deprotonate under the basic reaction conditions to form carboxylates, which can coordinate to the palladium center and inhibit catalysis.[3][5] This can also lead to solubility issues, where the deprotonated substrate partitions into the aqueous phase, away from the catalyst in the organic phase.[4]

There are two primary strategies to mitigate these issues:

  • Protection of the carboxylic acids: Converting the carboxylic acids to esters (e.g., methyl or ethyl esters) prior to the coupling reaction is a common and effective strategy.[4][5] The esters can then be hydrolyzed back to the carboxylic acids after the C-C bond formation is complete.

  • Careful selection of base and solvent: If protecting the carboxylic acids is not desirable, using a less coordinating base and a solvent system that can solubilize both the organic and ionic species can be beneficial. For example, using a weaker base like potassium carbonate (K₂CO₃) or a non-coordinating organic base in a polar aprotic solvent like dioxane or DMF might be effective.[10][4]

Q4: What is the optimal palladium precursor for this reaction?

Both Pd(0) and Pd(II) precursors can be used, but the choice has implications for the reaction.

  • Pd(0) precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often preferred as they do not require an in-situ reduction step, which can sometimes lead to side reactions like boronic acid homocoupling.[11][12]

  • Pd(II) precursors such as Pd(OAc)₂ (palladium(II) acetate) are also widely used and are often more stable.[11] When using a Pd(II) source, the phosphine ligand also acts as a reductant to generate the active Pd(0) species.

For challenging substrates like 2-iodoisophthalic acid, starting with a well-defined Pd(0) precatalyst in combination with a bulky phosphine ligand can provide more consistent results.

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section addresses common problems encountered during the Suzuki coupling of 2-iodoisophthalic acid.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion Inactive Catalyst: The active Pd(0) species has not formed or has decomposed.- Ensure rigorous degassing of solvents and the reaction mixture to remove oxygen.[3] - Use a fresh, high-quality palladium precursor and ligand. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[3][12]
Inefficient Oxidative Addition: The C-I bond is too sterically hindered for the catalyst to readily add.- Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald ligands).[3] - Increase the reaction temperature.[3]
Poor Transmetalation: The transfer of the aryl group from the boronic acid to the palladium is slow.- The choice of base is critical. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[10][3] - A small amount of water in the solvent system can sometimes facilitate this step.[3]
Catalyst Poisoning: The carboxylic acid groups are deactivating the catalyst.- Protect the carboxylic acid groups as esters prior to the coupling reaction.[3][5]
Significant Side Product Formation (e.g., Homocoupling of Boronic Acid) Presence of Oxygen: Oxygen can promote the oxidative coupling of boronic acids.[12]- Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[13] - Thoroughly degas all solvents and reagents before use.
Use of Pd(II) Precatalyst: The in-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[11]- Use a direct Pd(0) source like Pd₂(dba)₃.[12]
Inconsistent Results Reagent Quality: The purity and age of reagents can significantly impact the outcome.- Use fresh, high-purity catalyst, ligands, base, and solvents.
Inefficient Mixing: In biphasic solvent systems, poor mixing can lead to irreproducible reaction rates.- Ensure vigorous stirring to facilitate efficient mass transfer between the phases.[3]

Experimental Protocol: Suzuki Coupling of 2-Iodoisophthalic Acid Dimethyl Ester

This protocol outlines a general procedure for the Suzuki coupling of the dimethyl ester of 2-iodoisophthalic acid with an arylboronic acid.

Materials:

  • Dimethyl 2-iodoisophthalate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add dimethyl 2-iodoisophthalate, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.

  • Seal the flask with a septum and evacuate and backfill with the inert gas three times to ensure an inert atmosphere.[14]

  • Add the degassed solvent and degassed water (e.g., 10:1 solvent to water ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar BX3 B(OR)₂X Transmetal->BX3 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product ArylHalide Ar-X (2-Iodoisophthalic acid derivative) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ Boronic Acid/Ester BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Gooßen, L. J., & Koley, D. (2006). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Inorganica Chimica Acta, 359(11), 3457-3470.
  • Li, Y., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • Singh, R., et al. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Chemistry – An Asian Journal, 15(18), 2826-2832.
  • Wang, Y., et al. (2018). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Organic Letters, 20(17), 5348-5352.
  • Reddit. (2022). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
  • Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Journal of the American Chemical Society, 136(8), 3105-3108.
  • Dai, H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3954-3957.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2038-2041.
  • BenchChem. (2025). comparing the efficacy of different catalysts for reactions with 2-(2-Iodophenyl)propan-2-ol. BenchChem.
  • Pratihar, S., et al. (2020). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Iodo-5-(m-tolyl)oxazole. BenchChem.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Hartwig, J. F., & Miyamura, H. (2011). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Journal of the American Chemical Society, 133(19), 7542-7545.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • BenchChem. (2025).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (2015). Table 1 Optimization of the reaction conditions for Suzuki coupling....
  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. BenchChem.
  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros.
  • Szostak, M., & Szostak, R. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Organic Letters, 23(7), 2636-2641.
  • Al-Zoubi, R. M. (2010). Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. Tetrahedron Letters, 51(48), 6335-6339.
  • Driver, T. G., et al. (2012). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][15]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 77(1), 439-449.

  • Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM)
  • ResearchGate. (2014). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4'-Alkyl-2'-hydroxyacetophenones.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 2-Iodoisophthalic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of wor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with 2-Iodoisophthalic acid, a compound notorious for its poor solubility in many common reaction media. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring your experiments are built on a solid scientific foundation.

I. Understanding the Challenge: The Intrinsic Properties of 2-Iodoisophthalic Acid

2-Iodoisophthalic acid (C₈H₅IO₄) is a white to slightly pale yellow crystalline solid.[1][2] Its rigid aromatic structure, combined with two carboxylic acid groups and a bulky iodine atom, contributes to strong intermolecular forces in its crystal lattice. These forces, primarily hydrogen bonding between the carboxylic acid moieties, result in a high melting point of around 245°C and low solubility in many solvents.[1]

PropertyValueSource
Molecular FormulaC₈H₅IO₄[3]
Molecular Weight292.03 g/mol [3]
AppearanceWhite to light yellow powder/crystal[2]
Melting Point~245°C[1]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of 2-Iodoisophthalic acid.

Question 1: Why is 2-Iodoisophthalic acid so poorly soluble in common organic solvents?

The poor solubility is a multifactorial issue rooted in the molecule's structure. The two carboxylic acid groups can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for solvent molecules to break apart. While the aromatic ring offers some non-polar character, the overall polarity from the carboxylic acids and the large, electron-rich iodine atom makes it incompatible with purely non-polar solvents. At the same time, its organic backbone limits its solubility in water.[4]

Question 2: In which solvents does 2-Iodoisophthalic acid show some solubility?

While comprehensive quantitative data is scarce, qualitative information suggests that 2-Iodoisophthalic acid has limited solubility in water but is more soluble in polar organic solvents.[5] Solvents capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol) and polar aprotic solvents like acetone, are generally better choices than non-polar solvents like hexane or toluene.[6][7]

Question 3: Can I assume the solubility of 2-Iodoisophthalic acid is similar to isophthalic acid?

While isophthalic acid also has solubility challenges, the presence of the large iodine atom in the 2-position of 2-Iodoisophthalic acid introduces additional steric hindrance and alters the electronic properties of the molecule. This can affect how it packs in a crystal lattice and interacts with solvent molecules. Therefore, while the general trends for dicarboxylic acids can be a useful starting point, direct extrapolation of solubility data from isophthalic acid should be done with caution.[8][9]

III. Troubleshooting Poor Solubility in Reaction Media

When encountering poor solubility of 2-Iodoisophthalic acid during your reaction setup, consider the following strategies. This decision-making workflow can help you select the most appropriate method for your specific experimental conditions.

G cluster_0 Solubility Troubleshooting Workflow start Poor Solubility of 2-Iodoisophthalic Acid pH_modification Can the reaction tolerate a base? start->pH_modification salt_formation Strategy 1: In-situ Salt Formation (Deprotonation) pH_modification->salt_formation Yes solvent_screening Is the reaction sensitive to pH change? pH_modification->solvent_screening No end Proceed with Reaction salt_formation->end co_solvent Strategy 2: Co-solvent System solvent_screening->co_solvent Yes temperature Strategy 3: Temperature Adjustment solvent_screening->temperature Consider in parallel co_solvent->end temperature->end

Sources

Optimization

Column chromatography conditions for purifying 2-Iodoisophthalic acid derivatives

Welcome to the dedicated support center for the chromatographic purification of 2-iodoisophthalic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic purification of 2-iodoisophthalic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these unique molecular scaffolds. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My 2-iodoisophthalic acid derivative is streaking badly on a standard silica gel column. What is the primary cause and how can I fix it?

A1: Severe peak tailing or streaking of acidic compounds like 2-iodoisophthalic acid derivatives on silica gel is a classic problem. The primary cause is the strong interaction between the acidic carboxylic acid groups on your molecule and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to inconsistent adsorption and desorption, resulting in a smeared band rather than a sharp peak.

Immediate Solution: Mobile Phase Modification

The most effective and immediate solution is to add a small amount of a competitive acid to your mobile phase. This "acid modifier" will protonate the carboxyl groups of your analyte and saturate the most active silanol sites on the silica, minimizing unwanted strong interactions.

  • Recommended Modifier: Add 0.5% to 2% acetic acid or formic acid to your eluent system.[1] For example, if your mobile phase is a mixture of hexane and ethyl acetate, a good starting point would be 49.5:49.5:1 Hexane:Ethyl Acetate:Acetic Acid.

  • Causality: The added acid provides a high concentration of protons (H+), shifting the equilibrium of your analyte's carboxylic acid groups towards their neutral, protonated form (-COOH) rather than the anionic carboxylate form (-COO⁻). The neutral form has a much weaker interaction with the silica surface, leading to sharper, more symmetrical peaks.

Troubleshooting Guide: Deeper Dive

Q2: I've added acetic acid, but my resolution is still poor. My desired compound is co-eluting with a non-polar impurity. What's my next step?

A2: This is a common scenario where simply suppressing the acidic interactions isn't enough to resolve compounds with close polarities. Your next steps should focus on systematically adjusting the two core components of your chromatography: the stationary phase and the mobile phase polarity.

Step-by-Step Protocol for Method Development:

  • Analyze your TLC: Before scaling to a column, optimize your separation on a Thin Layer Chromatography (TLC) plate. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound, with clear separation from impurities.

  • Adjust Mobile Phase Polarity:

    • If your compound and the impurity are both moving too quickly (high Rf), decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • If they are moving too slowly (low Rf), increase the polarity by adding more ethyl acetate.

  • Consider a Different Solvent System: If you cannot achieve baseline separation by simply adjusting the ratio, you may need to change the solvent system entirely. A common alternative for aromatic acids is a gradient of dichloromethane and methanol, again with an acid modifier.[2] For example, starting with 100% Dichloromethane and gradually increasing the percentage of Methanol.

Data-Driven Approach: A Solvent System Comparison Table

Solvent System (v/v/v)Typical PolarityBest For Separating...Key Considerations
Hexane / Ethyl Acetate / Acetic AcidLow to MediumNon-polar to moderately polar impurities from your acidic compound.Good general-purpose system. Ensure good ventilation.
Dichloromethane / Methanol / Acetic AcidMedium to HighMore polar impurities or achieving separation when hexane/EtOAc fails.Dichloromethane is a stronger solvent and can improve solubility.
Chloroform / Methanol / AmmoniaSpecializedUsed for highly polar or amine-containing derivatives.[3]The basic modifier (ammonia) deprotonates the silica. Use with caution.
Q3: I am observing a significant loss of my compound on the column. My recovery is less than 50%. What could be happening?

A3: Low recovery of highly polar or acidic compounds can be attributed to two main factors: irreversible adsorption to the stationary phase or poor solubility in the mobile phase during elution.

Troubleshooting Low Recovery:

  • Irreversible Adsorption: This occurs when your compound binds so strongly to the silica that the mobile phase cannot elute it.

    • Solution: In addition to adding an acid modifier, consider using a less active stationary phase. For instance, alumina (neutral or acidic) can sometimes be a better choice for certain acidic compounds.[4] However, always test this on a TLC plate first.

  • Precipitation on the Column: If your compound has poor solubility in the initial mobile phase, it can precipitate at the top of the column when loaded.

    • Solution: Ensure your crude sample is fully dissolved before loading. If using a "dry loading" technique, make sure the amount of celite or silica used is appropriate and doesn't overload the column head.[1] Consider starting with a slightly more polar mobile phase to ensure the compound remains in solution as it enters the column.

Workflow for Diagnosing Recovery Issues

Caption: Decision tree for troubleshooting low compound recovery.

Advanced Topics & FAQs

Q4: Can I use Reverse-Phase (RP) Chromatography for my 2-iodoisophthalic acid derivative?

A4: Absolutely. Reverse-phase chromatography is an excellent alternative, especially for more polar derivatives or when normal-phase fails to provide adequate separation. In RP, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar.

Typical Reverse-Phase Conditions:

  • Stationary Phase: C18-bonded silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Modifier: An acid is still crucial. Typically, 0.1% formic acid or trifluoroacetic acid (TFA) is added to both the water and the organic solvent to keep the carboxylic acid groups protonated and ensure sharp peaks.[5][6]

  • Elution Order: In contrast to normal-phase, the most polar compounds will elute first, and the least polar (most hydrophobic) compounds will elute last.

Q5: How do I visualize my 2-iodoisophthalic acid derivative on a TLC plate?

A5: Due to the aromatic nature of the isophthalic acid backbone, these compounds are typically UV-active.

Standard Visualization Protocol:

  • UV Light: First, view the dried TLC plate under a UV lamp, typically at a wavelength of 254 nm.[2] Your compound should appear as a dark spot on the fluorescent green background.

  • Staining: If the compound is not UV-active or for secondary confirmation, a chemical stain is necessary.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will react with many functional groups.

    • Bromocresol Green Stain: This is an acid-specific indicator. The TLC plate is sprayed with a solution of bromocresol green. Acidic compounds will appear as yellow spots on a green or blue background.[7]

Visualization Workflow

Caption: Step-by-step TLC visualization process.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Ohta, K., et al. (2000). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatography A. Available at: [Link]

  • Hawks, C. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Available at: [Link]

  • Google Patents. (1977). Derivatives of 2,4,6-triiodo-isophthalic acid. CA1046082A.
  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • JagWorks@USA. (2021). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. Available at: [Link]

  • SIELC Technologies. (2018). 5-Iodoisophthalic acid. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isomeric Linkers in MOF Synthesis: 2-Iodoisophthalic Acid vs. 5-Iodoisophthalic Acid

In the sophisticated realm of Metal-Organic Framework (MOF) synthesis, the strategic selection of organic linkers is a critical determinant of the final material's topology, porosity, and functional capabilities. The con...

Author: BenchChem Technical Support Team. Date: January 2026

In the sophisticated realm of Metal-Organic Framework (MOF) synthesis, the strategic selection of organic linkers is a critical determinant of the final material's topology, porosity, and functional capabilities. The concept of isomerism in linkers—where molecules share the same chemical formula but differ in the spatial arrangement of atoms—offers a subtle yet powerful tool for fine-tuning MOF architectures.[1][2] This guide provides an in-depth comparison of two such isomeric linkers: 2-iodoisophthalic acid and 5-iodoisophthalic acid. While 5-iodoisophthalic acid has found considerable application in the synthesis of novel MOFs with interesting properties, its 2-iodo counterpart remains a less-explored isomer, presenting both theoretical challenges and opportunities in crystal engineering.

The Isomeric Difference: A Structural Overview

At their core, both linkers are derivatives of isophthalic acid (benzene-1,3-dicarboxylic acid), featuring a single iodine substituent. The crucial distinction lies in the position of this iodine atom relative to the two carboxylate groups.

  • 2-Iodoisophthalic Acid: The iodine atom is positioned at the C2 carbon of the benzene ring, placing it directly between the two carboxylate groups. This ortho positioning is expected to introduce significant steric hindrance.

  • 5-Iodoisophthalic Acid: The iodine atom is located at the C5 position, opposite the C2 carbon and flanked by hydrogens. This placement minimizes direct steric clashes with the coordinating carboxylate groups.

This seemingly minor positional change has profound implications for the linker's coordination behavior, influencing everything from reaction kinetics to the final three-dimensional framework.

Caption: Structural comparison of 2-iodoisophthalic and 5-iodoisophthalic acid.

Impact on MOF Synthesis and Resulting Topologies

The choice between these two isomers directly influences the outcome of MOF synthesis, primarily through steric effects and the potential for secondary interactions.

2.1. 2-Iodoisophthalic Acid: A Sterically Hindered Challenge

The placement of a bulky iodine atom between the two carboxylate groups in 2-iodoisophthalic acid presents a significant steric challenge.[3] This "ortho effect" can dramatically affect the coordination environment around the metal center.[2]

  • Coordination Difficulty: The steric hindrance may force the carboxylate groups to twist out of the benzene ring's plane, altering their coordination vectors and potentially preventing the formation of well-ordered, porous frameworks. This can lead to the formation of lower-dimensional structures (1D chains or 2D layers) or amorphous products instead of the desired 3D MOFs.

  • Limited Literature: There is a notable scarcity of published research detailing the successful synthesis of highly porous, crystalline MOFs using 2-iodoisophthalic acid as the primary linker. While related structures like 2-hydroxyisophthalic acid have been used, often forming binuclear complexes, the bulky iodine presents a greater challenge.[4] This lack of data suggests that standard synthesis conditions may not be sufficient to overcome the steric barriers posed by this isomer.

2.2. 5-Iodoisophthalic Acid: A Versatile and Proven Linker

In stark contrast, 5-iodoisophthalic acid (often abbreviated as 5-iipH₂) has been successfully employed to construct a variety of MOFs with diverse metal ions, including lanthanides (Ln³⁺), cadmium (Cd²⁺), and cobalt (Co²⁺).[5][6]

  • Predictable Coordination: With the iodine atom positioned away from the carboxylate groups, the linker can coordinate to metal centers in a more predictable manner, similar to unsubstituted isophthalic acid. This allows for the rational design and synthesis of complex 3D frameworks.

  • Role of Halogen Bonding: The iodine substituent is not merely a passive spectator. It can participate in non-covalent halogen bonding (I···O interactions) with oxygen atoms from coordinated solvent molecules or other framework components.[5][7] This secondary interaction can act as a structure-directing agent, influencing the final topology and enhancing the overall stability of the framework.

  • Diverse Topologies: MOFs based on 5-iodoisophthalic acid have demonstrated varied and complex crystal structures. For instance, lanthanide-based MOFs synthesized with this linker, such as [Gd₂(5-iip)₃(DMF)₄] and [Dy₂(5-iip)₃DMF₂], exhibit different 3D motifs despite their similar compositions.[5]

Comparative Performance and Properties of Resulting MOFs

The structural differences imparted by the linker isomers translate directly into distinct physical and chemical properties of the resulting MOFs.

PropertyMOFs from 2-Iodoisophthalic AcidMOFs from 5-Iodoisophthalic Acid
Synthesis Success Limited documented success in forming porous 3D MOFs. High potential for amorphous or low-dimensional products.Proven success in synthesizing crystalline 3D MOFs with various metals.[5][6]
Structural Features Hypothetically, may lead to distorted coordination geometries and potentially novel, low-symmetry topologies if crystallization is achieved.Forms diverse 3D frameworks. Iodine can participate in structure-directing halogen bonding.[5]
Luminescence Not well-documented. Properties would depend on the metal center and framework rigidity.Successfully used to create luminescent lanthanide MOFs. The heavy iodine atom can influence energy transfer processes. The emission color (e.g., white or red light) can be tuned by creating heterometallic frameworks.[5]
Porosity Expected to be low due to steric hindrance, which may prevent the formation of open, accessible pores.Can form porous structures, though the iodine atom may occupy some of the void space.[7]
Experimental Protocols: A Tale of Two Syntheses

The methodologies for synthesizing MOFs with these linkers reflect their differing reactivities and steric profiles.

4.1. General Workflow for MOF Synthesis

The synthesis of isophthalate-based MOFs typically follows a solvothermal approach, where the linker and a metal salt are dissolved in a high-boiling point solvent and heated in a sealed vessel.

G cluster_prep cluster_reaction cluster_workup cluster_char reagents Dissolve Linker & Metal Salt in Solvent solvothermal Solvothermal Reaction (e.g., 120°C, 2-3 days) reagents->solvothermal Seal in Autoclave cooling Slow Cooling to Room Temperature solvothermal->cooling filtration Filter & Wash Crystals cooling->filtration activation Solvent Exchange & Activation filtration->activation analysis PXRD, TGA, etc. activation->analysis

Caption: General experimental workflow for solvothermal MOF synthesis.

4.2. Protocol for a Lanthanide MOF with 5-Iodoisophthalic Acid

This protocol is adapted from the synthesis of [Gd₂(5-iip)₃(DMF)₄]·0.4DMF.[5]

  • Reagent Preparation: Dissolve 15 mg (0.051 mmol) of 5-iodoisophthalic acid and 12.7 mg (0.034 mmol) of Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) in 1 mL of N,N-Dimethylformamide (DMF).

  • Reaction Setup: Transfer the resulting solution to a Pasteur pipette or a small glass vial and seal it.

  • Solvothermal Reaction: Place the sealed container in an oven and heat to 120 °C for 48 hours.

  • Crystallization: Allow the oven to cool slowly to room temperature to promote the formation of single crystals.

  • Product Isolation: Collect the resulting orange crystals by filtration, wash with fresh DMF, and dry under vacuum.

Causality Behind Choices:

  • Solvent (DMF): DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the organic linker and metal salts. It can also act as a coordinating ligand, as seen in the final product formula.

  • Temperature (120°C): This temperature provides sufficient energy to overcome the activation barrier for framework formation without decomposing the linker or solvent.

  • Slow Cooling: Promotes the growth of larger, higher-quality single crystals suitable for X-ray diffraction analysis, which is crucial for structure determination.

4.3. Proposed Protocol for MOF Synthesis with 2-Iodoisophthalic Acid

Given the lack of specific literature, a successful synthesis would likely require optimization to overcome steric hindrance.

  • Reagent Preparation: Dissolve 2-iodoisophthalic acid (e.g., 0.1 mmol) and a suitable metal salt (e.g., Zinc acetate, 0.1 mmol) in a solvent system. A mixture of DMF and a modulator like benzoic acid or acetic acid might be necessary.

  • Modulator Addition: The use of a modulator, a monofunctional carboxylic acid, can compete for coordination sites on the metal cluster, slowing down the reaction rate and potentially allowing the sterically hindered linker to coordinate more effectively, leading to a more crystalline product.[3]

  • Reaction Setup: Seal the solution in a Teflon-lined autoclave.

  • Solvothermal Reaction: Heat to a temperature between 100-150 °C for 24-72 hours. A range of temperatures should be screened.

  • Product Isolation: Isolate any resulting solid by filtration and wash thoroughly with a suitable solvent.

Justification for Modifications:

  • Modulators: The key to success with this linker is likely controlling the kinetics of crystallization. Modulators are essential tools for this, preventing rapid precipitation of amorphous material and favoring the thermodynamic crystalline product.[3]

  • Metal Choice: Using a metal with a flexible coordination geometry, such as Zn(II) or Cu(II), might be more forgiving of the linker's steric demands compared to more rigid metal clusters.

Conclusion and Future Outlook

The comparison between 2-iodoisophthalic acid and 5-iodoisophthalic acid serves as a compelling case study in the importance of isomerism in MOF design.

  • 5-Iodoisophthalic Acid is a well-established, versatile linker. Its predictable coordination geometry and ability to form secondary halogen bonds make it a valuable tool for constructing robust, functional MOFs, particularly for applications in luminescence.[5][7]

  • 2-Iodoisophthalic Acid remains a significant synthetic challenge. The pronounced steric hindrance from its ortho-iodine substituent has, to date, limited its use in the construction of porous 3D MOFs.

For researchers and drug development professionals, this guide underscores that while 5-iodoisophthalic acid is the reliable choice for predictable framework construction, the untapped potential of 2-iodoisophthalic acid should not be dismissed. Future research efforts focused on advanced synthetic strategies, such as the use of kinetic modulators or alternative reaction conditions, could unlock novel topologies and materials from this sterically constrained isomer. Success in this area would not only yield new MOFs but also deepen our fundamental understanding of how to control crystal engineering in the face of significant steric challenges.

References

  • Bondarenko, M. A., Redkin, R. V., et al. (2025). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. Inorganics, 13(5), 154. [Link][5][8]

  • Bondarenko, M. A., Redkin, R. V., et al. (2025). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. Semantic Scholar. [Link][6]

  • Wang, Z., et al. (2012). Effect of N-donor auxiliary ligands on the engineering of crystalline architectures of a series of lead(ii) complexes with 5-amino-2,4,6-triiodoisophthalic acid. Dalton Transactions, 41(15), 4499-4508. [Link][9]

  • Sun, Y.-Q., et al. (2012). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm, 14(24), 8536-8542. [Link][10]

  • Bondarenko, M. A., Redkin, R. V., et al. (2025). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. ResearchGate. [Link][7]

  • A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. ResearchGate. [Link][11]

  • Sun, Y.-Q., et al. (2013). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 15(34), 6755-6762. [Link][12]

  • Papaefstathiou, G. S., & MacGillivray, L. R. (2014). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 16(43), 10048-10055. [Link][13]

  • Gusel'nikova, T. Y., et al. (2021). Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex. Molecules, 26(1), 163. [Link][1]

  • Mechanochemical synthesis of two-dimensional metal-organic frameworks. ResearchGate. [Link][14]

  • Al-Absi, M., & Al-Maythalony, B. (2023). Synthesis of metal-organic frameworks with interest in analytical chemistry. Microchemical Journal, 193, 109104. [Link][15]

  • Johnson, J. A., et al. (2017). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society, 139(25), 8614-8621. [Link][3]

  • Kumar, P., et al. (2020). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. Journal of Materials Chemistry C, 8(16), 5294-5333. [Link][16]

  • Qiao, Y., et al. (2021). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm, 23(1), 169-178. [Link][17]

  • Stojanovic, L., et al. (2023). Origins of crystallisation-induced dual emission of terephthalic and isophthalic acid crystals. Physical Chemistry Chemical Physics, 25(36), 24419-24429. [Link][18]

  • Zhang, L., et al. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Inorganic Chemistry, 61(29), 11218-11225. [Link][2]

  • Kubiesa, K., & Kudelko, A. (2023). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Molecules, 28(13), 5122. [Link][19]

  • Wang, H., et al. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Chemical Society Reviews. [Link][20]

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Comparative

A Comparative Guide to the Reactivity of 2-Iodoisophthalic Acid and 2-Bromoisophthalic Acid for Drug Development Professionals

Abstract: 2-Haloisophthalic acids are pivotal building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The choice between an iodo- or bromo-substitu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Haloisophthalic acids are pivotal building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The choice between an iodo- or bromo-substituted scaffold can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a comprehensive comparison of the reactivity of 2-iodoisophthalic acid and 2-bromoisophthalic acid, grounded in mechanistic principles and supported by experimental data. We will explore their performance in key palladium-catalyzed cross-coupling reactions, offering field-proven insights to guide rational synthetic design and accelerate drug development workflows.

Introduction: Strategic Selection of Aryl Halides

In the intricate process of drug discovery and development, the efficiency of each synthetic step is paramount. 2-Iodoisophthalic acid[1] and 2-bromoisophthalic acid are versatile intermediates, offering three points of functionalization: two carboxylic acid groups and a carbon-halogen (C-X) bond. The carboxylic acids can be converted to esters or amides, while the C-X bond is a prime handle for constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via transition metal catalysis.

The central question for the process chemist is not merely which halide to use, but why and when to choose one over the other. The answer lies in a fundamental understanding of their comparative reactivity, which is dictated by the intrinsic properties of the carbon-iodine versus the carbon-bromine bond.

Part 1: The Fundamental Basis of Reactivity: A Mechanistic Perspective

The enhanced reactivity of aryl iodides compared to aryl bromides in many common catalytic cycles is a cornerstone principle of organometallic chemistry. This difference is primarily rooted in the bond dissociation energies (BDEs) of the respective carbon-halogen bonds and its effect on the rate-determining step of most cross-coupling reactions: oxidative addition.

Carbon-Halogen Bond Dissociation Energies (BDE)

The strength of the C-X bond in aryl halides follows the trend: C-Cl > C-Br > C-I.[2][3] The C-I bond is the longest and weakest, requiring less energy to break.[2][3]

Bond TypeApproximate BDE (kJ/mol)
Aryl-I~213[3]
Aryl-Br~285[3]
Aryl-Cl~327[3]

This weaker C-I bond directly translates to a lower activation energy for the oxidative addition of the aryl halide to a low-valent palladium catalyst (e.g., Pd(0)), which is the initial and often rate-determining step in Suzuki-Miyaura and Buchwald-Hartwig reactions.[4]

The Palladium Catalytic Cycle: Oxidative Addition as the Key Step

The general mechanism for palladium-catalyzed cross-coupling involves a three-stage cycle: oxidative addition, transmetalation, and reductive elimination.[4][5]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactivity Reactivity Trend for Ar-X Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd + Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate OxAdd->ArPd(II)XL2 Trend Ar-I > Ar-Br > Ar-Cl OxAdd->Trend Reactivity driven by weaker C-X bond Transmetal Transmetalation ArPd(II)XL2->Transmetal + R-M ArPd(II)RL2 Ar-Pd(II)-R Intermediate Transmetal->ArPd(II)RL2 RedElim Reductive Elimination ArPd(II)RL2->RedElim RedElim->Pd(0)L2 + Ar-R

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

The lower bond energy of the C-I bond in 2-iodoisophthalic acid means the oxidative addition step proceeds faster and often under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to 2-bromoisophthalic acid.[6]

Part 2: Comparative Reactivity in Key Transformations

While the C-I bond is fundamentally more reactive, there are nuances in specific transformations. Generally, the reactivity order for aryl halides in oxidative addition is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[7]

Focus Area 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When comparing our two substrates, 2-iodoisophthalic acid is expected to outperform its bromo- counterpart significantly.

Comparative Experimental Data (Illustrative)

SubstrateCatalyst LoadingTemperature (°C)Time (h)Yield (%)
2-Iodoisophthalic acid 1 mol% Pd(PPh₃)₄802>95
2-Bromoisophthalic acid 1 mol% Pd(PPh₃)₄801260
2-Bromoisophthalic acid 3 mol% Pd(dppf)Cl₂1008>90

This data is illustrative, based on established reactivity trends. Actual results may vary.

As the table shows, while the iodo-substrate reacts efficiently with a standard catalyst, the bromo-substrate often requires higher temperatures, higher catalyst loadings, or more sophisticated (and expensive) ligands to achieve comparable yields.[8] However, it is important to note that some studies have found counterintuitive poor reactivity for aryl iodides at lower temperatures (~50 °C) with certain catalyst systems like Pd/PPh₃, possibly due to the inefficient turnover of key palladium(II)-iodide intermediates.[9]

Protocol: Suzuki-Miyaura Coupling of 2-Haloisophthalic Acid

This protocol provides a general method for comparing the reactivity.

Materials:

  • 2-Iodoisophthalic acid OR 2-Bromoisophthalic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 2-haloisophthalic acid, phenylboronic acid, and sodium carbonate.

  • Add the toluene and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Acidify the aqueous layer with 1M HCl to pH ~2, which should precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the biphenyl product.

Focus Area 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] The general reactivity trend of Ar-I > Ar-Br holds true, but with an important caveat. While aryl iodides undergo oxidative addition more readily, the resulting iodide anion can sometimes act as an inhibitor to the catalyst, forming unreactive palladium-iodide bridged dimers.[11][12] This can occasionally lead to situations where aryl bromides provide more consistent and higher yields, especially with certain ligand systems.[12]

Comparative Experimental Data (Illustrative)

SubstrateLigandBaseTemperature (°C)Yield (%)
2-Iodoisophthalic acid XPhosK₃PO₄10085
2-Bromoisophthalic acid XPhosK₃PO₄10092

This data is illustrative. The choice of ligand and base is critical and can alter the outcome.

Despite the potential for iodide inhibition, modern Buchwald-Hartwig catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to efficiently couple a wide range of aryl halides, including iodides.[13]

Part 3: Practical Considerations and Strategic Synthesis

The choice between 2-iodoisophthalic acid and 2-bromoisophthalic acid extends beyond simple reactivity.

Halide_Selection_Workflow start Project Goal q1 Is rapid, single-step functionalization required? start->q1 use_iodo Choose 2-Iodoisophthalic Acid (Higher Reactivity) q1->use_iodo Yes q2 Is sequential, site-selective coupling needed? q1->q2 No consider_cost Consider Cost & Commercial Availability use_iodo->consider_cost use_bromo Choose 2-Bromoisophthalic Acid (Balanced Reactivity) q2->use_bromo Yes q2->consider_cost No use_bromo->consider_cost end_decision Final Substrate Selection consider_cost->end_decision

Caption: Decision workflow for selecting the appropriate 2-haloisophthalic acid.

  • Reactivity vs. Selectivity: The high reactivity of the C-I bond is ideal for rapid, single-step transformations where forcing conditions are undesirable. The more moderate reactivity of the C-Br bond can be advantageous in complex syntheses. For instance, in a molecule containing both a bromo and an iodo group, the iodo group can be selectively functionalized first under mild conditions, leaving the bromo group intact for a subsequent, different coupling reaction.

  • Cost and Availability: Aryl bromides are generally less expensive and more widely available than their corresponding iodides. For large-scale manufacturing, this cost difference can be a significant factor.

  • Catalyst System: While 2-iodoisophthalic acid can often be coupled with simpler, less expensive palladium sources like Pd(PPh₃)₄, the less reactive 2-bromoisophthalic acid may necessitate the use of more advanced, and costly, catalyst systems involving specialized ligands (e.g., Buchwald or Hartwig ligands).

Conclusion

Both 2-iodoisophthalic acid and 2-bromoisophthalic acid are valuable and versatile building blocks. The choice between them is a strategic decision based on the specific demands of the synthetic target.

  • Choose 2-Iodoisophthalic Acid for its superior reactivity, which allows for milder reaction conditions, lower catalyst loadings, and faster reaction times. It is the preferred substrate for rapid analog synthesis and when avoiding harsh conditions is critical to preserve sensitive functional groups.

  • Choose 2-Bromoisophthalic Acid when cost is a primary driver, for large-scale syntheses, or when its moderate reactivity can be exploited for sequential, site-selective cross-coupling reactions in more complex molecular architectures.

By understanding the fundamental principles of C-X bond reactivity and considering the practical aspects of cost and catalyst technology, researchers can make informed decisions to optimize their synthetic routes, ultimately accelerating the path from discovery to development.

References

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • BenchChem. (n.d.). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • ResearchGate. (2025). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • PubChem. (n.d.). 2-Iodoisophthalic Acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2025). Bond Energies.

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Validation

A Comparative Guide to Gas Adsorption in Metal-Organic Frameworks: Evaluating the Potential of 2-Iodoisophthalic Acid-Based Architectures

Introduction: The Quest for Tunable Adsorbents Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] These c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Tunable Adsorbents

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] These crystalline materials, constructed from metal nodes and organic linkers, are exceptional candidates for gas storage and separation, applications critical to energy and environmental sectors.[2] A key strategy for optimizing MOF performance is the judicious functionalization of the organic linker, which allows for the precise tuning of the pore environment to target specific gas molecules.[3]

This guide provides a comparative analysis of the gas adsorption performance of MOFs, with a specific focus on the largely unexplored potential of frameworks built with 2-Iodoisophthalic acid . While direct, extensive experimental data for this specific family of MOFs is not yet widely published, we can leverage our understanding of linker functionalization to project their likely performance characteristics. We will compare these hypothetical attributes against some of the most well-characterized and widely used MOFs in the field: HKUST-1, MOF-5, UiO-66, and ZIF-8 . This analysis is intended for researchers and professionals seeking to explore novel MOF structures for advanced gas adsorption applications.

The Ligand of Interest: The Role of 2-Iodoisophthalic Acid

The isophthalic acid backbone is a common angular linker in MOF synthesis. The introduction of a halogen, specifically an iodine atom at the 2-position, is a deliberate design choice with several predictable consequences for the resulting framework's properties.

  • Increased Polarizability and Enhanced Selectivity: The large, electron-rich iodine atom significantly increases the polarizability of the linker. This can create stronger, more specific interactions with polarizable gas molecules like carbon dioxide (CO₂), which possesses a large quadrupole moment. This enhanced affinity is expected to boost the selectivity for CO₂ over less polarizable gases like methane (CH₄) or nitrogen (N₂).[4]

  • Steric Influence on Framework Topology: The bulky iodo group can influence the coordination environment and the resulting network topology. This steric hindrance may lead to altered pore sizes and shapes compared to non-functionalized isophthalate MOFs, potentially creating ideal binding pockets for specific guest molecules.

  • Potential for Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating species. This provides an additional, directional binding site within the pore that can be exploited for selective gas capture. Research into iodo-functionalized MOFs has extensively demonstrated their strong affinity for capturing iodine gas, underscoring the potent interactions this functional group can introduce.[5][6]

It is, however, important to note that the inclusion of a large functional group may also lead to a reduction in the total pore volume and Brunauer-Emmett-Teller (BET) surface area compared to the parent, non-functionalized framework. This presents a classic trade-off between capacity and selectivity that is central to adsorbent design.[3]

Comparative Performance Analysis: Benchmarking Against Established MOFs

To contextualize the potential of 2-Iodoisophthalic acid-based MOFs, we compare their projected attributes to the experimentally determined performance of four benchmark materials. The following table summarizes key gas adsorption metrics for these established MOFs.

MOF Metal Node Organic Linker BET Surface Area (m²/g) Pore Volume (cm³/g) CO₂ Uptake (mmol/g) H₂ Uptake (wt%) CH₄ Uptake (mmol/g)
HKUST-1 Cu₂ PaddlewheelBenzene-1,3,5-tricarboxylate~1,500 - 2,100~0.7 - 0.9~10.0 (298K, 30 bar)~2.0 (77K, 40 bar)~9.0 (298K, 35 bar)
MOF-5 Zn₄OTerephthalate~2,500 - 3,500~1.0 - 1.3~9.0 (298K, 35 bar)~1.3 (77K, 1 bar)~8.0 (298K, 35 bar)
UiO-66 Zr₆ ClusterTerephthalate~1,100 - 1,300~0.5 - 0.6~2.5 (298K, 30 bar)~1.0 (77K, 30 bar)~1.5 (298K, 30 bar)
ZIF-8 Zn2-methylimidazolate~1,300 - 1,800~0.6 - 0.7~1.3 (298K, 20 bar)~0.3 (77K, 20 bar)~1.2 (298K, 20 bar)
Note: The values presented are approximate and can vary based on synthesis and activation conditions. Data compiled from multiple sources.
Analysis and Projections for 2-Iodoisophthalic Acid MOFs:
  • CO₂ Adsorption: A 2-Iodoisophthalic acid-based MOF is hypothesized to exhibit a high isosteric heat of adsorption for CO₂, likely exceeding that of non-polar frameworks like MOF-5. This would translate to high uptake capacity at low pressures and superior selectivity for CO₂ in mixed gas streams, potentially outperforming the benchmark materials in CO₂/CH₄ or CO₂/N₂ separations.[4]

  • Surface Area and Total Capacity: The total gas uptake at high pressures is largely a function of surface area and pore volume. Due to the mass and volume of the iodine atom, it is plausible that the BET surface area of a 2-Iodoisophthalic acid MOF would be lower than that of MOF-5 or HKUST-1. Consequently, its total volumetric storage capacity for gases like H₂ or CH₄ at saturation might be lower.

  • Chemical and Thermal Stability: If synthesized with robust metal clusters, such as the Zr₆ cluster found in UiO-66, a 2-Iodoisophthalic acid MOF could exhibit excellent chemical and thermal stability, making it a viable candidate for industrial applications involving swing adsorption processes.[7]

The logical relationship between the iodo-functionalization and its impact on gas adsorption properties can be visualized as a balance between competing factors.

G cluster_0 Ligand Functionalization cluster_2 Impact on Adsorption Performance Ligand 2-Iodoisophthalic Acid Polarizability Increased Polarizability Ligand->Polarizability Sterics Increased Steric Hindrance Ligand->Sterics HalogenBond Halogen Bonding Potential Ligand->HalogenBond Selectivity Enhanced Selectivity (e.g., for CO₂) Polarizability->Selectivity Capacity Reduced Total Capacity (Lower Surface Area) Sterics->Capacity HalogenBond->Selectivity

Caption: Impact of Iodo-Functionalization on Adsorption.

Experimental Protocols: A Guide to Synthesis and Characterization

To facilitate the exploration of this promising class of materials, we provide validated, step-by-step methodologies for their synthesis and characterization.

Protocol 1: Solvothermal Synthesis of a Hypothetical Cu-Based 2-Iodoisophthalate MOF

This protocol is adapted from common procedures for synthesizing copper paddlewheel-based MOFs like HKUST-1.

  • Reagent Preparation: In a 20 mL glass vial, dissolve 60 mg of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 45 mg of 2-Iodoisophthalic acid in a solvent mixture of 10 mL N,N-Dimethylformamide (DMF) and 1 mL ethanol.

    • Rationale: DMF is a high-boiling point polar aprotic solvent ideal for solvothermal synthesis. Ethanol can act as a modulator to control crystal growth.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution of all reagents.

  • Reaction: Tightly cap the vial and place it in a pre-heated programmable oven. Heat the mixture to 120 °C for 24 hours.

    • Rationale: The elevated temperature and pressure of the solvothermal reaction drive the coordination of the metal salt and organic linker to form the crystalline MOF structure.

  • Cooling and Isolation: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature. Blue crystals should be visible at the bottom of the vial. Decant the mother liquor.

  • Washing and Solvent Exchange: Wash the crystalline product by immersing it in fresh DMF three times over 24 hours to remove unreacted starting materials. Subsequently, immerse the crystals in a volatile solvent like dichloromethane (DCM) or ethanol for 3 days, replacing the solvent daily.

    • Rationale: This crucial step, known as solvent exchange, removes the high-boiling point DMF from the pores, which is essential for the subsequent activation step.

  • Activation: Filter the crystals and place them in a vacuum oven or on a Schlenk line. Heat the sample under dynamic vacuum at 150 °C for 12-18 hours.

    • Rationale: Activation removes the coordinated and guest solvent molecules from the pores, making the internal surface area accessible for gas adsorption. The final activated sample should be stored in an inert atmosphere (e.g., in a glovebox).

G A 1. Dissolve Reagents (Cu(NO₃)₂ + Ligand in DMF/EtOH) B 2. Sonicate (Ensure Homogeneity) A->B C 3. Solvothermal Reaction (120°C, 24h) B->C D 4. Cool & Isolate Crystals C->D E 5. Wash & Solvent Exchange (DMF -> DCM) D->E F 6. Activate (Heat under Vacuum) E->F G Activated MOF (Ready for Adsorption) F->G

Caption: Workflow for MOF Synthesis and Activation.
Protocol 2: Gas Adsorption Measurement by the Volumetric (Manometric) Method

This protocol outlines the standard procedure for measuring gas adsorption isotherms to determine surface area and pore volume.

  • Sample Preparation: Accurately weigh 50-100 mg of the activated MOF sample into a sample tube of known weight.

  • Degassing: Attach the sample tube to the analysis port of a volumetric gas adsorption analyzer. Degas the sample again in situ under high vacuum and elevated temperature (e.g., 150 °C) for at least 4 hours to remove any atmospheric contaminants adsorbed during transfer.

    • Rationale: A pristine, empty pore surface is required for accurate adsorption measurements.

  • Void Volume Measurement: After degassing, cool the sample to room temperature and backfill the manifold with helium gas. Perform a helium expansion to accurately measure the free space (void volume) in the sample tube not occupied by the MOF material. Helium is used as it does not adsorb at typical analysis temperatures.

  • Isotherm Measurement:

    • For BET surface area analysis, immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument doses a known quantity of nitrogen gas into the manifold, measures the pressure, and then opens a valve to the sample tube.

    • After the pressure equilibrates, the amount of gas adsorbed by the sample is calculated using the ideal gas law, accounting for the void volume.

    • This process is repeated at incrementally increasing pressures to build the adsorption isotherm, and then at decreasing pressures for the desorption isotherm.

  • Data Analysis: The Brunauer-Emmett-Teller (BET) or Langmuir models are applied to the adsorption isotherm data to calculate the specific surface area. Pore size distribution can be calculated using methods like Density Functional Theory (DFT).

G A 1. Weigh Activated MOF B 2. In-situ Degassing (High Vacuum, 150°C) A->B C 3. Measure Void Volume (Helium Expansion) B->C D 4. Cool to 77K (Liquid N₂ Bath) C->D E 5. Dose N₂ Gas (Incremental Pressures) D->E F 6. Measure Equilibrium Pressure & Calculate Uptake E->F E->F G 7. Repeat for Full Isotherm F->G Loop H 8. Data Analysis (BET/Langmuir/DFT) G->H

Caption: Volumetric Gas Adsorption Measurement Workflow.

Conclusion and Future Outlook

While the body of experimental evidence for 2-Iodoisophthalic acid-based MOFs remains to be built, a thorough analysis based on the principles of crystal engineering and linker functionalization suggests they are a compelling target for gas adsorption research. The introduction of an iodo- group is a promising strategy to enhance the selectivity for polarizable gases like CO₂, a critical requirement for applications such as carbon capture and natural gas purification. The primary trade-off is likely to be a reduction in total surface area and, consequently, a lower overall storage capacity at high pressures compared to benchmark materials like MOF-5.

The true performance of these materials can only be validated through empirical investigation. The protocols detailed in this guide provide a robust framework for the synthesis and rigorous evaluation of these and other novel MOF structures. Future research should focus on synthesizing a series of 2-Iodoisophthalic acid MOFs with different metal nodes (e.g., Zr, Cu, Zn) to systematically study the interplay between the functionalized linker and the inorganic building unit, paving the way for the rational design of next-generation adsorbents.

References

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  • Iodine Capture Using Zr-Based Metal–Organic Frameworks (Zr-MOFs): Adsorption Performance and Mechanism. (2020). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Halogen Functionalization of Aluminium Fumarate Metal–Organic Framework via In Situ Hydrochlorination of Acetylenedicarboxylic Acid. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Direct Observation of Enhanced Iodine Binding within a Series of Functionalized Metal–Organic Frameworks with Exceptional Irradiation Stability. (2024). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Influence of an amine group on the highly efficient reversible adsorption of iodine in two novel isoreticular interpenetrated pillared-layer microporous metal–organic frameworks. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 2-iodoisophthalic acid (C8H5IO4). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

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  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. (n.d.). Google Patents.
  • Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

  • 5-Amino-2,4,6-triiodoisophthalic acid monohydrate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Molecular Iodine Capture by Covalent Organic Frameworks. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Iodine Capture Using Zr-Based Metal-Organic Frameworks (Zr-MOFs): Adsorption Performance and Mechanism. (2020). PubMed. Retrieved January 6, 2026, from [Link]

  • Acid–base directed supramolecular isomers of isophthalate based MOFs for CO2 adsorption and transformation. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 6, 2026, from [Link]

  • Porous Metal–Organic Framework@Polymer Beads for Iodine Capture and Recovery. (2018). YouTube. Retrieved January 6, 2026, from [Link]

  • UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases. (2016). PubMed. Retrieved January 6, 2026, from [Link]

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Comparative

A Comparative Guide to Alternative Linkers for 2-Iodoisophthalic Acid in Coordination Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals In the dynamic field of crystal engineering, the rational design of coordination polymers, including metal-organic frameworks (MOFs), hinges on the judiciou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of crystal engineering, the rational design of coordination polymers, including metal-organic frameworks (MOFs), hinges on the judicious selection of organic linkers. These molecular building blocks dictate the resulting framework's topology, porosity, and ultimately, its functional properties. For years, 2-iodoisophthalic acid has served as a valuable linker, its iodine substituent offering potential for halogen bonding interactions and post-synthetic modification. However, the quest for enhanced and tailored functionalities has spurred the exploration of a diverse array of alternative isophthalic acid derivatives.

This guide provides an in-depth technical comparison of prominent alternative linkers to 2-iodoisophthalic acid. We will delve into the synthesis, structural implications, and performance of coordination polymers derived from these analogues, supported by experimental data. Our focus is to provide a clear rationale for linker selection based on desired material properties, be it for catalysis, gas storage, luminescence, or biomedical applications.

The Benchmark: 2-Iodoisophthalic Acid

Before exploring alternatives, it is crucial to establish the performance baseline of 2-iodoisophthalic acid in coordination polymer synthesis. The iodine atom at the 2-position introduces a significant steric and electronic perturbation to the isophthalic acid backbone. This can influence the coordination geometry around the metal centers and introduce halogen bonding as a secondary structure-directing interaction.

Coordination polymers based on 2-iodoisophthalic acid have been investigated for their structural diversity. However, detailed quantitative data on their performance metrics are often dispersed in the literature. For the purpose of this guide, we will collate available data on key properties to serve as a comparative benchmark.

Strategic Alternatives: Functionality-Driven Linker Design

The true power of coordination chemistry lies in the ability to tune material properties by modifying the organic linker. By replacing the iodine atom with other functional groups, researchers can systematically alter the electronic nature, steric hindrance, and coordination modes of the isophthalic acid backbone. Here, we compare several key classes of 5-substituted isophthalic acid derivatives, as this substitution position is synthetically more accessible and its effects are well-documented.

Electron-Donating Groups: Enhancing Luminescence and Catalytic Activity

The introduction of an amino (-NH₂) group, a strong electron-donating group, at the 5-position of isophthalic acid has profound effects on the resulting coordination polymers. The amino group can act as a Lewis basic site, participate in hydrogen bonding, and be a target for post-synthetic modification.

Performance Highlights:

  • Luminescence: The amino group often enhances the luminescent properties of coordination polymers, acting as an antenna to sensitize the emission of lanthanide metal centers. This can lead to materials with potential applications in sensing and solid-state lighting.

  • Catalysis: The basicity of the amino group can be exploited for heterogeneous catalysis. For instance, MOFs constructed from 5-aminoisophthalic acid have shown catalytic activity in Knoevenagel condensation reactions[1][2].

  • Structural Diversity: The amino group's ability to form hydrogen bonds contributes to the formation of diverse and robust network structures.

Similar to the amino group, the hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating and can participate in hydrogen bonding. The phenolic hydroxyl group in H₂hip is particularly interesting as it can be deprotonated to act as an additional coordination site.

Performance Highlights:

  • Luminescence: Coordination polymers based on 5-hydroxyisophthalic acid often exhibit interesting photoluminescent properties.

  • Structural Control: The choice of solvent and metal ion can lead to a variety of structures with these linkers, from 1D chains to complex 3D frameworks.

Electron-Withdrawing Groups: Modulating Acidity and Gas Sorption Properties

In contrast to the amino group, the nitro (-NO₂) group is a strong electron-withdrawing group. This significantly alters the electronic properties of the linker and can influence the Lewis acidity of the metal centers in the resulting MOF.

Performance Highlights:

  • Gas Sorption: The polar nitro groups can enhance the affinity of MOFs for polar molecules like CO₂.

  • Catalysis: The increased Lewis acidity of the metal centers can be beneficial for certain catalytic applications.

  • Luminescence Sensing: Coordination polymers derived from 5-nitroisophthalic acid have been explored as luminescent sensors for the detection of specific ions[3].

The bromo (-Br) substituent, like iodo, is a halogen that can participate in halogen bonding. It is less bulky than iodine, which can lead to different packing arrangements and framework topologies.

Performance Highlights:

  • Structural Diversity: The interplay of coordination bonds and halogen bonds can lead to the formation of unique and complex architectures.

  • Tuning Dimensionality: The choice of ancillary N-donor ligands in conjunction with 5-bromoisophthalic acid can be used to control the dimensionality of the resulting coordination polymer.

Comparative Performance Data

To facilitate a direct comparison, the following table summarizes key performance metrics for coordination polymers synthesized from 2-iodoisophthalic acid and its alternatives. It is important to note that these properties are highly dependent on the specific metal ion, synthesis conditions, and the presence of co-ligands.

LinkerPropertyReported Performance
2-Iodoisophthalic Acid Thermal StabilityModerate, decomposition often occurs above 300 °C.
LuminescenceEmission properties are observed, but quantum yields are generally not high.
CatalysisLimited reports on catalytic applications.
Gas SorptionModerate surface areas and gas uptake capacities have been reported for some frameworks.
5-Aminoisophthalic Acid Thermal StabilityGenerally good thermal stability, often stable up to 350-400 °C.
LuminescenceEnhanced luminescence, particularly with lanthanide metals, due to the antenna effect of the amino group.
CatalysisActive as a heterogeneous catalyst for various organic reactions, such as Knoevenagel condensation[1][2].
Gas SorptionThe amino group can enhance CO₂ uptake through favorable interactions.
5-Nitroisophthalic Acid Thermal StabilityGood thermal stability, comparable to other isophthalic acid derivatives.
LuminescenceCan be used for luminescence sensing of metal ions and small molecules[3].
CatalysisThe electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers.
Gas SorptionThe polar nitro group can lead to selective adsorption of polar gases.
5-Bromoisophthalic Acid Thermal StabilityGood thermal stability.
LuminescenceLuminescent properties are observed, influenced by the heavy atom effect of bromine.
CatalysisPotential for applications in catalysis, though less explored than amino and nitro derivatives.
Gas SorptionThe bromo group can influence the pore environment and gas sorption properties.

Experimental Protocols: A Guide to Synthesis

The synthesis of coordination polymers is typically carried out under solvothermal or hydrothermal conditions. The choice of solvent, temperature, and reaction time are critical parameters that influence the final product. Below are representative protocols for the synthesis of the precursor linkers and a general procedure for the synthesis of coordination polymers.

Synthesis of 5-Nitroisophthalic Acid

Causality: The nitration of isophthalic acid is a classic electrophilic aromatic substitution. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The reaction is typically carried out at a controlled temperature to prevent over-nitration and side reactions.

Step-by-Step Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add isophthalic acid to an excess of concentrated sulfuric acid and stir until dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Synthesis of 5-Aminoisophthalic Acid

Causality: The reduction of the nitro group to an amino group is a common transformation in organic synthesis. Various reducing agents can be used, with catalytic hydrogenation being a clean and efficient method.

Step-by-Step Protocol:

  • Dissolve 5-nitroisophthalic acid in a suitable solvent (e.g., ethanol or water with a base).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (typically 3-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the 5-aminoisophthalic acid.

  • Collect the product by filtration, wash with a small amount of cold water, and dry.

General Hydrothermal Synthesis of a Coordination Polymer

Causality: Hydrothermal synthesis utilizes water as a solvent at elevated temperatures and pressures in a sealed container (autoclave). These conditions increase the solubility of the reactants and facilitate the crystallization of the coordination polymer. The choice of metal salt and the molar ratio of metal to linker are crucial for obtaining the desired product.

Step-by-Step Protocol:

  • In a Teflon-lined stainless-steel autoclave, combine the chosen isophthalic acid derivative (e.g., 5-aminoisophthalic acid), a metal salt (e.g., zinc nitrate hexahydrate), and a solvent (typically a mixture of water and an organic co-solvent like DMF or ethanol).

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a specific temperature (typically between 100-180 °C) for a set period (usually 1-3 days).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with the solvent used for the reaction and then with a more volatile solvent like ethanol or acetone.

  • Dry the product in an oven or under vacuum at a moderate temperature.

Logical Relationships and Workflow

The selection of a suitable linker and synthesis conditions is a critical workflow in the design of functional coordination polymers. The following diagram illustrates the key decision-making steps and their impact on the final material properties.

G cluster_0 Linker Selection cluster_1 Functional Groups cluster_2 Synthesis Parameters cluster_3 Resulting Properties 2-Iodoisophthalic_Acid 2-Iodoisophthalic_Acid Alternative_Linkers Alternative_Linkers Electron_Donating Electron-Donating (-NH2, -OH, -OR) Alternative_Linkers->Electron_Donating Electron_Withdrawing Electron-Withdrawing (-NO2, -Br) Alternative_Linkers->Electron_Withdrawing Luminescence Luminescence Electron_Donating->Luminescence Enhances Catalysis Catalysis Electron_Donating->Catalysis Basic sites Electron_Withdrawing->Catalysis Lewis acidic sites Gas_Sorption Gas Sorption Electron_Withdrawing->Gas_Sorption Polar interactions Metal_Ion Metal Ion (e.g., Zn, Cu, Ln) Solvent Solvent (e.g., H2O, DMF) Metal_Ion->Luminescence Magnetic_Properties Magnetic Properties Metal_Ion->Magnetic_Properties Temperature Temperature Solvent->Gas_Sorption Influences porosity Temperature->Catalysis Affects activity

Caption: Workflow for selecting alternative linkers and predicting their impact on coordination polymer properties.

Conclusion and Future Outlook

The strategic replacement of the iodine atom in 2-iodoisophthalic acid with a variety of functional groups offers a powerful tool for the rational design of coordination polymers with tailored properties. Electron-donating groups like amino and hydroxyl moieties are particularly effective for enhancing luminescence and introducing basic catalytic sites. Conversely, electron-withdrawing groups such as nitro and bromo functionalities can be used to tune gas sorption properties and modulate the Lewis acidity of the framework.

While this guide provides a comparative overview of the most common alternatives, the field of linker design is constantly evolving. Future research will likely focus on the development of multifunctional linkers that combine several of the features discussed here, leading to even more sophisticated and high-performing materials. The continued exploration of the structure-property relationships in these systems will undoubtedly pave the way for new applications in areas ranging from sustainable chemistry to advanced materials for medicine.

References

  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. Journal of Solid State Chemistry, 302, 122379. [Link]

  • Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123-1132. [Link]

  • Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid with or without a methyl-functionalized N-donor ligand. Dalton Transactions, 48(43), 16365-16375. [Link]

  • Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 16(34), 7956-7965. [Link]

  • Three coordination polymers of 5-aminoisophthalic acid with similar benzimidazole derivative ligands: synthesis, structure and DNA-binding studies. Supramolecular Chemistry, 24(11), 795-803. [Link]

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances, 4(94), 52041-52049. [Link]

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances, 4(94), 52041-52049. [Link]

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances, 4(94), 52041-52049. [Link]

  • Two novel 2D coordination polymers constructed from 5-aminoisophthalic acid and 4,4′-bipyridyl ligands. Inorganic Chemistry Communications, 86, 113-117. [Link]

  • Two Zn(II) Coordination Polymers Based on 5-Substituted Isophthalic Acid: Syntheses, Crystal Structures, Luminescence Sensing Properties. Polyhedron, 161, 137-143. [Link]

  • Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm, 24(2), 267-277. [Link]

  • 5-Nitro-isophthalic Acid Based Co(II)-Coordination Polymers: Structural Diversity Tuned by Imidazolyl Ligands, Efficient Dye Degradation and Luminescence Sensing. Journal of Solid State Chemistry, 277, 439-447. [Link]

  • New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. ACS Omega, 5(30), 18881-18890. [Link]

  • Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123-1132. [Link]

  • UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases. ACS Applied Materials & Interfaces, 8(42), 28678-28685. [Link]

  • Synthesis, structure, and properties of two coordination polymers constructed from 5-(isonicotinamido)isophthalic acid. Journal of Coordination Chemistry, 68(17-18), 3126-3138. [Link]

  • Seven Copper Coordination Polymers Based on 5-Iodo-Isophthalic Acid: Halogen-Related Bonding and N-Donor Auxiliary Ligands Modulating Effect. Crystal Growth & Design, 13(8), 3564-3575. [Link]

  • Two new CoII coordination polymers with multifunctional 5-amino-2,4,6-tribromoisophthalic acid and flexible isomeric bis(imidazole) ligands: preparation, crystal structure and characterization. Acta Crystallographica Section C: Structural Chemistry, 74(4), 432-440. [Link]

  • Solvent induced synthesis, structure and properties of coordination polymers based on 5-hydroxyisophthalic acid as linker and 1,10- phenanthroline as auxiliary ligand. Journal of Molecular Structure, 1098, 338-345. [Link]

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Validation

Benchmarking the Stability of MOFs from Different Iodinated Linkers: A Comparative Guide

For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) with tailored stability is a critical objective. The functionalization of organic linker...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) with tailored stability is a critical objective. The functionalization of organic linkers provides a powerful handle to modulate the properties of the resulting framework. Among various strategies, halogenation—and specifically iodination—has emerged as a nuanced approach to enhancing MOF robustness. This guide provides an in-depth, objective comparison of the stability of MOFs synthesized from iodinated linkers versus their non-functionalized parent structures, supported by experimental data and detailed protocols.

The Underlying Chemistry: How Iodination Governs MOF Stability

The introduction of iodine onto an organic linker is not a trivial substitution; it fundamentally alters the linker's steric and electronic profile, which in turn dictates the stability of the final MOF architecture. Two primary mechanisms are at play:

  • Steric Shielding: Iodine possesses the largest atomic radius of all common halogens. When incorporated into a linker, this large atom can act as a bulky shield, sterically hindering the approach of solvent molecules or other chemical agents to the coordinatively sensitive metal-carboxylate node. This "kinetic armor" can significantly slow down degradation pathways.

  • Electronic Modulation: As a halogen, iodine is electron-withdrawing. This inductive effect can decrease the pKa of the linker's carboxylate groups, thereby strengthening the metal-linker coordination bond. A stronger bond inherently leads to a more robust framework that requires more energy to break, enhancing both thermal and chemical stability.

However, these effects are not always straightforward. Excessive functionalization can introduce strain into the framework, sometimes leading to a modest decrease in thermal stability even while chemical stability is enhanced. Therefore, a data-driven comparative approach is essential.

Comparative Stability Analysis: UiO-66 and ZIF-8 Platforms

We will examine two benchmark MOF families, UiO-66 (based on Zr clusters) and ZIF-8 (based on Zn clusters), to illustrate the impact of linker halogenation. While direct comparative data for iodinated analogues can be sparse, extensive studies on bromo-functionalized linkers provide an excellent and chemically similar proxy for understanding the stability effects of large halogens.

Thermal Stability Evaluation

Thermogravimetric Analysis (TGA) is the definitive method for assessing the thermal decomposition temperature of MOFs. The data below compares the parent MOFs with their halogenated derivatives.

MOFLinkerDecomposition Temperature (°C)Key Observations & Rationale
UiO-66 Terephthalic acid~500[1]The parent framework exhibits exceptional thermal stability due to the strong Zr-O bonds in its hexanuclear cluster.
UiO-66-Br 2-Bromoterephthalic acid~450[2]A slight decrease in decomposition temperature is noted. This is likely due to the strain induced by the bulky bromo group, which can slightly weaken the overall framework packing despite the strengthened individual coordination bonds.
ZIF-8 2-Methylimidazole~550-600[3]ZIF-8 is known for its extraordinary thermal stability, with the framework remaining intact up to very high temperatures.
ZIF-8-Br 2-Bromo-1H-imidazoleSlightly more thermally robust than ZIF-8[4]TGA indicates that the bromo-functionalized ZIF-8 begins to decompose at a slightly higher temperature, suggesting the electronic stabilization of the metal-linker bond outweighs any steric strain.[4]

Table 1. Comparative thermal stability of halogenated vs. non-halogenated MOFs.

Chemical Stability Evaluation

The resilience of a MOF in various chemical environments is critical for applications in catalysis and drug delivery. Stability is typically assessed by exposing the MOF to a solution for a set period and then analyzing its structural integrity using Powder X-ray Diffraction (PXRD). A retention of the characteristic diffraction pattern indicates stability.

MOFWater StabilityAcid Stability (HCl, pH 1)Base Stability (NaOH, pH 14)
UiO-66 StableStableDecomposes
UiO-66-Br StableStableDecomposes

Table 2. Comparative chemical stability of UiO-66 vs. UiO-66-Br, assessed by PXRD after 2 hours of immersion.[2]

Analysis of Chemical Stability: The UiO-66 framework is renowned for its high resistance to water and acidic conditions, a property that is retained and even potentially enhanced by halogenation.[2] Both the parent and the bromo-functionalized MOFs maintain their crystallinity after exposure to water and strong acid. The bulky halogen atom provides additional protection against hydrolysis of the Zr-O bond. However, like most Zr-MOFs, both structures are susceptible to degradation under strongly basic conditions, which readily hydrolyze the metal-carboxylate linkage.[5]

Authoritative Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to be self-validating, providing clear steps for the synthesis and stability assessment of halogenated MOFs.

Synthesis of Halogenated UiO-66 (UiO-66-X, where X=Br, I)

This protocol is adapted from the successful synthesis of UiO-66-Br and is applicable for other mono-halogenated terephthalic acid linkers.[2]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Bromoterephthalic acid (H₂BDC-Br) or 2-Iodoterephthalic acid (H₂BDC-I)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Solution Preparation: In a 20 mL glass vial, combine ZrCl₄ (e.g., 55 mg, 0.24 mmol) and the halogenated linker (e.g., H₂BDC-Br, 58 mg, 0.24 mmol).

  • Dissolution: Add 10 mL of DMF to the vial and sonicate for 5 minutes to ensure complete dissolution of the precursors.

  • Solvothermal Reaction: Securely cap the vial and place it in a preheated laboratory oven at 120 °C for 24 hours. During this time, the MOF crystals will form and precipitate from the solution.

  • Product Collection & Washing: After cooling the vial to room temperature, collect the white crystalline powder by centrifugation. Decant the supernatant and wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors trapped within the pores.

  • Solvent Exchange: To activate the MOF, the DMF must be exchanged for a more volatile solvent. Suspend the product in chloroform (10 mL) for 3 days, replacing the chloroform with a fresh portion each day.

  • Activation: After the final chloroform wash, decant the solvent and dry the product under a high vacuum at 150 °C for 24 hours. The final product is an activated, porous MOF ready for characterization.

Synthesis_Workflow Synthesis Workflow for Halogenated UiO-66 cluster_reaction Reaction Setup cluster_formation Crystal Formation cluster_purification Purification & Activation A ZrCl₄ + H₂BDC-X Mix Dissolve & Sonicate A->Mix B DMF (Solvent) B->Mix React Heat at 120°C for 24h Mix->React Solvothermal Synthesis Wash Wash with DMF React->Wash Exchange Solvent Exchange (Chloroform, 3 days) Wash->Exchange Activate Dry under Vacuum (150°C, 24h) Exchange->Activate Final Activated MOF Activate->Final

Caption: Workflow for the synthesis of halogenated UiO-66.

Stability Assessment Protocol

1. Thermal Stability (TGA):

  • Place 5-10 mg of the activated MOF into a TGA crucible (alumina or platinum).

  • Load the crucible into the TGA instrument.

  • Heat the sample from room temperature to 800 °C at a ramp rate of 5-10 °C/min under a continuous flow of inert gas (e.g., Nitrogen).

  • Record the mass loss as a function of temperature. The onset of the major weight loss step after solvent removal corresponds to the framework decomposition temperature.

TGA_Workflow TGA Protocol Start Start Sample Load 5-10 mg activated MOF Start->Sample Heat Heat to 800°C (10°C/min under N₂) Sample->Heat Record Record Mass Loss vs. Temperature Heat->Record Analyze Identify Decomposition Temperature Record->Analyze End End Analyze->End

Caption: Protocol for Thermogravimetric Analysis (TGA).

2. Chemical Stability (PXRD):

  • Sample Preparation: Prepare three vials for each MOF to be tested:

    • Vial 1: 20 mg of MOF + 10 mL of deionized water.

    • Vial 2: 20 mg of MOF + 10 mL of HCl solution (pH 1).

    • Vial 3: 20 mg of MOF + 10 mL of NaOH solution (pH 14).

  • Exposure: Seal the vials and let them stand at room temperature for a defined period (e.g., 2 hours, 24 hours, or 7 days).

  • Recovery: Collect the solid material from each vial by centrifugation.

  • Washing: Wash the recovered solids with water (2 x 10 mL) and then ethanol (1 x 10 mL) to remove residual acid/base and water.

  • Drying: Dry the washed samples in an oven at 80 °C overnight.

  • Analysis: Acquire a PXRD pattern for each treated sample and compare it to the pattern of the as-synthesized, untreated MOF. Retention of peak positions and intensities indicates stability.

Concluding Remarks for the Field

The functionalization of MOF linkers with iodine and other halogens is a highly effective strategy for tuning framework stability. Experimental evidence from halogenated UiO-66 and ZIF-8 analogues demonstrates that this approach can enhance or maintain the exceptional stability of the parent frameworks, particularly against chemical attack. The steric shielding and electronic modulation provided by large halogen substituents offer a rational design principle for creating more resilient materials. While TGA data suggests a potential trade-off where significant steric bulk may slightly lower decomposition temperatures, the gains in chemical stability are often paramount for applications in aqueous media or harsh catalytic conditions. The protocols provided herein offer a robust framework for the systematic and reliable evaluation of new iodinated MOFs, empowering researchers to develop next-generation materials for drug delivery, catalysis, and beyond.

References

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Sonogashira Coupling of Halo-Isophthalic Acids

Introduction: Navigating the Challenges of C-C Bond Formation on Deactivated Scaffolds The Sonogashira cross-coupling reaction is a formidable tool in the synthetic chemist's arsenal, enabling the formation of a carbon-c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-C Bond Formation on Deactivated Scaffolds

The Sonogashira cross-coupling reaction is a formidable tool in the synthetic chemist's arsenal, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed, often copper-co-catalyzed, transformation is fundamental to the synthesis of a vast array of valuable molecules, from pharmaceuticals and natural products to advanced organic materials.[3][4][5]

However, the inherent reactivity of the aryl halide substrate is a critical parameter for success. When the target scaffold is a halo-isophthalic acid, researchers face a dual challenge. First, the two carboxylic acid groups are strongly electron-withdrawing, which deactivates the aromatic ring towards the initial oxidative addition step in the catalytic cycle. Second, the presence of two potential reaction sites (in di-halo derivatives) or the desire for sequential, selective couplings introduces significant complexity.

This guide provides a comparative analysis of catalytic systems for the Sonogashira coupling of halo-isophthalic acids. We will move beyond a simple recitation of catalysts to explain the mechanistic reasoning behind catalyst selection, empowering researchers to make informed decisions for their specific synthetic goals, whether it be selective mono-alkynylation or exhaustive di-alkynylation.

The Mechanistic Heart of the Sonogashira Coupling

To intelligently select a catalyst, one must first understand the intricate dance of the catalytic cycle. The reaction is generally understood to proceed via two interconnected cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][7]

The Palladium Cycle is responsible for the core C-C bond formation:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for electron-deficient or sterically hindered halides like halo-isophthalic acids.[1]

  • Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing a halide ligand.

  • Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[8]

The Copper Cycle serves to activate the terminal alkyne:

  • A copper(I) salt, typically CuI, reacts with the terminal alkyne to form a copper(I) acetylide.[1]

  • This copper acetylide is a more potent nucleophile than the neutral alkyne, facilitating the crucial transmetalation step with the Pd(II) complex.[6]

The interplay between these cycles is critical for the high efficiency of the classical Sonogashira reaction under mild conditions.[1]

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ reductive_elim Reductive Elimination pd0->reductive_elim oxidative_add Oxidative Addition oxidative_add->pd0 Ar-X pd_intermediate Ar-Pd(II)(L)₂-X pd_intermediate->oxidative_add transmetalation Transmetalation transmetalation->pd_intermediate pd_alkyne Ar-Pd(II)(L)₂-C≡CR pd_alkyne->transmetalation product Ar-C≡CR pd_alkyne->product reductive_elim->pd_alkyne cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide H-C≡CR Base alkyne H-C≡CR base Base cu_acetylide->transmetalation cu_acetylide->cu_catalyst

Fig. 1: The Sonogashira Catalytic Cycle

Comparative Analysis of Catalytic Systems

The choice of catalyst is not one-size-fits-all. It depends heavily on the reactivity of the halo-isophthalic acid (I > Br >> Cl) and the desired outcome.[1]

Catalyst System (Pd Source / Ligand / Co-catalyst)Substrate ExampleConditionsPerformance InsightsCausality & Recommendations
Classic System: PdCl₂(PPh₃)₂ / PPh₃ / CuI5-Iodo-isophthalic acidEt₃N, THF, RT to 50°CHigh Yields for Mono-alkynylation: Generally provides excellent yields (>90%) for the more reactive aryl iodides.[9]The combination of a stable Pd(II) precatalyst and the Cu(I) co-catalyst is highly effective for activated substrates. Ideal for: Reliable, high-yield synthesis from iodo-isophthalic acids.
Classic System: PdCl₂(PPh₃)₂ / PPh₃ / CuI5-Bromo-isophthalic acidEt₃N, DMF, 80-100°CModerate to Good Yields: Requires higher temperatures due to the lower reactivity of the C-Br bond. Potential for side reactions increases.The stronger C-Br bond necessitates more thermal energy for the oxidative addition step. DMF is used for its higher boiling point. Ideal for: Cost-effective coupling of bromo-isophthalic acids when moderate heat is acceptable.
Bulky Ligand System: Pd(OAc)₂ / sSPhos / No CuI5-Bromo-isophthalic acid or 5-Chloro-isophthalic acidK₂CO₃ or Cs₂CO₃, Dioxane/H₂O, 100°CEnables Coupling of Chlorides: Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, making the coupling of deactivated chlorides feasible.[10]sSPhos and similar Buchwald ligands stabilize the monoligated Pd(0) species, which is highly reactive, and promote the difficult oxidative addition to the C-Cl bond. Ideal for: Challenging couplings involving chloro-isophthalic acids or for improving yields with bromo-derivatives.
NHC System: [Pd(IPr)Cl₂]₂ / No CuI5-Bromo-isophthalic acidAmine base (e.g., Pyrrolidine), Toluene, 80-110°CHigh Stability & Activity: N-Heterocyclic Carbene (NHC) ligands are strong σ-donors, forming very stable and active Pd complexes. Effective for copper-free protocols.[1]The strong Pd-NHC bond prevents catalyst decomposition at higher temperatures and promotes efficient catalysis, even in the absence of copper. Ideal for: Copper-sensitive applications or when robust, long-lived catalysis is needed for difficult substrates.
Homogeneous Copper-Free: Pd(PPh₃)₄ / No CuI5-Iodo-isophthalic acidAmine (e.g., piperidine), DMF, RTClean Reactions: Avoids the primary side reaction of the copper-catalyzed process: Glaser homocoupling of the terminal alkyne.[4][11]In the absence of copper, the alkyne is activated directly on the palladium center.[1] This requires a more basic amine and is most effective with reactive aryl iodides. Ideal for: Syntheses where alkyne homodimer byproducts are problematic or when using precious alkyne reagents.
Heterogeneous System: Pd/C / PPh₃ / CuI5-Iodo/Bromo-isophthalic acidEt₃N, NMP, 120°CCatalyst Reusability: Supported palladium catalysts can be recovered and reused, offering a greener and more cost-effective approach for large-scale synthesis.[12]The active palladium species can sometimes leach into the solution, but recovery is a major advantage. Higher temperatures are often required. Ideal for: Industrial applications and process development where catalyst recycling is a priority.[12]

Field-Proven Experimental Protocol: Mono-alkynylation of Dimethyl 5-iodoisophthalate

This protocol describes a self-validating system for a copper-free Sonogashira coupling, a choice made to ensure product purity by avoiding alkyne homocoupling. The esterified isophthalic acid is used to improve solubility in common organic solvents.

Rationale for Key Choices:

  • Substrate: Dimethyl 5-iodoisophthalate is chosen for its enhanced solubility and the high reactivity of the C-I bond.

  • Catalyst: Pd(PPh₃)₄ is a Pd(0) source that can enter the catalytic cycle directly without an in-situ reduction step.[9]

  • Copper-Free: This mitigates the risk of forming the di-alkyne (Glaser) byproduct, which can be difficult to separate from the desired product.[11]

  • Solvent/Base: Degassed piperidine serves as both the base and a solvent, providing a sufficiently basic environment to deprotonate the alkyne for the copper-free mechanism.[6]

  • Inert Atmosphere: Palladium(0) complexes are sensitive to oxygen, which can lead to catalyst deactivation.[1] A nitrogen or argon atmosphere is critical for reproducibility.

Experimental_Workflow Fig. 2: Experimental Workflow start Start: Assemble Glassware reagents Charge Flask: - Dimethyl 5-iodoisophthalate - Pd(PPh₃)₄ start->reagents inert Establish Inert Atmosphere (3x Vacuum/N₂ Cycles) reagents->inert add_solvents Add Degassed Solvents: - Piperidine - Terminal Alkyne inert->add_solvents react Heat Reaction (e.g., 60°C) add_solvents->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Reaction Complete: Cool & Quench monitor->quench Complete workup Aqueous Workup: - Dilute with EtOAc - Wash with aq. HCl, H₂O, Brine quench->workup purify Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify characterize Characterize Product (¹H NMR, ¹³C NMR, HRMS) purify->characterize end End: Pure Product characterize->end

Fig. 2: Experimental Workflow

Step-by-Step Methodology:

  • Glassware Preparation: A two-neck round-bottom flask, equipped with a magnetic stir bar and a condenser, is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.

  • Reagent Addition: The flask is charged with dimethyl 5-iodoisophthalate (1.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv.).

  • Inerting: The flask is sealed, and the atmosphere is exchanged with nitrogen by three cycles of evacuating the flask and backfilling with nitrogen gas. This is a critical step to prevent catalyst oxidation.

  • Solvent and Reagent Addition: Degassed piperidine (approx. 0.2 M concentration relative to the halide) is added via syringe, followed by the terminal alkyne (1.2 equiv.). Degassing is achieved by bubbling nitrogen through the solvent for 20-30 minutes prior to use.

  • Reaction: The mixture is heated to 60 °C with vigorous stirring. The reaction progress is monitored every hour by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl iodide.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl (to remove piperidine), water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the pure mono-alkynylated product.

  • Characterization: The final product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The Sonogashira coupling of halo-isophthalic acids is a highly achievable transformation, provided the catalytic system is chosen with a clear understanding of the substrate's electronic nature. For reactive aryl iodides, classic Pd/Cu systems or copper-free protocols offer reliable routes. For the more challenging bromo- and chloro-isophthalic acids, the use of modern, bulky phosphine ligands (e.g., Buchwald ligands) or robust N-heterocyclic carbene (NHC) complexes is paramount to success.

As the field moves towards greener and more sustainable chemistry, the development of heterogeneous, reusable palladium catalysts and protocols in aqueous media will continue to be an area of intense research.[10][12] By grounding catalyst selection in mechanistic principles, researchers can effectively navigate the challenges posed by these deactivated substrates and unlock their potential in drug discovery and materials science.

References

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Available at: [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Sonogashira Coupling. YouTube. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and 1-Phenyl-2-(trimethylsilyl)acetylenes. Arkivoc. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Available at: [Link]

  • Sonogashira coupling reaction | Organometallic name reaction. YouTube. Available at: [Link]

  • Sonogashira coupling. YouTube. Available at: [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide: Unlocking Advanced Functionality in Metal-Organic Frameworks with 2-Iodoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals The strategic selection of organic linkers is a critical determinant in the design and ultimate functionality of Metal-Organic Frameworks (MOFs). While tere...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a critical determinant in the design and ultimate functionality of Metal-Organic Frameworks (MOFs). While terephthalic acid has long served as a foundational building block in MOF synthesis, the introduction of functional groups onto the aromatic backbone offers a powerful avenue for tailoring the properties of the resulting frameworks. This guide provides an in-depth comparison of MOFs synthesized with 2-Iodoisophthalic acid versus the conventional terephthalic acid, highlighting the distinct advantages conferred by the iodo-functionalization.

The Strategic Advantage of the Iodo-Functional Group

The primary distinction and key advantage of 2-Iodoisophthalic acid lies in the presence of the iodine atom. This seemingly simple substitution has profound implications for the chemical reactivity and potential applications of the resultant MOF. The carbon-iodine bond serves as a versatile synthetic handle for a variety of post-synthetic modification (PSM) reactions.[1][2][3][4][5] PSM allows for the covalent modification of the MOF after its initial synthesis, enabling the introduction of a wide array of functional groups that might not be stable under the initial MOF synthesis conditions.[1][2][3] This opens up a vast design space for creating highly tailored materials.

In contrast, the C-H bonds on the aromatic ring of terephthalic acid are relatively inert, offering limited opportunities for direct functionalization without altering the fundamental linker structure prior to synthesis. This inherent lack of a reactive site for PSM is a significant limitation for researchers aiming to develop MOFs with advanced, specific functionalities.

Comparative Analysis: Key Performance Metrics

The choice of linker directly impacts the synthesis, structure, and performance of MOFs. Below is a comparative summary of key metrics for MOFs synthesized with 2-Iodoisophthalic acid versus terephthalic acid.

FeatureMOFs with 2-Iodoisophthalic AcidMOFs with Terephthalic AcidRationale for Difference
Post-Synthetic Modification (PSM) Potential HighLowThe C-I bond is a reactive site for various coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse functional groups.[1][2][3]
Tunability of Properties HighLimitedPSM enables fine-tuning of properties such as catalytic activity, sensing selectivity, and drug loading/release profiles.[6][7]
Luminescent Sensing Enhanced and TunableBaseline LuminescenceThe heavy iodine atom can influence the photophysical properties of the MOF. Furthermore, PSM can be used to introduce specific recognition sites for analytes, enhancing sensing performance. Lanthanide MOFs with iodo-functionalized linkers have shown promise as luminescent sensors.[8][9][10][11][12]
Catalytic Activity Can be readily introduced and optimizedGenerally limited to metal nodes or requires pre-functionalized linkersPSM allows for the grafting of catalytically active sites onto the linker, creating bifunctional catalysts with both Lewis and Brønsted acidity, for example.[6][7][13]
Synthesis Complexity Potentially higher due to linker synthesisGenerally straightforwardThe synthesis of 2-Iodoisophthalic acid itself is an additional step compared to the readily available terephthalic acid.[14]
Experimental Evidence: A Case Study in Luminescent Sensing

A notable application where the advantages of 2-Iodoisophthalic acid are evident is in the development of luminescent sensors. For instance, lanthanide-based MOFs constructed with 5-iodoisophthalate linkers have been synthesized and their luminescent properties investigated.[9] The ability to tune the emission properties by varying the metal composition within these frameworks highlights the potential for creating highly specific and sensitive chemical sensors.[9] In contrast, while lanthanide MOFs with terephthalic acid also exhibit luminescence, the opportunities for fine-tuning the sensing response through post-synthetic modification are significantly more limited.[11][12]

Experimental Protocols

To illustrate the practical aspects of working with these linkers, below are representative synthesis protocols for MOFs derived from both 2-Iodoisophthalic acid and terephthalic acid.

This protocol describes a mechanochemical synthesis, which is a solvent-free or low-solvent method.

Materials:

  • 2-Iodoisophthalic acid

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a mortar, combine 2-Iodoisophthalic acid (0.5 mmol) and Zn(OAc)₂·2H₂O (1.35 mmol).

  • Add a small amount of DMF (e.g., 100 µL) to assist the grinding process (Liquid-Assisted Grinding - LAG).

  • Grind the mixture vigorously with a pestle for a specified time (e.g., 20-30 minutes) until a homogeneous powder is formed.

  • The resulting powder is the as-synthesized MOF.

  • Activate the MOF by washing with a suitable solvent (e.g., DMF, followed by chloroform) and drying under vacuum to remove unreacted starting materials and solvent molecules from the pores.

This protocol describes a solvothermal synthesis method.

Materials:

  • Terephthalic acid (H₂BDC)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 0.1 M)

Procedure:

  • Dissolve FeCl₃·6H₂O (5 mmol) and H₂BDC (10 mmol) in 40 mL of DMF in a Teflon-lined autoclave.

  • Add 0.5 mL of 0.1 M HCl to the solution.

  • Stir the mixture for 1 hour at room temperature to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at 150 °C for 24 hours.

  • After cooling to room temperature, the solid product is collected by filtration or centrifugation.

  • Wash the product with DMF and then with a lower boiling point solvent like ethanol to remove residual DMF.

  • Dry the final product under vacuum.

Visualizing the Workflow: From Linker to Functionalized MOF

The following diagram illustrates the conceptual workflow, emphasizing the post-synthetic modification step that is uniquely enabled by the iodo-functional group.

Caption: Comparative workflow for MOF synthesis.

Conclusion: A Gateway to Advanced Materials

While terephthalic acid remains a valuable and widely used linker in MOF chemistry, 2-Iodoisophthalic acid offers a significant leap forward in terms of functional versatility. The ability to perform post-synthetic modifications on the iodo-functionalized framework provides a powerful tool for researchers to precisely engineer the chemical and physical properties of MOFs. This opens up new possibilities for the development of advanced materials for a wide range of applications, including targeted drug delivery, highly selective sensing, and efficient catalysis. For researchers and professionals in drug development and materials science, the use of 2-Iodoisophthalic acid represents a strategic choice for creating next-generation, high-performance Metal-Organic Frameworks.

References

  • Abedi, S., Azhdari Tehrani, A., & Morsali, A. (Year). Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. Journal Name, Volume(Issue), Pages.
  • (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Chemistry | Illinois.
  • Tanabe, K. K. Postsynthetic modification of metal-organic frameworks. eScholarship.
  • (2018). Lanthanide-MOFs constructed from mixed dicarboxylate ligands as selective multi-responsive luminescent sensors. PubMed.
  • (2024).
  • IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF.
  • Mechanochemical synthesis of two-dimensional metal-organic frameworks.
  • Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction.
  • (2021). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. MDPI.
  • Two structural types of lanthanide MOFs based on long-chain flexible sebacic acid: synthesis, luminescence, sensing, and magnetic properties. RSC Publishing.
  • (2022). Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications.
  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications.
  • Catalysis by metal–organic frameworks: fundamentals and opportunities. RSC Publishing.
  • (2022). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. Semantic Scholar.
  • (2018).
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. PubMed.
  • (2022). Investigation of the Sensing Properties of Lanthanoid Metal-Organic Frameworks (Ln-MOFs) with Terephthalic Acid. R Discovery.

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Comparative

A Comparative Guide to the Purity Validation of Synthesized 2-Iodoisophthalic Acid

For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is the bedrock of reliable downstream applications. 2-Iodoisophthalic acid, a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is the bedrock of reliable downstream applications. 2-Iodoisophthalic acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials, is no exception.[1][2] Its purity is not merely a quality metric but a critical determinant of reaction yield, impurity profiles of subsequent products, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4]

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of newly synthesized 2-iodoisophthalic acid. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a self-validating system for purity confirmation that ensures the highest degree of scientific integrity.

The Synthetic Challenge: Anticipating Potential Impurities

A robust validation strategy begins with understanding the potential impurities that may arise during synthesis. A common route to 2-iodoisophthalic acid involves the direct iodination of isophthalic acid. This process, while effective, can introduce several classes of impurities that must be resolved and quantified:

  • Unreacted Starting Material: Residual isophthalic acid.

  • Isomeric Impurities: Formation of 5-iodoisophthalic acid, a common side product depending on the regioselectivity of the iodinating agent.[5]

  • Process-Related Impurities: Reagents, catalysts, or by-products from the synthetic route.[6][7]

  • Residual Solvents: Solvents used during the reaction or purification steps.

A multi-pronged analytical approach is therefore not just recommended but essential for comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its power lies in providing a detailed map of the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), making it exceptionally sensitive to subtle structural variations.

Expertise & Rationale

For 2-iodoisophthalic acid, ¹H NMR is invaluable for confirming the correct substitution pattern. The protons on the aromatic ring of 2-iodoisophthalic acid will exhibit a distinct splitting pattern and chemical shift compared to the more symmetric starting material, isophthalic acid, or the isomeric impurity, 5-iodoisophthalic acid. The acidic protons of the carboxylic acid groups will typically appear as a broad singlet at a high chemical shift (>10 ppm), though their presence can also be confirmed by D₂O exchange.

The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps to solubilize the polar carboxylic acid and slows the exchange of the acidic protons, often allowing for their observation.[8]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-iodoisophthalic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the coupling constants (J-values) to confirm the substitution pattern.

Data Comparison: Expected ¹H NMR Shifts
CompoundAromatic Protons (ppm)Key Differentiator
2-Iodoisophthalic Acid Complex multiplet patternAsymmetrical pattern confirming 1,2,3-substitution.
Isophthalic Acid~8.55 (s, 1H), ~8.22 (d, 2H), ~7.68 (t, 1H)[8]Higher symmetry leads to a more predictable pattern.
5-Iodoisophthalic AcidDistinct pattern with different symmetryDifferent splitting and chemical shifts due to altered proton environments.
Workflow for NMR Analysis

Confirmatory_Workflow cluster_ms Mass Spectrometry cluster_ea Elemental Analysis MS1 Dissolve Sample MS2 Infuse into ESI Source MS1->MS2 MS3 Detect [M-H]⁻ Ion MS2->MS3 Result Purity Validated MS3->Result EA1 Submit Dry Sample EA2 Combustion Analysis EA1->EA2 EA3 Quantify %C, %H EA2->EA3 EA3->Result

Sources

Validation

A Comparative Guide to the Cross-Reactivity of 2-Iodoisophthalic Acid Derivatives in Immunoassays

For Researchers, Scientists, and Drug Development Professionals In the realm of diagnostic imaging and therapeutic drug monitoring, the specificity of immunoassays is paramount. For compounds built upon the 2-iodoisophth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of diagnostic imaging and therapeutic drug monitoring, the specificity of immunoassays is paramount. For compounds built upon the 2-iodoisophthalic acid scaffold, primarily known for their use as iodinated contrast media (ICM), understanding the cross-reactivity profile of analytical antibodies is critical for accurate quantification and avoiding misinterpretation of results. This guide provides a comprehensive comparison of the cross-reactivity of various 2-iodoisophthalic acid derivatives, supported by experimental data and detailed methodologies, to aid researchers in the development and validation of specific immunoassays.

The Central Role of the 2-Iodoisophthalic Acid Core and the Challenge of Cross-Reactivity

2-Iodoisophthalic acid serves as the foundational chemical structure for a multitude of iodinated contrast agents. These agents, essential for enhancing the visibility of internal structures in X-ray-based imaging, share this common core, with structural diversity arising from the various side chains attached to the benzene ring.[1] This structural similarity, however, presents a significant challenge in the development of immunoassays: the potential for antibodies raised against one derivative to cross-react with others.

Cross-reactivity occurs when an antibody binds to molecules other than its specific target, typically due to shared structural motifs or epitopes.[2] In a clinical or research setting, this can lead to falsely elevated or inaccurate measurements of the target analyte. Therefore, a thorough characterization of antibody specificity and cross-reactivity with structurally related compounds is a non-negotiable aspect of immunoassay validation.

Understanding the Immunological Basis: Haptenization and Antibody Production

Small molecules like 2-iodoisophthalic acid and its derivatives are not immunogenic on their own. To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier protein, a process known as haptenization.[3] The choice of the carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) and the site of conjugation on the hapten are critical determinants of the resulting antibody's specificity.[4][5]

The design of the hapten is a strategic process aimed at exposing the most unique structural features of the target molecule to the immune system while utilizing a common linker region for conjugation that is distal to these key epitopes.[4] This approach maximizes the likelihood of generating antibodies that can discriminate between closely related derivatives.

Below is a generalized workflow for the production of antibodies against a 2-iodoisophthalic acid derivative:

Antibody_Production_Workflow cluster_Hapten_Synthesis Hapten Synthesis & Conjugation cluster_Immunization Immunization & Antibody Production cluster_Purification_Characterization Purification & Characterization Hapten_Design Hapten Design Hapten_Synthesis Chemical Synthesis of Hapten Hapten_Design->Hapten_Synthesis Defines structure Conjugation Conjugation to Carrier Protein (e.g., KLH) Hapten_Synthesis->Conjugation Provides hapten Immunization Immunization of Host Animal Conjugation->Immunization Creates immunogen Immune_Response Immune Response & Antibody Production Immunization->Immune_Response Serum_Collection Serum Collection (Polyclonal) or Hybridoma Production (Monoclonal) Immune_Response->Serum_Collection Purification Antibody Purification Serum_Collection->Purification Characterization Characterization (Titer, Affinity, Specificity) Purification->Characterization Competitive_ELISA_Workflow cluster_Plate_Prep Plate Preparation cluster_Competitive_Binding Competitive Binding cluster_Detection Detection Coat Coat Plate with Coating Antigen Wash1 Wash Coat->Wash1 Block Block Wells Wash1->Block Wash2 Wash Block->Wash2 Add_Analyte Add Standard or Cross-Reactant Wash2->Add_Analyte Add_Primary_Ab Add Primary Antibody Add_Analyte->Add_Primary_Ab Incubate1 Incubate Add_Primary_Ab->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash3->Add_Secondary_Ab Incubate2 Incubate Add_Secondary_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Stop Stop Reaction Incubate3->Stop Read Read Absorbance Stop->Read

Sources

Comparative

A Senior Application Scientist's Guide to the Efficacy of Precursors for Radiopharmaceutical Labeling: A Focus on 2-Iodoisophthalic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Precursor in Radiopharmaceutical Synthesis In the landscape of nuclear medicine, the development of effectiv...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Precursor in Radiopharmaceutical Synthesis

In the landscape of nuclear medicine, the development of effective radiopharmaceuticals for diagnostic imaging (SPECT/PET) and targeted radionuclide therapy is paramount.[1][2] The journey from a promising molecular vector to a clinically viable radiotracer is paved with complex chemistry, where the choice of radionuclide and labeling strategy is a critical determinant of success.[3] Radioiodination, the incorporation of iodine isotopes such as ¹²³I, ¹²⁴I, and ¹²⁵I, remains a cornerstone of this field due to the optimal decay characteristics of these isotopes and their versatile chemistry.[1][4]

The efficacy of any radioiodination strategy is fundamentally dependent on the precursor molecule—the non-radioactive starting material designed to react with the radioiodide. An ideal precursor should offer high regioselectivity, function under mild conditions to preserve the integrity of sensitive biomolecules, provide high radiochemical yields (RCY), and, crucially, allow for straightforward purification to remove toxic reagents and byproducts.[5]

This guide provides an in-depth comparison of the two most prevalent classes of precursors used for aryl radioiodination, contextualized for the synthesis of derivatives of 2-iodoisophthalic acid, a common structural motif in radiopharmaceutical development. We will compare the classical, high-yield organotin precursors with the increasingly popular, lower-toxicity boronic acid-based precursors, providing the field-proven insights necessary to make informed decisions in your radiolabeling campaigns.

Comparing the Workhorses: Organotin vs. Boronic Acid Precursors

The introduction of radioiodine onto an aromatic ring is typically achieved via an electrophilic aromatic substitution reaction.[6] The choice of leaving group on the precursor dictates the reaction's efficiency, conditions, and purification strategy.

The Classical Standard: Organotin Precursors (Iododestannylation)

For decades, iododestannylation has been the most widely used method for preparing radioiodinated aromatic compounds.[6] This reaction involves the electrophilic substitution of a trialkylstannyl group (e.g., tributyltin) on the aromatic ring with a radioiodine atom.

  • Mechanism and Advantages: The carbon-tin (C-Sn) bond is highly polarized, making the aromatic carbon atom electron-rich and thus highly susceptible to electrophilic attack.[1] This inherent reactivity leads to rapid reactions and excellent radiochemical yields, often exceeding 90%, even with deactivated aromatic systems.[1][7] The methodology is robust and well-documented for a vast array of molecules.[8]

  • Significant Drawbacks: The primary challenge of the organotin approach is the inherent toxicity of the stannane precursors and their byproducts.[9] These compounds are difficult to separate from the final radiolabeled product, often mandating rigorous and time-consuming HPLC purification to ensure the final product is safe for administration.[9][10] This purification step can lead to product loss and significantly extend the synthesis time, which is a critical factor when working with short-lived isotopes. To address this, solid-phase approaches that tether the tin precursor to a resin have been developed, allowing for easier separation, though this adds complexity to the precursor synthesis.[9]

The Modern Alternative: Boronic Acid Precursors (Iododeboronation)

The use of boronic acids and their esters (e.g., pinacol esters) as precursors for radioiodination has gained significant traction as a solution to the toxicity and purification issues associated with organotins.[11][12]

  • Mechanism and Advantages: This method involves the substitution of a boronic acid [-B(OH)₂] or boronic ester group with radioiodine. While direct electrophilic iododeboronation is possible, copper-mediated protocols have emerged as a far more efficient and versatile approach.[11][12] These reactions proceed under exceptionally mild conditions—often at room temperature and open to the air—which is highly advantageous for labeling sensitive peptides and proteins.[11] The boronic acid precursors are significantly less toxic than their organotin counterparts. Furthermore, the large polarity difference between the boronic acid precursor and the final radioiodinated product simplifies purification, often allowing for separation via solid-phase extraction (SPE) instead of HPLC.[11][13]

  • Performance: Recent studies on copper-mediated radioiodination using boronic precursors have demonstrated high radiochemical conversions (>90%) and improved reaction times compared to indirect labeling methods.[12] This approach combines the benefits of low toxicity, mild conditions, and high efficiency, making it a compelling alternative to iododestannylation.[11][14]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for organotin and boronic acid precursors in aryl radioiodination.

FeatureOrganotin Precursors (Iododestannylation)Boronic Acid/Ester Precursors (Iododeboronation)
Typical RCY >85-95%[1]>90% (Copper-mediated)[12][14]
Reaction Conditions Mild; requires an oxidizing agent (e.g., Chloramine-T, Iodogen)[1]Very mild; room temperature, open to air (Copper-mediated)[11][12]
Precursor Toxicity High; neurotoxic and immunotoxic[9]Low[11]
Purification Challenging; typically requires HPLC to remove toxic byproducts[9][10]Simplified; often achievable with SPE due to polarity differences[11]
Key Advantage Historically high yields, very well-established methodology[6]Low toxicity, mild conditions, easy purification, suitable for sensitive biomolecules[11][12]
Key Disadvantage High toxicity of precursor and byproducts necessitates rigorous purification[1][9]Can be sensitive to substrate and reaction conditions; copper catalyst required for best results[11]

Visualizing the Labeling Workflows

The choice of precursor fundamentally alters the radiolabeling and purification workflow. The following diagrams illustrate these differences.

G cluster_0 General Radiopharmaceutical Workflow Precursor Precursor Synthesis (e.g., Stannane or Boronic Ester) Reaction Radioiodination Reaction (Labeling Step) Precursor->Reaction Radioiodide [¹²³I]NaI or [¹²⁴I]NaI (from Cyclotron) Radioiodide->Reaction Purification Purification (HPLC or SPE) Reaction->Purification QC Quality Control (Radio-TLC, HPLC) Purification->QC Final Final Formulation (Sterile, Pyrogen-free) QC->Final

Caption: A generalized workflow for the synthesis of a radioiodinated pharmaceutical.

G cluster_1 Iododestannylation Pathway cluster_2 Copper-Mediated Iododeboronation Stannane Aryl-Sn(Alkyl)₃ (Toxic Precursor) Product_S Aryl-*I (Labeled Product) Stannane->Product_S SEAr Iodide_S Na*I + Oxidant Iodide_S->Product_S HPLC HPLC Purification Product_S->HPLC Byproduct_S Toxic Tin Byproduct Byproduct_S->HPLC Boronic Aryl-B(OR)₂ (Low-Toxicity Precursor) Product_B Aryl-*I (Labeled Product) Boronic->Product_B Mild Conditions Iodide_B Na*I + Cu(II) Catalyst Iodide_B->Product_B SPE SPE Purification Product_B->SPE Byproduct_B Boronic Byproduct Byproduct_B->SPE

Caption: Comparison of organotin and boronic acid precursor radioiodination pathways.

Experimental Protocols: A Practical Guide

Herein, we provide standardized, step-by-step methodologies for the radioiodination of an aromatic precursor, which can be adapted for derivatives of 2-iodoisophthalic acid.

Protocol 1: Electrophilic Radioiodination via Iododestannylation

This protocol describes a typical labeling procedure using a tributyltin precursor and Chloramine-T as the oxidant.

  • Materials:

    • Tributylstannyl precursor (e.g., Diethyl 2-(tributylstannyl)isophthalate) (1-2 mg)

    • Ethanol (200 proof)

    • No-carrier-added Na[¹²³I]I in 0.1 M NaOH (1-10 mCi)

    • Chloramine-T solution (2 mg/mL in water, freshly prepared)

    • Sodium metabisulfite solution (4 mg/mL in water, quenching agent)

    • HPLC system with a reverse-phase C18 column and radiation detector

  • Methodology:

    • Preparation: Dissolve 1-2 mg of the tributylstannyl precursor in 100-200 µL of ethanol in a sealed reaction vial. Rationale: The precursor must be fully dissolved to ensure efficient reaction.

    • Radioiodide Addition: Add the desired activity of Na[¹²³I]I solution to the reaction vial.

    • Initiation: Add 10-20 µL of the freshly prepared Chloramine-T solution to initiate the reaction. Vortex the vial for 30-60 seconds at room temperature. Rationale: Chloramine-T is a mild oxidizing agent that converts iodide (I⁻) to an electrophilic iodine species (e.g., I⁺), which is necessary for the substitution reaction.[1]

    • Quenching: After the reaction time, add 50 µL of sodium metabisulfite solution to quench the reaction by reducing any unreacted oxidant. Rationale: This prevents further oxidation and potential damage to the labeled product.

    • Purification (Self-Validation): Dilute the crude reaction mixture with the HPLC mobile phase and inject it onto the HPLC system. Collect the fraction corresponding to the radioiodinated product, which should be well-separated from the unreacted precursor and tin byproducts.

    • Quality Control: Analyze a small aliquot of the purified fraction by analytical HPLC to determine radiochemical purity and specific activity. A radiochemical purity of >95% is typically required for further use.

Protocol 2: Copper-Mediated Radioiodination via a Boronic Ester Precursor

This protocol outlines a modern, milder approach using a boronic pinacol ester precursor.[11][15]

  • Materials:

    • Boronic acid pinacol ester precursor (e.g., Diethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate) (100 µM solution)

    • Copper(II) catalyst (e.g., Cu(OTf)₂(pyr)₄) (10 mM solution)

    • Methanol/Water solvent mixture (e.g., 9:1 v/v)

    • No-carrier-added Na[¹²⁵I]I in 0.1 M NaOH (0.5-10 MBq)

    • C18 Solid-Phase Extraction (SPE) cartridge

  • Methodology:

    • Preparation: In a reaction vial, combine 100 µL of the precursor solution (100 µM), 10 µL of the copper catalyst solution (10 mM), and the desired activity of Na[¹²⁵I]I. Rationale: The copper catalyst is essential for facilitating the iododeboronation under mild conditions, likely through a transmetalation-reductive elimination cycle.[11]

    • Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes with gentle agitation.

    • Purification (Self-Validation):

      • Condition a C18 SPE cartridge with ethanol followed by water.

      • Load the crude reaction mixture onto the cartridge.

      • Wash the cartridge with water to elute unreacted [¹²⁵I]NaI and other polar impurities. Rationale: The nonpolar radioiodinated product is retained on the C18 sorbent while polar impurities are washed away.

      • Elute the desired radioiodinated product from the cartridge using ethanol or acetonitrile.

    • Quality Control: Evaporate the solvent from the eluate and redissolve the product in a suitable buffer. Analyze via radio-TLC or HPLC to confirm radiochemical purity (>95%). The simplicity of purification is a key advantage of this method.[11]

Conclusion and Future Outlook

The selection of a precursor for radioiodination is a strategic decision that impacts nearly every aspect of radiopharmaceutical development, from synthesis time and yield to the final product's safety profile.

While organotin precursors have a long history of providing high radiochemical yields, their inherent toxicity and the associated purification challenges are significant liabilities.[1][9] For modern radiopharmaceutical development, especially concerning sensitive biomolecules and streamlined manufacturing, boronic acid and ester precursors represent a superior alternative. The advent of highly efficient copper-mediated methods allows for radioiodination under exceptionally mild conditions without sacrificing yield.[11][12] The low toxicity of these reagents and the simplified purification protocols significantly de-risk the manufacturing process and accelerate the path from bench to clinic.

For researchers working with 2-iodoisophthalic acid derivatives and other aromatic scaffolds, investing in the synthesis of boronic ester precursors is a forward-looking strategy that aligns with the principles of green chemistry and the increasing demand for robust, easily transferable radiolabeling methods.

References

  • Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide. PubMed.
  • Synthesis of radioiodinated aryl iodides via boron
  • Copper‐mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide.
  • A solid phase approach for radioiodination of iodobenzoic acid from a tin precursor for nuclear medicine applic
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH.
  • Scheme 6. 125 I-radiolabelling of boronic acid precursors. Standard...
  • Development of a Novel Prosthetic Click-Linker for Radioiodination of Antibody-Based Radiopharmaceuticals with High Stability and Specificity.
  • Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single-step method for the radioiodination and astatin
  • Recent Advances in Synthetic Methods for Radioiodination.
  • Process for the preparation of radiopharmaceuticals.
  • Process for the preparation of radiopharmaceuticals.
  • Recent Advances in Synthetic Methods for Radioiodination.
  • Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. MDPI.
  • How Do You Synthesize Radiolabeled Compounds?. Moravek.
  • Top 50 Journal of Labelled Compounds and Radiopharmaceuticals papers published in 2021. SciSpace.
  • Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy. MDPI.

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Validation

A Comparative Guide to the Electronic Properties of MOFs Derived from 2-Iodo- vs. 2-Nitroisophthalic Acid

In the dynamic field of materials science, the precise tuning of the electronic properties of Metal-Organic Frameworks (MOFs) is paramount for their application in areas ranging from catalysis and sensing to energy stora...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of materials science, the precise tuning of the electronic properties of Metal-Organic Frameworks (MOFs) is paramount for their application in areas ranging from catalysis and sensing to energy storage and drug delivery. The choice of the organic linker, and specifically its functionalization, is a critical determinant of the final material's electronic characteristics. This guide provides an in-depth comparison of the anticipated electronic properties of MOFs synthesized from two distinct functionalized linkers: 2-iodoisophthalic acid and 2-nitroisophthalic acid. While direct comparative studies are emergent, this document synthesizes established principles of MOF chemistry and experimental data from related systems to offer a predictive and practical guide for researchers.

The Decisive Role of Linker Functionalization in MOF Electronics

The electronic properties of MOFs, such as their band gap, conductivity, and charge transfer mechanisms, are intrinsically linked to the nature of their constituent metal nodes and organic linkers.[1] Functional groups appended to the organic linkers can dramatically alter the electronic landscape of the MOF by exerting inductive and resonance effects. These modifications can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the linker, thereby influencing the overall band structure of the framework.[2]

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can shift the electronic density within the linker, impacting the linker-metal node interactions and, consequently, the electronic properties of the bulk material.[3] For instance, the presence of an EWG can lower both the HOMO and LUMO energy levels, potentially leading to a wider band gap and altered charge transfer characteristics. Conversely, an EDG can raise these energy levels.

The Contenders: 2-Iodoisophthalic Acid vs. 2-Nitroisophthalic Acid

This guide focuses on two functionalized isophthalic acid linkers:

  • 2-Iodoisophthalic Acid: Features an iodine atom, a halogen that is generally considered a weakly deactivating group in electrophilic aromatic substitution, exhibiting both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The overall effect is typically weakly electron-withdrawing.

  • 2-Nitroisophthalic Acid: Incorporates a nitro group (-NO2), which is a powerful electron-withdrawing group due to its strong -I and -R effects.

The distinct electronic nature of the iodo and nitro substituents is expected to impart significantly different electronic properties to the resulting MOFs.

Synthesis of Functionalized Isophthalic Acid MOFs

The synthesis of MOFs from functionalized isophthalic acids typically involves solvothermal or hydrothermal methods. The choice of metal source, solvent system, temperature, and reaction time are crucial parameters that dictate the final topology and crystallinity of the MOF.

While specific protocols for 2-iodoisophthalic acid-based MOFs are less commonly reported, the synthesis would likely follow established procedures for other halogenated linkers. In contrast, the synthesis of MOFs using 5-nitroisophthalic acid has been documented.[4]

Hypothetical Synthesis of a 2-Iodoisophthalic Acid MOF (I-MOF)

A plausible synthetic route for a copper-based MOF using 2-iodoisophthalic acid (H₂-I-ip) could be as follows:

  • Reactants:

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • 2-Iodoisophthalic acid (H₂-I-ip)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • Dissolve Cu(NO₃)₂·3H₂O and H₂-I-ip in a mixture of DMF and ethanol.

    • Seal the mixture in a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

    • Allow the autoclave to cool to room temperature.

    • Collect the crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum.

Synthesis of a 2-Nitroisophthalic Acid MOF (NO₂-MOF)

Drawing from literature, a representative synthesis of a cadmium-based MOF using 5-nitroisophthalic acid (H₂-nip) is described as follows[4]:

  • Reactants:

    • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

    • 5-Nitroisophthalic Acid (H₂-nip)

    • 1,1,2,2-tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE)

    • N,N-Dimethylformamide (DMF)

    • Water

  • Procedure:

    • A mixture of Cd(NO₃)₂, H₂-nip, and TIPE is dissolved in a DMF/water solution.

    • The mixture is sealed in a Teflon-lined stainless steel vessel and heated to 110 °C for 3 days.

    • After cooling to room temperature, colorless block-shaped crystals are obtained.

Comparative Analysis of Electronic Properties

The electronic properties of the hypothetical I-MOF and the known NO₂-MOF can be compared based on the electronic influence of their respective functional groups.

PropertyMOF from 2-Iodoisophthalic Acid (I-MOF)MOF from 2-Nitroisophthalic Acid (NO₂-MOF)Rationale
Band Gap Expected to be narrower than the corresponding NO₂-MOF.Expected to be wider than the corresponding I-MOF.The strongly electron-withdrawing nitro group will significantly lower the HOMO and LUMO energy levels of the linker, likely leading to a larger HOMO-LUMO gap compared to the weaker electron-withdrawing effect of the iodine atom.[5]
Conductivity Potentially higher than the NO₂-MOF.Likely lower than the I-MOF.A narrower band gap in the I-MOF would facilitate electron excitation and charge transport, potentially leading to higher conductivity. The strong electron-withdrawing nature of the nitro group can localize electrons, hindering charge mobility.[6]
Photocatalytic Activity May exhibit photocatalytic activity under visible light.May require UV irradiation for photocatalytic activity due to a wider band gap.[7]The narrower band gap of the I-MOF could allow for the absorption of lower-energy photons (visible light) to generate electron-hole pairs, a prerequisite for photocatalysis.
Charge Transfer Linker-to-metal charge transfer (LMCT) is a possible mechanism.LMCT is also possible, but the energy required would likely be higher.The relative energy levels of the linker and metal orbitals will determine the charge transfer characteristics. The lower-lying orbitals of the nitro-functionalized linker might necessitate higher energy for charge transfer.[5]

Experimental Protocols for Characterization

To empirically validate the predicted electronic properties, a suite of characterization techniques should be employed.

UV-Vis Diffuse Reflectance Spectroscopy (DRS)

This technique is used to determine the optical band gap of the MOFs.

  • Sample Preparation: A finely ground powder of the MOF is packed into a sample holder.

  • Measurement: The reflectance spectrum is recorded over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis: The Kubelka-Munk function, F(R) = (1-R)² / 2R, is applied to the reflectance data. The band gap energy (Eg) is determined by extrapolating the linear portion of the (F(R)hν)² versus photon energy (hν) plot to the x-axis.

Cyclic Voltammetry (CV)

CV provides information about the redox properties and the HOMO/LUMO energy levels of the MOFs.

  • Electrode Preparation: A working electrode is prepared by drop-casting a suspension of the MOF onto a glassy carbon electrode.

  • Electrochemical Cell: A three-electrode setup is used, with the MOF-modified electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Measurement: The potential is swept between defined limits, and the resulting current is measured.

  • Data Analysis: The oxidation and reduction potentials are used to estimate the HOMO and LUMO energy levels, respectively.

Photocurrent Response Measurement

This experiment assesses the ability of the MOF to generate a photocurrent upon illumination, indicating its potential for optoelectronic applications.

  • Photoelectrode Preparation: A thin film of the MOF is deposited on a conductive substrate (e.g., FTO glass).

  • Measurement: The photoelectrode is immersed in an electrolyte solution in a photoelectrochemical cell. The photocurrent is measured under chopped light irradiation at a constant bias.

Visualizing the Experimental Workflow

G cluster_synthesis MOF Synthesis cluster_characterization Electronic Property Characterization cluster_analysis Data Analysis & Comparison s1 Solvothermal Synthesis (I-MOF & NO2-MOF) c1 UV-Vis DRS (Band Gap) s1->c1 c2 Cyclic Voltammetry (HOMO/LUMO Levels) s1->c2 c3 Photocurrent Response (Optoelectronic Activity) s1->c3 a1 Comparative Table of Electronic Properties c1->a1 c2->a1 c3->a1 a2 Structure-Property Relationship Analysis a1->a2

Sources

Comparative

A Comparative Analysis of Cross-Coupling Methods for Functionalizing 2-Iodoisophthalic Acid

Introduction Substituted isophthalic acids are crucial building blocks in the synthesis of pharmaceuticals, functional materials, and coordination polymers.[1][2] The precise introduction of diverse functionalities onto...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted isophthalic acids are crucial building blocks in the synthesis of pharmaceuticals, functional materials, and coordination polymers.[1][2] The precise introduction of diverse functionalities onto the isophthalic acid scaffold allows for the fine-tuning of molecular properties, leading to enhanced biological activity or desired material characteristics. 2-Iodoisophthalic acid is a particularly valuable starting material, as the carbon-iodine bond is highly reactive and amenable to a variety of palladium-catalyzed cross-coupling reactions.[3] This reactivity allows for the strategic installation of aryl, alkyl, alkynyl, and amino groups, among others.

This guide provides a comparative analysis of several key cross-coupling methodologies for the functionalization of 2-iodoisophthalic acid. We will delve into the mechanistic underpinnings, practical advantages, and limitations of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. By presenting representative experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific synthetic goals.

The Strategic Importance of the C-I Bond

The carbon-iodine (C-I) bond in 2-iodoisophthalic acid is the linchpin for its synthetic versatility. Among aryl halides, the C-I bond is the weakest, leading to a higher reactivity in oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[3][4] This inherent reactivity allows for milder reaction conditions compared to analogous bromo- or chloro-substituted substrates.[5]

Comparative Analysis of Key Cross-Coupling Reactions

The choice of cross-coupling reaction is dictated by the desired functionality to be introduced. Below is a comparative overview of the most prevalent methods.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Aryl and Alkyl Groups

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6]

Mechanism: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] A base is required to activate the boronic acid for transmetalation.[8]

Advantages:

  • Excellent functional group tolerance.

  • Mild reaction conditions.

  • Boronic acids are generally stable, easy to handle, and have low toxicity.[7]

  • Aqueous conditions are often possible, enhancing the "green" aspect of the synthesis.[9]

Limitations:

  • Boronic acids can undergo protodeboronation or homocoupling as side reactions.[7]

  • The presence of a base can be problematic for base-sensitive substrates.

Sonogashira Coupling: For the Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for synthesizing arylalkynes, which are important precursors in drug discovery and materials science.[3]

Mechanism: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[10] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[11]

Advantages:

  • Proceeds under mild, often room temperature, conditions.[3][10]

  • Directly installs a valuable alkynyl functional group.

  • Copper-free variations exist to circumvent issues related to the copper co-catalyst.[12]

Limitations:

  • Requires the use of a terminal alkyne, which may require a separate synthetic step to prepare.

  • Homocoupling of the alkyne (Glaser coupling) can be a significant side reaction.

  • The amine base can sometimes lead to side reactions.

Heck Reaction: For the Formation of C-C Bonds with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] This reaction is a cornerstone for the synthesis of styrenes and other vinyl-substituted aromatic compounds.

Mechanism: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then reductively eliminated by a base to regenerate the Pd(0) catalyst.[13][14]

Advantages:

  • Excellent for creating substituted alkenes.

  • Tolerates a wide variety of functional groups.[15]

  • Can often be performed with phosphine-free catalyst systems.[16]

Limitations:

  • Regioselectivity can be an issue with unsymmetrical alkenes.

  • The reaction often requires higher temperatures than Suzuki or Sonogashira couplings.

  • The base used can influence the reaction outcome and potentially lead to side products.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[6][17]

Mechanism: Similar to other cross-coupling reactions, the cycle begins with the oxidative addition of the aryl halide to Pd(0). The resulting complex then coordinates with the amine, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst.[18][19]

Advantages:

  • Broad substrate scope, allowing for the coupling of a wide range of primary and secondary amines.

  • Generally milder conditions compared to classical methods like the Ullmann condensation.[17]

  • High functional group tolerance.[18]

Limitations:

  • Requires the use of often expensive and air-sensitive phosphine ligands.[17]

  • The choice of base is crucial and can be substrate-dependent.[20]

  • Over-arylation can be an issue with primary amines.[19]

Data Presentation

Table 1: Comparative Summary of Cross-Coupling Methods for 2-Iodoisophthalic Acid
Reaction Coupling Partner Bond Formed Typical Catalyst System Key Advantages Common Limitations
Suzuki-Miyaura Boronic Acid/EsterC(sp²) - C(sp²/sp³)Pd(0) complex, BaseMild conditions, high functional group tolerance, stable reagents.[5][8]Protodeboronation, homocoupling, base sensitivity.[7]
Sonogashira Terminal AlkyneC(sp²) - C(sp)Pd(0) complex, Cu(I) co-catalyst, Amine baseMild conditions, direct alkynylation.[10]Alkyne homocoupling, requires terminal alkyne.
Heck AlkeneC(sp²) - C(sp²)Pd(0) complex, BaseForms substituted alkenes, good functional group tolerance.[13][14]Regioselectivity issues, often requires higher temperatures.
Buchwald-Hartwig AmineC(sp²) - NPd(0) complex, Phosphine ligand, BaseBroad amine scope, milder than classical methods.[18]Expensive/sensitive ligands, potential for over-arylation.[17][19]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 2-Iodoisophthalic Acid

This protocol is a generalized starting point and may require optimization for specific boronic acids.

Materials:

  • 2-Iodoisophthalic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2-iodoisophthalic acid, the arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the functionalized isophthalic acid.

Representative Protocol for Buchwald-Hartwig Amination of 2-Iodoisophthalic Acid

This protocol is a generalized starting point and may require optimization for specific amines and ligands.

Materials:

  • 2-Iodoisophthalic acid dimethyl ester (to avoid side reactions with the carboxylic acids)

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cs₂CO₃ (1.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry reaction vessel.

  • Add anhydrous toluene, followed by the 2-iodoisophthalic acid dimethyl ester and the amine.

  • Seal the vessel and heat the reaction to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

  • The resulting ester can then be hydrolyzed to the dicarboxylic acid if desired.

Mandatory Visualization

Catalytic Cycle Diagrams

Suzuki_Miyaura_Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -I⁻) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)₂) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Pd(0) Pd(0) Species Pd(II)_OA Oxidative Addition Complex Pd(II)_Trans Transmetalation Intermediate Pd(II)_RE Reductive Elimination Precursor

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [Ar-Pd(II)(L2)(R2NH)]⁺I⁻ [Ar-Pd(II)(L2)(R2NH)]⁺I⁻ Ar-Pd(II)-I(L2)->[Ar-Pd(II)(L2)(R2NH)]⁺I⁻ Amine Coordination (R₂NH) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) [Ar-Pd(II)(L2)(R2NH)]⁺I⁻->Ar-Pd(II)-NR2(L2) Deprotonation (Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L2)->Ar-NR2 Reductive Elimination Pd(0) Pd(0) Species Pd(II)_OA Oxidative Addition Complex Pd(II)_Coord Amine Coordination Complex Pd(II)_Amido Palladium-Amido Complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_selection Method Selection cluster_execution Experimental Execution Target Define Target Molecule (Desired Functional Group) Decision Coupling Partner? Target->Decision Suzuki Suzuki-Miyaura (Aryl/Alkyl) Decision->Suzuki Boronic Acid Sonogashira Sonogashira (Alkynyl) Decision->Sonogashira Terminal Alkyne Heck Heck (Alkenyl) Decision->Heck Alkene Buchwald Buchwald-Hartwig (Amino) Decision->Buchwald Amine Optimization Reaction Condition Optimization Suzuki->Optimization Sonogashira->Optimization Heck->Optimization Buchwald->Optimization Execution Perform Reaction (See Protocols) Optimization->Execution Monitoring Monitor Progress (TLC, LC-MS) Execution->Monitoring Workup Work-up & Isolation Monitoring->Workup Characterization Product Characterization (NMR, MS, etc.) Workup->Characterization

Caption: Logical workflow for selecting and executing a cross-coupling reaction.

Conclusion

The functionalization of 2-iodoisophthalic acid via palladium-catalyzed cross-coupling reactions offers a versatile and powerful platform for the synthesis of a wide array of complex molecules. The choice between Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings is primarily determined by the specific functional group to be installed. Each method presents a unique set of advantages and challenges related to reaction conditions, substrate scope, and potential side reactions. A thorough understanding of the underlying mechanisms and practical considerations outlined in this guide will enable researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in their drug discovery and materials science endeavors.

References

  • ResearchGate. (2021). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. Retrieved from [Link]

  • Zhang, R., et al. (2013). Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine). Chimia (Aarau), 67(6), 393-6. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. Retrieved from [Link]

  • Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2219. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Guardian Shield: A Researcher's Guide to Safely Handling 2-Iodoisophthalic Acid

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking discovery is a steadfast commitment to safety.

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking discovery is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Iodoisophthalic acid, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory operations. Here, we dissect the why behind each safety measure, ensuring that every action is informed by scientific principles.

Understanding the Hazard: Why 2-Iodoisophthalic Acid Demands Respect

2-Iodoisophthalic acid is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

The signal word for this compound is "Warning." [2][1] These classifications from the Globally Harmonized System (GHS) are not mere suggestions; they are direct indicators of the chemical's potential to cause harm upon contact. Skin contact can lead to redness, itching, and inflammation, while eye contact can result in significant, potentially damaging irritation. Therefore, our primary objective in establishing a safe handling protocol is to create an unbroken barrier between the chemical and the researcher.

Core Defense: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the essential PPE for handling 2-Iodoisophthalic acid, with explanations rooted in the specific hazards it presents.

PPE Component Specification Rationale for Use with 2-Iodoisophthalic Acid
Hand Protection Nitrile glovesProvides a robust barrier against skin irritation. Ensure gloves are regularly inspected for tears or punctures before use.
Eye Protection Chemical safety gogglesEssential for preventing contact with the eyes, which are particularly sensitive to this irritant. Goggles provide a seal around the eyes to protect from dust particles.[2]
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of dust generation. A face shield protects the entire face from contact.[2][3]
Body Protection Laboratory coat or chemical-resistant apronPrevents incidental contact with skin and contamination of personal clothing.[3][4]
Respiratory Protection NIOSH-approved dust respiratorCrucial when weighing or transferring the solid compound, as fine dust particles can become airborne and pose an inhalation risk.[2]

Operational Blueprint: Step-by-Step Protocols for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following protocols are designed to be self-validating, ensuring safety at every stage of your work with 2-Iodoisophthalic acid.

Workflow: Weighing and Preparing Solutions

Weighing_and_Solution_Preparation cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Doffing Phase Don_PPE 1. Don Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Dust Respirator Weigh 2. Weigh 2-Iodoisophthalic Acid in a Fume Hood or Ventilated Enclosure Don_PPE->Weigh Proceed to handling Transfer 3. Carefully Transfer to Solvent-Containing Vessel Weigh->Transfer Dissolve 4. Dissolve with Gentle Agitation Transfer->Dissolve Clean_Area 5. Decontaminate Work Area Dissolve->Clean_Area Experiment complete Doff_PPE 6. Doff PPE in Correct Order: - Gloves - Goggles - Lab Coat - Respirator Clean_Area->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for weighing and preparing solutions of 2-Iodoisophthalic acid.

Detailed Steps:

  • Preparation: Before handling the compound, ensure your designated workspace is clean and uncluttered. Don all required PPE as outlined in the table above. The use of a dust respirator is particularly critical during this stage to prevent inhalation of fine particles.[2]

  • Weighing: Conduct all weighing procedures within a certified chemical fume hood or a ventilated balance enclosure. This engineering control is your primary method for containing dust and preventing its spread into the laboratory environment.

  • Transfer: When transferring the weighed solid, use a spatula and gently tap it to release the powder. Avoid any actions that could create a dust cloud.

  • Dissolution: Slowly add the solid to your solvent with gentle stirring or swirling. This minimizes the risk of splashing.

  • Cleanup: Once your solution is prepared, decontaminate the work surface with an appropriate solvent and wipe it clean.

  • Doffing PPE: Remove your PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with your bare hands.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.[2]

Contingency Planning: Emergency Procedures

Even with the best precautions, accidents can happen. Immediate and correct action is vital to mitigate harm.

Exposure Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][1]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Logical Flow for PPE Selection

The level of PPE required can be determined by a logical assessment of the handling procedure.

PPE_Selection_Logic node_task node_task Start Handling 2-Iodoisophthalic Acid? Is_Solid Is it in solid form? Start->Is_Solid Weighing_Transfer Weighing or Transferring? Is_Solid->Weighing_Transfer Yes Risk_of_Splash Risk of Splashing? Is_Solid->Risk_of_Splash No (in solution) PPE_Full Required PPE: - Gloves - Goggles - Lab Coat - Dust Respirator Weighing_Transfer->PPE_Full Yes PPE_Standard Required PPE: - Gloves - Goggles - Lab Coat Weighing_Transfer->PPE_Standard No Risk_of_Splash->PPE_Standard No PPE_FaceShield Required PPE: - Gloves - Goggles - Lab Coat - Face Shield Risk_of_Splash->PPE_FaceShield Yes End Proceed with Caution PPE_Full->End PPE_Standard->End PPE_FaceShield->End

Caption: Decision tree for selecting appropriate PPE for 2-Iodoisophthalic acid.

Disposal and Decontamination

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Chemical Waste: All waste containing 2-Iodoisophthalic acid, including unused product and contaminated materials (e.g., gloves, weigh boats), should be disposed of in a clearly labeled, sealed container for hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.

  • Decontamination: All glassware and equipment that has come into contact with 2-Iodoisophthalic acid should be thoroughly decontaminated. Rinse with an appropriate solvent, followed by a standard wash with soap and water.

By integrating these principles and procedures into your daily laboratory practice, you not only protect yourself and your colleagues but also uphold the integrity of your research. A strong safety culture is the bedrock of scientific excellence.

References

  • PubChem. (n.d.). 2-Iodoisophthalic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2902-65-0 Name: 2-Iodoisophthalic Acid. Retrieved from [Link]

  • University of South Carolina. (n.d.). Personal Protection Equipment. Environmental Health and Safety. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • SysKem Chemie GmbH. (2021, May 3). Safety Data Sheet. Retrieved from [Link]

  • INEOS Joliet. (2018, December 1). SDS US. Retrieved from [Link]

  • INEOS Joliet Europe. (2019, May 23). purified-isophthalic-acid---ineos-joliet-europe-sds_india_ghs-eu-english.pdf. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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